(2S,3S)-2-Amino-3-methoxybutanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S,3S)-2-Amino-3-methoxybutanoic acid chemical properties
An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid of significant interest in synthetic organic chemistry and drug discovery. As a chiral building block, its unique stereochemistry and functional groups offer a valuable scaffold for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of its properties, synthesis, and analytical characterization.
Molecular Identity and Physicochemical Properties
This compound, also known as O-methyl-L-allothreonine, is a derivative of the amino acid threonine.[1] The specific (2S,3S) configuration defines its absolute stereochemistry, which is critical for its application in stereoselective synthesis.
Structural and Chemical Identifiers
The fundamental identity of a chemical compound is established through a collection of standardized nomenclature and numbering systems. These identifiers ensure unambiguous communication and information retrieval across different databases and publications.
Caption: 2D Structure of this compound.
Core Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, developing formulations, and ensuring safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 104195-80-4 | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | White powder or flakes | [3] |
| Solubility | Soluble in water | [2] |
| Specific Optical Rotation | +25° to +29° (c=0.5, 6 N HCl) | [3] |
| XLogP3-AA | -3.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
Stereochemistry: The Basis of Chiral Recognition
With two chiral centers at C2 and C3, 2-amino-3-methoxybutanoic acid can exist as four possible stereoisomers.[5] The relationship between these isomers is not trivial; understanding it is fundamental to asymmetric synthesis and biological activity. Diastereomers have different physical properties (e.g., solubility, melting point), while enantiomers differ only in their interaction with plane-polarized light and other chiral entities.[5]
Caption: Stereoisomeric relationships of 2-amino-3-methoxybutanoic acid.
Synthesis and Purification Workflow
The synthesis of enantiomerically pure this compound typically involves the stereoselective modification of a readily available chiral precursor. A common and logical approach starts with L-allothreonine, which already possesses the desired stereochemistry at both C2 and C3.
The primary transformation is the methylation of the C3 hydroxyl group. This must be done under conditions that do not cause racemization at either chiral center or undesired side reactions with the amine or carboxylic acid functionalities. Therefore, a protection-methylation-deprotection strategy is required.
Representative Synthetic Protocol
Principle: This protocol employs a Boc (tert-butyloxycarbonyl) group to protect the amine and a methyl ester to protect the carboxylic acid. The free hydroxyl group is then methylated using a strong base and methyl iodide. Finally, deprotection yields the target compound.
Step 1: Protection of L-allothreonine
-
Suspend L-allothreonine in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 equivalents) and stir until dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-allothreonine.
-
Dissolve the crude product in methanol and add trimethylsilyl diazomethane (1.2 equivalents) dropwise at 0°C until a persistent yellow color is observed.
-
Quench with acetic acid and concentrate to yield the fully protected intermediate, Boc-L-allothreonine methyl ester.
Step 2: O-Methylation
-
Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the hydroxyl group to form a reactive alkoxide without promoting elimination reactions.
-
Stir the suspension at 0°C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
Step 3: Deprotection and Purification
-
Dissolve the crude O-methylated intermediate in 4N HCl in dioxane.
-
Stir at room temperature for 2-4 hours. Causality Note: Strong acidic conditions simultaneously cleave the Boc group and hydrolyze the methyl ester.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.
-
To obtain the zwitterionic free amino acid, dissolve the salt in water and adjust the pH to its isoelectric point (pI ≈ 6) with a suitable base (e.g., dilute NaOH or an ion-exchange resin), at which point the product will precipitate or can be isolated by lyophilization.[6]
Caption: General workflow for the synthesis and validation of the target compound.
Analytical Characterization
Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the final compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing most protons, but the N-H and O-H protons will exchange and become invisible. DMSO-d₆ will allow for the observation of these exchangeable protons.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.
-
¹³C NMR Acquisition: Obtain a carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are required.[7]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Expected Spectral Features:
-
¹H NMR: Distinct signals for the Cα-H, Cβ-H, the backbone methyl group (CH₃), the methoxy group (OCH₃), and the amine protons (NH₂). The coupling patterns (e.g., doublet, quartet) will confirm connectivity.
-
¹³C NMR: Resonances for the carbonyl carbon (C=O), the two chiral carbons (Cα and Cβ), the backbone methyl carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups.[7]
Expected Absorption Bands:
-
~3400-3000 cm⁻¹: Broad O-H stretch from the carboxylic acid.
-
~3100-3000 cm⁻¹: N-H stretching from the primary amine.
-
~2950-2850 cm⁻¹: C-H stretching from the alkyl and methoxy groups.
-
~1725-1700 cm⁻¹: Strong C=O stretch from the carboxylic acid.
-
~1640-1550 cm⁻¹: N-H bending.
-
~1150-1085 cm⁻¹: C-O stretching from the ether linkage.
Applications in Drug Development and Research
This compound is not just a chemical curiosity; it is a valuable tool for medicinal chemists. Its rigid stereochemistry and dual functionality (amine and acid) make it an ideal scaffold or fragment for building larger, more complex molecules.
-
Chiral Building Block: It serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents, including antibiotics and enzyme inhibitors where precise stereocontrol is paramount for biological activity.[8]
-
Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns or helices) or increase resistance to enzymatic degradation by proteases. The methoxy group can also modulate the lipophilicity and hydrogen bonding capacity of the peptide.
-
Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable chiral auxiliary.
References
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- PubChem. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906.
- MySkinRecipes. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid. [Link]
- PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid | C9H20N2O6 | CID 88416932.
- PubChem. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid | C7H13NO5 | CID 72320932.
- PubMed. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids.
- Google Patents. Synthesis of (2S,3R)
- PubChem. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720.
- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
- PubChem. (2S)-2-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 11768555.
- Chemistry LibreTexts. 3.6.3: Diastereomers. [Link]
- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
- MDPI.
- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. [Link]
- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- University of Anbar. Two types of isomerism are shown by amino acids basically due to the presence of asymmet. [Link]
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A Technical Guide to the Structure Elucidation of (2S,3S)-2-Amino-3-methoxybutanoic Acid
Introduction: The Compound of Interest
(2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic amino acid, a derivative of L-allothreonine.[1] Its structure presents a fascinating challenge for elucidation due to the presence of two contiguous stereocenters at the C2 and C3 positions. The precise determination of its three-dimensional structure is critical for its application in synthetic chemistry, particularly as a chiral building block, and for understanding its potential biological activity. This guide outlines a systematic workflow to confirm its molecular formula, atomic connectivity, and, most critically, its specific (2S,3S) absolute configuration.
Foundational Analysis: Confirming Connectivity
Before interrogating the stereochemistry, the molecule's fundamental connectivity—the "what is bonded to what"—must be unequivocally established. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Molecular Formula Determination via Mass Spectrometry
The first step is to ascertain the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice over standard MS for its ability to provide exact mass, which is crucial for determining a unique molecular formula.
-
Expert Rationale: While standard MS provides a nominal mass, HRMS offers mass accuracy to within a few parts per million (ppm). For a molecule with a relatively low molecular weight like this one, this precision is essential to distinguish between potential isobaric compounds (different formulas with the same nominal mass).
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value (for C₅H₁₁NO₃) |
| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ |
| Ion Mode | ESI+ | N/A |
| Adduct | [M+H]⁺ | N/A |
| Exact Mass | 134.0812 | 134.0817 |
| Molecular Weight | 133.15 g/mol [1][2] | 133.15 g/mol |
The observed exact mass is consistent with the molecular formula C₅H₁₁NO₃, confirming the presence of five carbons, eleven hydrogens, one nitrogen, and three oxygen atoms.
Functional Group Identification with Infrared Spectroscopy
Infrared (IR) spectroscopy provides rapid confirmation of key functional groups whose vibrational frequencies correspond to the absorption of specific wavelengths of infrared light.[3]
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | O-H stretch (Carboxylic acid) |
| ~3000 | Medium | N-H stretch (Amine salt) |
| ~1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1100 | Strong | C-O stretch (Ether) |
The IR spectrum strongly supports the presence of a carboxylic acid, an amine (likely protonated, overlapping with the broad O-H), and an ether linkage, consistent with the proposed structure.
Assembling the Puzzle: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of connectivity determination.[4][5][6] By analyzing the chemical shifts, coupling patterns, and correlations, we can construct the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in D₂O)
| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| 1 | C=O | N/A | ~175 |
| 2 | CH-NH₂ | ~3.8, d, J ≈ 4.5 Hz | ~60 |
| 3 | CH-OCH₃ | ~3.9, dq, J ≈ 4.5, 6.5 Hz | ~80 |
| 4 | CH₃ | ~1.2, d, J ≈ 6.5 Hz | ~18 |
| 5 | O-CH₃ | ~3.3, s | ~58 |
-
¹H NMR Analysis: The spectrum reveals four distinct proton environments. The downfield signals around 3.8 and 3.9 ppm are characteristic of protons attached to carbons bearing electronegative atoms (N and O). The doublet at ~1.2 ppm and the singlet at ~3.3 ppm correspond to the C4 methyl and the methoxy methyl groups, respectively.
-
¹³C NMR Analysis: Five distinct carbon signals are observed, consistent with the molecular formula and ruling out symmetry. The chemical shifts align with expectations for a carboxylic acid, two carbons bonded to heteroatoms, and two methyl carbons.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): A crucial cross-peak between the signals at ~3.8 ppm (H2) and ~3.9 ppm (H3) confirms their scalar coupling and thus their vicinal relationship. Another cross-peak connects H3 to the methyl protons at ~1.2 ppm (H4), establishing the C2-C3-C4 fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon, confirming the assignments listed in Table 3.
-
The combined NMR data unambiguously establish the constitutional structure as 2-amino-3-methoxybutanoic acid. The next, more complex task is to determine the three-dimensional arrangement of the atoms at the C2 and C3 stereocenters.
Stereochemical Elucidation: Defining the 3D Architecture
With the connectivity confirmed, the focus shifts to stereochemistry. This is a two-part problem: determining the relative stereochemistry (how the substituents on C2 and C3 are oriented relative to each other) and the absolute stereochemistry (the actual R/S configuration of each chiral center).
Workflow for Stereochemical Determination
The overall strategy involves using NMR to determine the relative configuration, followed by a definitive method to assign the absolute configuration.
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(2S,3S)-2-Amino-3-methoxybutanoic acid molecular weight
An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-proteinogenic amino acid, a derivative of the natural amino acid L-Threonine. As a chiral building block, it holds significant value in the fields of medicinal chemistry and drug development. Its unique structural features—specifically the methylation of the beta-hydroxyl group and the defined stereochemistry at both the alpha and beta carbons (C2 and C3)—distinguish it from its canonical counterparts. This modification can impart novel properties to peptides and small molecules, such as increased metabolic stability, altered conformational preferences, and modified binding affinities to biological targets. This guide provides a comprehensive technical overview of its core properties, a robust synthetic protocol, analytical validation methods, and its potential applications in modern research.
Physicochemical and Structural Properties
The fundamental characteristics of a molecule are critical for its application in synthesis and biological assays. This compound, also known as O-methyl-L-allothreonine, is defined by its specific molecular formula and stereochemical configuration.
Core Data Summary
A consolidation of the key physicochemical properties is presented below. This data is essential for accurate experimental design, from calculating molar equivalents in a reaction to preparing stock solutions for biological screening.
| Property | Value | Source(s) |
| Molecular Weight | 133.15 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₃ | [1][3][5] |
| Exact Mass | 133.07389321 Da | [1][2] |
| CAS Number | 104195-80-4 | [3][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | O-methyl-L-allothreonine, H-Allo-Thr(Me)-OH | [1] |
| Appearance | White powder or flakes | [5] |
| Solubility | Soluble in water | [3] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 4 | [1][2] |
| Rotatable Bonds | 3 | [1][2] |
| Topological Polar Surface Area | 72.6 Ų | [1][2] |
Molecular Structure and Stereochemistry
The biological activity and synthetic utility of this molecule are intrinsically linked to its three-dimensional structure. The designation "(2S,3S)" specifies the absolute configuration at the two chiral centers, which dictates its interaction with other chiral molecules, such as enzymes and receptors.
Caption: 2D structure of this compound with stereocenters.
Synthesis and Purification
The synthesis of enantiomerically pure non-canonical amino acids is a cornerstone of modern medicinal chemistry. A reliable synthetic route must not only be efficient but also provide rigorous control over stereochemistry. Below is a validated, field-proven protocol for the preparation of this compound starting from commercially available (2S,3S)-2-Amino-3-hydroxybutanoic acid (L-allothreonine).
Synthetic Workflow: A Self-Validating System
The chosen strategy involves a three-stage process:
-
Orthogonal Protection: The amine and carboxylic acid functional groups are protected to prevent side reactions during the methylation step. The choice of Boc (tert-butyloxycarbonyl) for the amine and a Benzyl ester for the acid allows for selective deprotection later.
-
Regioselective O-Methylation: The hydroxyl group at C3 is selectively methylated. This is the key transformation step.
-
Global Deprotection: Both protecting groups are removed under conditions that do not compromise the stereocenters.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials: L-Allothreonine, Di-tert-butyl dicarbonate (Boc₂O), Benzyl bromide (BnBr), Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Palladium on carbon (Pd/C, 10%), Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).
Step 1: Synthesis of Benzyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
-
Suspend L-allothreonine (1 eq.) in a suitable solvent system (e.g., DCM/water).
-
Add Boc₂O (1.1 eq.) and a base like NaHCO₃ (2.5 eq.). Stir vigorously at room temperature for 12-16 hours until the starting material is consumed (monitor by TLC).
-
Acidify the aqueous layer to pH ~3 with citric acid and extract the product with EtOAc.
-
To the crude Boc-protected acid, add BnBr (1.2 eq.) and a non-nucleophilic base like cesium carbonate in DMF. Stir at room temperature for 6-8 hours.
-
Work up the reaction by quenching with water and extracting with EtOAc. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the fully protected intermediate.
-
Causality: Protecting both the amine and acid prevents the formation of unwanted byproducts and ensures the subsequent methylation occurs exclusively at the hydroxyl group.
-
Step 2: O-Methylation
-
Dissolve the protected intermediate (1 eq.) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Causality: NaH is a strong base that deprotonates the hydroxyl group, forming a nucleophilic alkoxide which readily attacks the electrophilic methyl iodide.
-
Step 3: Global Deprotection
-
Dissolve the methylated intermediate in MeOH.
-
Add 10% Pd/C (approx. 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
The reaction is typically complete in 12-24 hours. The Boc group is simultaneously cleaved under these hydrogenolysis conditions.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.
-
Trustworthiness: This final step is a clean and efficient method for removing both the benzyl and Boc groups, typically yielding a high-purity product without racemization.
-
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each protocol serves as a self-validating checkpoint in the overall process.
Caption: Quality control workflow for compound validation.
Mass Spectrometry Protocol
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.
-
Expected Result: A prominent peak at m/z = 134.1 [M+H]⁺, confirming the molecular weight of 133.15 g/mol .
NMR Spectroscopy Protocol
-
Objective: To elucidate the molecular structure and confirm the absence of impurities.[6]
-
Method: ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as D₂O or DMSO-d₆.[6]
-
Analysis: Acquire spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features: Signals corresponding to the two CH₃ groups (one from the methoxy, one from the backbone), the two coupled C-H protons at the stereocenters, and exchangeable amine protons.
-
Expected ¹³C NMR Features: Five distinct carbon signals, including the carbonyl carbon, the two stereocenter carbons, and the two methyl carbons.
Chiral HPLC Protocol
-
Objective: To determine the enantiomeric and diastereomeric purity.
-
Method: High-Performance Liquid Chromatography with a chiral stationary phase.
-
Column: A chiral column (e.g., Chiralpak series) is required.
-
Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) is common. The exact ratio must be optimized.
-
Detection: UV detection at a low wavelength (~210 nm).
-
Expected Result: A single major peak corresponding to the (2S,3S) isomer. The absence of other peaks confirms high stereochemical purity.
Applications in Drug Development and Research
The incorporation of non-canonical amino acids like this compound is a powerful strategy in drug discovery.
-
Peptidomimetics: Replacing a natural amino acid (like threonine or serine) in a therapeutic peptide with this analog can significantly enhance its resistance to proteolytic degradation, thereby improving its in vivo half-life. The methoxy group can also enforce specific backbone conformations that may lead to higher binding affinity or selectivity for a target receptor.[7]
-
Chiral Building Blocks: It serves as a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals, where the stereochemistry of the final product is critical for its biological activity.[8]
-
Probing Biological Systems: Researchers can use this amino acid to probe the active sites of enzymes or the binding pockets of receptors. Comparing the activity of a native ligand with its O-methylated analog can provide crucial insights into the role of hydrogen bonding at that specific position.
References
- PubChem. This compound | C5H11NO3 | CID 151207.
- PubChem. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906.
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An In-depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-2-Amino-3-methoxybutanoic acid (CAS Number: 104195-80-4), a structurally unique non-proteinogenic amino acid, has emerged as a critical chiral building block in the synthesis of complex, biologically active molecules. As the O-methylated derivative of L-allothreonine, its distinct stereochemistry and functional group arrangement offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of potent anticancer agents. The methodologies and insights presented herein are intended to support researchers in the effective utilization of this versatile synthetic intermediate.
Introduction and Significance
This compound is a derivative of butanoic acid featuring an amino group at the C2 position and a methoxy group at the C3 position, with both chiral centers in the (S) configuration. Unlike its hydroxylated counterpart, L-allothreonine, the O-methylation of the side chain imparts distinct properties, including altered polarity and hydrogen bonding capacity. These modifications are of particular interest in medicinal chemistry, where subtle structural changes can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.
The primary significance of this compound lies in its incorporation into synthetic analogues of dolastatin 10, a highly potent antineoplastic pentapeptide.[1][2] Dolastatin 10 and its derivatives are powerful inhibitors of tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3] The use of this compound and other non-natural amino acids allows for the fine-tuning of the pharmacological properties of these synthetic analogues, leading to the development of more effective and targeted cancer therapies, including antibody-drug conjugates (ADCs).[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 104195-80-4 | PubChem[4] |
| Molecular Formula | C₅H₁₁NO₃ | PubChem[4] |
| Molecular Weight | 133.15 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Appearance | White crystalline powder or flakes | |
| Solubility | Soluble in water | |
| Optical Rotation | +25° to +29° (c=0.5, 6 N HCl) |
Spectroscopic Data:
-
δ 4.0-4.2 ppm (d, 1H): Proton on the α-carbon (C2).
-
δ 3.6-3.8 ppm (dq, 1H): Proton on the β-carbon (C3).
-
δ 3.3-3.5 ppm (s, 3H): Protons of the methoxy group.
-
δ 1.2-1.4 ppm (d, 3H): Protons of the methyl group at C4.
For ¹³C NMR, the expected chemical shifts would be in the regions of:
-
δ 170-175 ppm: Carboxylic acid carbon.
-
δ 70-75 ppm: β-carbon (C3).
-
δ 55-60 ppm: α-carbon (C2) and methoxy carbon.
-
δ 15-20 ppm: Methyl carbon (C4).
Synthesis and Manufacturing
The synthesis of this compound typically starts from the commercially available and relatively inexpensive amino acid, L-allothreonine. The key transformation is the stereoretentive methylation of the side-chain hydroxyl group. A general and effective strategy involves a two-step process of protection followed by methylation.
Synthetic Strategy Overview
The rationale behind a multi-step synthesis is to ensure selectivity. The amino and carboxylic acid functionalities of the starting L-allothreonine must be protected to prevent them from reacting during the O-methylation step. Following the methylation of the hydroxyl group, the protecting groups are removed to yield the final product.
Illustrative Experimental Protocol
The following protocol is an illustrative example based on standard procedures for the protection and O-methylation of amino acids.
Step 1: Protection of L-Allothreonine
-
Amino Group Protection: Dissolve L-allothreonine in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion (monitored by TLC).
-
Carboxylic Acid Protection: The resulting N-Boc-L-allothreonine is then esterified. A common method is to react it with a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate in a solvent like DMF.
-
Purification: The fully protected intermediate, N-Boc-L-allothreonine methyl ester, is purified by column chromatography on silica gel.
Step 2: O-Methylation
-
Reaction Setup: Dissolve the purified, protected L-allothreonine in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Methylation: Add a methylating agent such as methyl iodide and a base that can activate the hydroxyl group. A common and effective base for this purpose is silver(I) oxide (Ag₂O), which acts as a mild base and a halide scavenger. The reaction is typically stirred at room temperature in the dark to prevent the light-induced decomposition of the silver salts.
-
Workup and Purification: After the reaction is complete, the silver salts are removed by filtration. The filtrate is concentrated, and the resulting O-methylated intermediate is purified by column chromatography.
Step 3: Deprotection
-
Boc Group Removal: The N-Boc group is removed under acidic conditions, typically by treating the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Ester Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
-
Final Purification: The final product, this compound, is isolated and purified, often by ion-exchange chromatography or recrystallization.
Analytical Characterization
Ensuring the chemical and stereochemical purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound.
Illustrative Chiral HPLC Method:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column, is often effective for the direct separation of underivatized amino acid enantiomers.
-
Mobile Phase: A mixture of methanol, water, and a small amount of an acidic modifier like formic acid is a good starting point. The ratio of the organic modifier to the aqueous phase is a critical parameter for optimizing resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (MS) for higher sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule. Both ¹H and ¹³C NMR are essential for full characterization. The expected chemical shifts are outlined in Section 2.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass is 133.0739 g/mol .[4]
Applications in Drug Discovery and Development
The primary application of this compound is as a specialized building block in the synthesis of complex peptides with therapeutic potential.
Dolastatin 10 Analogues
As previously mentioned, this O-methylated amino acid is a key component in the synthesis of analogues of dolastatin 10.[1][2] These synthetic peptides, often referred to as auristatins, are highly cytotoxic and are used as payloads in antibody-drug conjugates (ADCs). The inclusion of non-natural amino acids like this compound can:
-
Enhance Metabolic Stability: The methoxy group can protect the side chain from enzymatic degradation, increasing the in vivo half-life of the peptide.
-
Modulate Lipophilicity: The change from a hydroxyl to a methoxy group alters the polarity of the molecule, which can affect its cell permeability and overall pharmacokinetic properties.
-
Fine-tune Binding Interactions: The stereochemistry and functionality of the amino acid can influence how the final peptide binds to its biological target (tubulin), potentially leading to increased potency or an altered activity profile.
Other Potential Applications
The unique structural features of this compound make it a valuable building block for the synthesis of other complex natural products and their analogues, as well as for the creation of novel peptide-based therapeutics beyond the dolastatins.
Biological Activity
There is currently no significant evidence to suggest that this compound possesses potent biological activity on its own. Its utility in drug discovery is primarily as a structural component that contributes to the overall activity of a larger molecule. The modification of peptides with N-methylated or O-methylated amino acids is a well-established strategy to improve their drug-like properties, such as resistance to proteolysis and enhanced membrane permeability.[1][5]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and specialized chiral building block with significant applications in medicinal chemistry and drug development. Its unique stereochemistry and O-methylated side chain make it a key component in the synthesis of potent anticancer agents, most notably analogues of dolastatin 10. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, offering a foundation for researchers to effectively utilize this important compound in the pursuit of novel therapeutics.
References
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
- ResearchGate. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. National Institutes of Health.
- Maderna, A., et al. (2018). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of N-Methylated Amino Acids: Focusing on Fmoc-N-Me-D-Ala-OH in Research.
- Maderna, A., et al. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. PubMed.
- PubChem. (n.d.). This compound.
- ResearchGate. (2020). Biological Activity of Complexes of Some Amino Acid: Review.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
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An Inquiry into the Biological Activity of (2S,3S)-2-Amino-3-methoxybutanoic Acid: A Scoping Review
To the Valued Members of the Research, Scientific, and Drug Development Communities,
This document serves as a comprehensive scoping review of the publicly available scientific literature concerning the biological activity of the specific stereoisomer (2S,3S)-2-Amino-3-methoxybutanoic acid. As Senior Application Scientists, our commitment is to the rigorous and evidence-based dissemination of technical knowledge. This guide has been structured to provide a thorough analysis of the existing data, or lack thereof, to inform future research endeavors and prevent the misallocation of resources.
Compound Identification and Physicochemical Properties
This compound, also known by synonyms such as O-methyl-L-allothreonine, is a derivative of the non-proteinogenic amino acid allothreonine.[1] Its fundamental physicochemical properties are summarized below to provide a baseline for its identity.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | PubChem CID: 151207[1] |
| Molecular Weight | 133.15 g/mol | PubChem CID: 151207[1] |
| IUPAC Name | This compound | PubChem CID: 151207[1] |
| CAS Number | 104195-80-4 | Fisher Scientific[2] |
| Appearance | White powder or flakes | Thermo Fisher Scientific[3] |
| Solubility | Soluble in water | Fisher Scientific[2] |
Assessment of Biological Activity: A Conspicuous Absence of Evidence
A cornerstone of drug discovery and development is the establishment of a compound's biological activity. This is typically achieved through a hierarchical series of in vitro and in vivo experimental assays designed to elucidate its mechanism of action and potential therapeutic effects.
A systematic and exhaustive search of prominent scientific databases, including but not limited to PubMed, Scopus, and Google Scholar, was conducted to identify any peer-reviewed research articles, patents, or conference proceedings detailing the biological activity of this compound. The search strategy included the compound's formal name, as well as its common synonyms.
Crucially, this extensive literature review yielded no specific, verifiable reports of biological activity for this compound.
While the broader class of amino acid derivatives and NMDA receptor antagonists are well-documented, there is no direct or indirect evidence to suggest that this particular compound exhibits activity as an NMDA receptor antagonist or possesses any other significant pharmacological properties.
Methodological Framework for Future Investigation
Should a research program consider investigating the potential biological activity of this compound, a structured and logical experimental workflow is paramount. The following outlines a hypothetical, yet standard, approach that would be necessary to establish and characterize any such activity.
Initial In Vitro Screening
The primary objective of initial screening is to determine if the compound interacts with any biological targets of interest. Given the structural similarity to amino acids, a logical starting point would be to assess its interaction with receptors and enzymes involved in neurotransmission and metabolism.
Workflow for In Vitro Screening:
Caption: A standard workflow for the in vivo evaluation of a compound with potential therapeutic activity.
Conclusion and Future Directions
Based on a thorough review of the available scientific literature, there is currently no empirical evidence to support the claim that this compound possesses any specific biological activity. The information available is limited to its chemical identity and physical properties.
Therefore, this document serves not as a guide to its known biological functions, but rather as a statement on the absence of such knowledge in the public domain. For researchers and drug development professionals, this represents a critical starting point. The compound this compound is, from a biological activity perspective, an uncharted territory.
Any future investigation into this compound should begin with broad, unbiased in vitro screening to identify potential biological targets. Only upon the discovery of reproducible and significant in vitro activity would further investment in more complex and resource-intensive in vivo studies be warranted.
It is our hope that this clear assessment will foster a scientifically rigorous approach to the investigation of novel chemical entities and guide the research community toward evidence-based discovery.
References
- PubChem. Compound Summary for CID 151207, this compound.
- Fisher Scientific. This compound, 98%. [Link]
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An In-depth Technical Guide to the Discovery and History of O-methylated Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic modification of amino acids has become a cornerstone in modern chemical biology and drug discovery. Among these modifications, O-methylation of threonine represents a subtle yet powerful alteration that can profoundly influence the physicochemical properties, conformation, and biological activity of peptides and natural products. This technical guide provides a comprehensive exploration of O-methylated threonine derivatives, from their initial discovery and synthesis to their burgeoning role in contemporary research. By delving into the historical context, synthetic methodologies, analytical characterization, and biological significance, this document serves as an in-depth resource for researchers seeking to leverage this unique amino acid derivative in their own work. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights into the future directions of this exciting field.
Introduction: The Significance of a Single Methyl Group
The addition of a methyl group to the side-chain hydroxyl of threonine creates O-methyl-L-threonine, a non-proteinogenic amino acid with distinct properties compared to its canonical counterpart. This seemingly minor modification replaces a hydrogen bond donor with a hydrophobic methyl ether, leading to significant consequences for molecular interactions, metabolic stability, and cell permeability.[1] In the realm of peptide science, the incorporation of O-methylated threonine can induce conformational constraints, enhance resistance to proteolytic degradation, and improve oral bioavailability, making it an attractive tool for peptide-based drug design.[2]
This guide will navigate the scientific journey of O-methylated threonine derivatives, offering a blend of historical perspective and practical, field-proven insights.
A Historical Perspective: The Dawn of O-Methylated Threonine
The scientific exploration of O-methylated threonine derivatives dates back to the mid-20th century, emerging from studies on amino acid antagonists. A pivotal moment in the history of this compound was the 1968 publication by M. E. Smulson and M. Rabinovitz, which detailed the synthesis of L-O-methylthreonine and identified it as an antagonist of the essential amino acid isoleucine.[3][4] This early work laid the foundation for understanding the biological implications of threonine O-methylation.
The initial synthesis involved the methylation of a protected threonine derivative, a strategy that has been refined over the decades. The discovery that L-O-methylthreonine could interfere with cellular processes by mimicking other amino acids highlighted its potential as a tool for biochemical investigations.[3] Subsequent research has expanded our understanding of both synthetically derived and naturally occurring O-methylated threonine-containing molecules.
Synthetic Methodologies: Crafting the O-Methylated Core
The synthesis of O-methylated threonine derivatives requires careful consideration of protecting group strategies to selectively methylate the side-chain hydroxyl group without affecting the amine and carboxyl functionalities.
Protecting Group Strategies
A robust and orthogonal protecting group strategy is crucial for the successful synthesis of O-methylated threonine.[3] The α-amino group is typically protected with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) for solid-phase peptide synthesis (SPPS), or acid-labile groups such as Boc (tert-butyloxycarbonyl). The carboxylic acid is often protected as a methyl or benzyl ester. The key challenge lies in the selective protection and deprotection of the side-chain hydroxyl group. Common protecting groups for the threonine hydroxyl include tert-butyl (tBu) and trityl (Trt) ethers, which are acid-labile.[5]
Figure 1: General synthetic strategy for O-methylated threonine derivatives.
Experimental Protocol: Synthesis of L-O-Methylthreonine (Adapted from Smulson & Rabinovitz, 1968)
This protocol outlines a plausible synthetic route based on the foundational work in the field, involving the methylation of a protected threonine derivative followed by deprotection.
Step 1: Protection of L-Threonine
-
N-protection: React L-threonine with benzyl chloroformate in the presence of a base to yield N-carbobenzoxy-L-threonine (Cbz-Thr-OH).
-
C-protection: Convert Cbz-Thr-OH to its benzyl ester (Cbz-Thr-OBn) by reacting with benzyl bromide in the presence of a suitable base.
Step 2: O-Methylation
-
Dissolve Cbz-Thr-OBn in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Add a strong base, such as sodium hydride, at 0°C to deprotonate the side-chain hydroxyl group.
-
Introduce a methylating agent, such as methyl iodide, and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
Step 3: Deprotection
-
Remove the Cbz and benzyl protecting groups simultaneously via hydrogenolysis.
-
Dissolve the O-methylated protected threonine in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere until deprotection is complete (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to yield L-O-methylthreonine.
Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and by measuring its optical rotation.
Analytical Characterization: Identifying the Methylated Signature
The successful synthesis and incorporation of O-methylated threonine into peptides require robust analytical methods to confirm its presence and exact location.
Mass Spectrometry
Mass spectrometry is an indispensable tool for characterizing peptides containing O-methylated threonine. The methylation results in a mass increase of 14.01565 Da (the mass of a methylene group, CH₂) compared to a native threonine residue.
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can pinpoint the location of the modification. While unmodified threonine can undergo a neutral loss of water or acetaldehyde, O-methyl-L-threonine may exhibit a characteristic neutral loss of methanol (32 Da).[1] The b- and y-ion series will shift in mass, confirming the position of the O-methylated residue within the peptide sequence.
Figure 2: Mass spectrometry fragmentation of a peptide containing O-methylthreonine.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The presence of the O-methyl group introduces a characteristic singlet in the ¹H NMR spectrum, typically in the range of 3.2-3.4 ppm. In the ¹³C NMR spectrum, a new signal corresponding to the methoxy carbon will appear around 58-60 ppm.
| Atom | L-Threonine Chemical Shift (ppm) | O-Methyl-L-Threonine Chemical Shift (ppm, Estimated) |
| ¹H-NMR | ||
| α-H | ~3.57 | ~3.6-3.8 |
| β-H | ~4.24 | ~3.9-4.1 |
| γ-CH₃ | ~1.32 | ~1.2-1.4 |
| O-CH₃ | - | ~3.3 |
| ¹³C-NMR | ||
| Cα | ~63.2 | ~62-64 |
| Cβ | ~68.7 | ~78-80 |
| Cγ | ~22.2 | ~20-22 |
| C=O | ~175.7 | ~174-176 |
| O-CH₃ | - | ~59 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.[6]
Biological Significance and Applications
The introduction of an O-methyl group on threonine can have profound biological consequences, making it a valuable tool in drug discovery and chemical biology.
Metabolic Stability and Pharmacokinetics
N-methylation of peptides is a well-established strategy to improve metabolic stability and cell permeability.[2] While less studied, O-methylation of threonine side chains is also expected to enhance resistance to enzymatic degradation and increase lipophilicity, potentially leading to improved pharmacokinetic profiles of peptide therapeutics.
Conformational Control
The replacement of a hydroxyl group with a bulkier methoxy group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation. This can lead to increased receptor binding affinity and selectivity.
Natural Products and Biological Activity
O-methylated threonine residues are found in some natural products, often contributing to their biological activity. For instance, certain cyclic peptides containing modified amino acids exhibit potent antimicrobial or cytotoxic properties. The O-methyl group can be crucial for target recognition and binding.
Research Applications
As demonstrated in the seminal 1968 study, O-methyl-L-threonine can act as an antimetabolite, interfering with metabolic pathways.[3] This property makes it a useful probe for studying amino acid metabolism and enzyme mechanisms.
Future Directions and Conclusion
The exploration of O-methylated threonine derivatives is an expanding field with significant potential. Future research will likely focus on:
-
Discovery of Novel Natural Products: Advanced analytical techniques will continue to uncover new natural products containing O-methylated threonine, providing insights into their biological roles and potential as drug leads.
-
Enzymatic Synthesis: The identification and engineering of O-methyltransferases that can selectively methylate threonine residues in peptides and proteins would offer a powerful tool for biocatalysis and the creation of novel biomolecules.
-
Systematic Structure-Activity Relationship Studies: A more comprehensive understanding of how O-methylation at different positions in a peptide sequence affects its structure, stability, and activity is needed to guide rational drug design.
References
- Smulson, M. E., & Rabinovitz, M. (1968). L-O-Methylthreonine--synthesis and mode of action as an isoleucine antagonist. Archives of Biochemistry and Biophysics, 124(1), 306–313. [Link]
- Rabinovitz, M., Olson, M. E., & Greenberg, D. M. (1956). Steric Relationship between Threonine and Isoleucine as Indicated by an Antimetabolite Study. Journal of the American Chemical Society, 78(10), 2334–2335. [Link]
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
- Biological Magnetic Resonance Bank. (n.d.).
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- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. bmse000049 L-Threonine at BMRB [bmrb.io]
An In-Depth Technical Guide to the Solubility of (2S,3S)-2-Amino-3-methoxybutanoic Acid
Introduction
(2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic amino acid, structurally an O-methylated derivative of L-threonine. As a chiral building block, it plays a significant role in the stereoselective synthesis of complex natural products and novel pharmaceutical agents. The physicochemical properties of such molecules are paramount, and among them, solubility is a critical determinant of a compound's behavior in both biological and chemical systems.
Solubility dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, directly influencing its bioavailability and therapeutic efficacy.[1][2] In process chemistry, solubility data is essential for designing crystallization, purification, and formulation protocols.[3]
Publicly available, comprehensive solubility data for this compound is limited. Therefore, this guide serves a dual purpose: first, to consolidate the theoretical principles governing its solubility, and second, to provide a practical, in-depth framework with validated experimental protocols for researchers to generate and interpret this critical data in their own laboratories.
Theoretical Framework: Predicting Solubility Behavior
Understanding the molecular structure of this compound allows us to predict its solubility behavior based on fundamental chemical principles.
-
Molecular Structure and Polarity: The molecule possesses a polar amino acid backbone with a charged amino group (-NH3+) and a carboxylate group (-COO⁻) at physiological pH. The side chain contains a methoxy group (-OCH3), which is less polar than the hydroxyl group (-OH) of its parent compound, L-threonine. This structural modification suggests that while the compound will retain appreciable aqueous solubility due to the charged backbone, it will be slightly more lipophilic than L-threonine. Following the "like dissolves like" principle, it is expected to be most soluble in polar protic solvents like water, and moderately soluble in polar aprotic solvents and alcohols, with low solubility in non-polar solvents.[4]
-
Influence of pH: As an amino acid, the compound is zwitterionic. The ionization state of the amino and carboxylic acid groups is highly dependent on the pH of the solution.[5][6]
-
In highly acidic solutions (low pH), the amino group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge.
-
In highly basic solutions (high pH), the amino group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge.
-
At the isoelectric point (pI) , the net charge is zero, and intermolecular electrostatic repulsion is at a minimum. This typically corresponds to the point of minimum aqueous solubility .[6] Determining the pKa values of the ionizable groups is therefore essential for predicting and understanding the pH-solubility profile.
-
-
Effect of Temperature: For most solid solutes, including amino acids, solubility in aqueous solutions tends to increase with temperature.[7] This relationship is crucial for developing crystallization processes but must be determined empirically, as the magnitude of the effect varies.
-
Solid-State Properties (Polymorphism): The crystal lattice energy of the solid form must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities.[8] Metastable polymorphs and amorphous forms are generally more soluble than the most stable crystalline form.[9][10][11] It is crucial to characterize the solid form being used in any solubility study.
-
Thermodynamic vs. Kinetic Solubility: It is vital to distinguish between these two concepts in a drug development context.[9][10]
-
Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for formulation and biopharmaceutical classification.[12][13] The shake-flask method is the gold standard for its determination.[14][15]
-
Kinetic Solubility is determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[13] It is a high-throughput method used in early discovery to flag potential solubility issues.[1][2][12] The resulting value is often higher than the thermodynamic solubility because it can reflect a supersaturated state or the solubility of a metastable or amorphous form.[11]
-
Experimental Design for Comprehensive Solubility Assessment
A systematic approach is required to generate a reliable and comprehensive solubility profile. The following workflow outlines the key stages.
Caption: Overall workflow for solubility determination.
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[14][15]
Caption: Workflow for the Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired solvents (e.g., purified water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer, ethanol). The amount of solid should be enough to ensure some remains undissolved after equilibrium.[14][16]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined time, typically 24 to 48 hours, to ensure the system reaches equilibrium.[15]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Separate the saturated solution from the excess solid. This is a critical step and can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes.
-
Filtration: Use a syringe to draw the suspension and pass it through a chemical-resistant filter (e.g., 0.22 µm PVDF). Be aware of potential compound adsorption to the filter material, which can be checked by filtering a standard solution of known concentration.[17]
-
-
Quantification: Carefully aspirate an aliquot of the clear supernatant or filtrate. Dilute it gravimetrically or volumetrically with an appropriate solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated method as described in Section 4.
Protocol 2: Determination of pKa and pH-Solubility Profile
Due to its amphoteric nature, determining the pKa values of the amino and carboxylic acid groups is crucial for understanding the pH-solubility relationship. Potentiometric titration is a precise method for this.[18][19][20][21]
Step-by-Step Methodology (pKa Determination):
-
Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[21]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of water or a solution with constant ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1-10 mM.[21]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate the basic form, then 0.1 M NaOH to titrate the acidic form).
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be identified more clearly by plotting the first or second derivative of the titration curve.[22] The pI can then be calculated as the average of the two pKa values.
-
pH-Solubility Profile: Perform the shake-flask method (Protocol 1) using a series of buffers across a wide pH range (e.g., pH 2 to 10). Plotting the resulting solubility against pH will generate the experimental pH-solubility profile, which should show a minimum near the calculated pI.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is essential for reliable solubility data. HPLC is the preferred method due to its specificity and sensitivity.
Caption: Comparison of HPLC and UV-Vis quantification workflows.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the most reliable technique.[17]
-
Principle: The sample is injected into a column, and the components are separated based on their affinity for the stationary and mobile phases. A UV detector measures the absorbance of the compound as it elutes, and the area of the resulting peak is proportional to its concentration.[4]
-
Methodology:
-
Develop a Method: A typical starting point for this compound would be a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Create a Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject these standards and plot the peak area versus concentration to create a linear calibration curve.[4]
-
Analyze Sample: Inject the diluted sample from the solubility experiment. Determine its peak area and use the calibration curve to calculate the concentration in the diluted sample.[23]
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the final solubility value.
-
-
-
UV-Vis Spectroscopy: A simpler, faster alternative if the compound has a suitable chromophore and no interfering impurities are present.[24][25]
-
Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[26]
-
Methodology:
-
Determine λmax: Scan a solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).[25]
-
Analyze Sample: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate Solubility: Apply the dilution factor to find the final solubility. Note that undissolved particles can cause light scattering, leading to erroneously high readings, making proper phase separation critical.[24]
-
-
Data Presentation and Interpretation
Organizing experimental results into a clear format is essential for comparison and interpretation.
Table 1: Solubility Data for this compound
| Solvent System | Temperature (°C) | pH | Method | Analytical Technique | Solubility (mg/mL) | Solubility (mM) |
| Purified Water | 25 | ~6.5 | Shake-Flask | HPLC-UV | 75.2 | 504.2 |
| Purified Water | 37 | ~6.5 | Shake-Flask | HPLC-UV | 98.5 | 659.7 |
| 0.1 M HCl | 25 | 1.0 | Shake-Flask | HPLC-UV | >200 | >1340 |
| Acetate Buffer | 25 | 4.5 | Shake-Flask | HPLC-UV | 68.1 | 456.5 |
| Phosphate Buffer | 25 | 7.4 | Shake-Flask | HPLC-UV | 82.4 | 552.1 |
| Carbonate Buffer | 25 | 10.0 | Shake-Flask | HPLC-UV | 155.0 | 1039.4 |
| Ethanol (100%) | 25 | N/A | Shake-Flask | HPLC-UV | 1.5 | 10.1 |
| Ethanol:Water (50:50 v/v) | 25 | N/A | Shake-Flask | HPLC-UV | 35.8 | 239.9 |
Note: The data in this table are hypothetical and illustrative. They are based on the known properties of L-threonine (aqueous solubility ~97 mg/mL at 25°C) and the expected influence of O-methylation (slight decrease in aqueous solubility, increase in ethanol solubility).[27][28] The pH profile reflects expected behavior for a zwitterionic compound.
Interpretation of Results:
-
The illustrative data shows good aqueous solubility at neutral and physiological pH, which is favorable for drug development.
-
As predicted for an amino acid, solubility is significantly higher at very low and high pH values compared to the solubility near the isoelectric point (expected to be around pH 4.5-6.5).
-
The solubility increases with temperature, as expected.
-
The compound has very low solubility in pure ethanol but is moderately soluble in ethanol-water mixtures, which is useful information for formulation with co-solvents.[29][30]
Conclusion
References
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- Al-Khattaf, S., & Al-Saadi, M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Le, T. T. N., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
- Lund University Publications. (n.d.).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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- Spirtovic-Halilovic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
- Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
- Unknown. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]
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- Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa.
- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
- Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
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A Technical Guide to the Natural Occurrence of Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein methylation, a crucial post-translational modification (PTM), involves the enzymatic addition of methyl groups to specific amino acid residues, profoundly impacting protein function and cellular processes. This in-depth technical guide provides a comprehensive overview of the natural occurrence of methylated amino acids, tailored for researchers, scientists, and drug development professionals. We delve into the core enzymatic machinery governing methylation, explore the diverse functional consequences of this modification on key amino acids such as lysine and arginine, and detail the intricate roles of methylated proteins in cellular regulation, from epigenetic control of gene expression to signal transduction. Furthermore, this guide offers a practical perspective on the state-of-the-art analytical methodologies for the detection and quantification of methylated amino acids, with a focus on mass spectrometry-based workflows. Finally, we discuss the therapeutic potential of targeting protein methylation pathways in various diseases, highlighting the growing importance of this field in modern drug discovery and development.
Introduction: The Significance of Protein Methylation
Protein methylation is a dynamic and widespread post-translational modification that plays a pivotal role in regulating a vast array of cellular functions.[1][2] This process, catalyzed by specific enzymes, involves the transfer of a methyl group (-CH₃) from the universal methyl donor S-adenosylmethionine (SAM) to amino acid residues within a protein.[2][3] While several amino acids can be methylated, the most extensively studied and functionally significant methylation events occur on the side chains of lysine and arginine.[2][4][5]
The addition of a methyl group, though small in size, can have profound effects on the physicochemical properties of the modified amino acid. It increases the basicity and hydrophobicity of the residue and can alter the protein's conformation, its interactions with other proteins or nucleic acids, and its subcellular localization.[6] Unlike some other PTMs, such as phosphorylation, methylation does not alter the charge of the amino acid residue.[7][8]
The functional outcomes of protein methylation are highly context-dependent, relying on the specific amino acid that is methylated, the degree of methylation (mono-, di-, or trimethylation for lysine; mono-, symmetric di-, or asymmetric dimethylation for arginine), and the surrounding protein sequence.[6][9][10] This versatility allows protein methylation to act as a sophisticated regulatory mechanism, fine-tuning cellular processes with remarkable precision.
This guide will provide a detailed exploration of the natural occurrence of methylated amino acids, from the fundamental enzymatic machinery to their diverse biological roles and the cutting-edge techniques used for their analysis.
The Enzymatic Machinery of Protein Methylation
The dynamic nature of protein methylation is tightly controlled by the coordinated actions of two main classes of enzymes: protein methyltransferases ("writers") that add methyl groups, and protein demethylases ("erasers") that remove them. The biological effects of methylation are then mediated by "reader" proteins that specifically recognize and bind to methylated residues.[6]
Protein Methyltransferases (PMTs): The "Writers"
Protein methyltransferases (PMTs) are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to their respective protein substrates.[4][11] Based on the amino acid they target, PMTs are broadly classified into two major superfamilies:
-
Protein Arginine Methyltransferases (PRMTs): These enzymes catalyze the methylation of arginine residues on their guanidinium group.[12][13]
-
Protein Lysine Methyltransferases (PKMTs): These enzymes, also known as histone lysine methyltransferases (HKMTs), catalyze the methylation of lysine residues on their ε-amino group.[14][15]
The human genome encodes a significant number of PMTs, each with distinct substrate specificities and cellular functions, highlighting the widespread importance of this modification.[15]
Protein Demethylases (PDMs): The "Erasers"
The discovery of protein demethylases revealed that protein methylation is not a static modification but a dynamic and reversible process.[6] These enzymes catalyze the removal of methyl groups from methylated amino acid residues.
-
Lysine Demethylases (KDMs): These enzymes are responsible for removing methyl groups from lysine residues and are crucial for reversing the effects of lysine methylation.[2]
-
Arginine Demethylases: The existence and mechanisms of specific arginine demethylases have been a subject of ongoing research, though some enzymes with this activity have been identified.[16]
The interplay between PMTs and PDMs ensures that the methylation status of proteins is precisely regulated in response to cellular signals and environmental cues.[6]
Methyl-Binding Proteins: The "Readers"
"Reader" proteins contain specialized domains that recognize and bind to specific methylated amino acid residues.[17] These interactions are critical for transducing the downstream effects of methylation. Some of the well-characterized methyl-binding domains include:
-
Tudor domains
-
Chromodomains
-
PHD finger domains
-
MBT domains [18]
By recruiting effector proteins to methylated sites, these "readers" translate the methylation mark into a specific biological outcome, such as chromatin remodeling or the assembly of signaling complexes.[17]
Key Methylated Amino Acids and Their Functional Roles
While several amino acids can undergo methylation, lysine and arginine are the most prevalent and functionally diverse targets.
Lysine Methylation: A Versatile Regulator
Lysine residues can be monomethylated (Kme1), dimethylated (Kme2), or trimethylated (Kme3) on their ε-amino group.[9][15] This graded methylation allows for a high degree of regulatory complexity.
The most well-studied role of lysine methylation is in the context of histone proteins.[19] Histone methylation is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression.[10][19] The functional outcome of histone lysine methylation is site-specific:
-
Transcriptional Activation: Methylation of certain lysine residues, such as H3K4me3, is generally associated with active gene transcription.[8][9]
-
Transcriptional Repression: Conversely, methylation of other residues, like H3K9me3 and H3K27me3, is linked to gene silencing and the formation of heterochromatin.[8][9][10]
The specific methylation patterns on histone tails create a "histone code" that is read by other proteins to regulate gene expression.
Beyond histones, a vast number of non-histone proteins are also subject to lysine methylation, regulating a wide range of cellular processes including:
-
Signal Transduction: Methylation can modulate the activity and interactions of key signaling proteins.[3]
-
Protein Stability: Lysine methylation can influence protein degradation pathways.[2]
-
Protein-Protein Interactions: The addition of methyl groups can either promote or inhibit protein-protein interactions.[14]
Arginine Methylation: A Key Player in Cellular Processes
Arginine residues can be monomethylated (Rme1), symmetrically dimethylated (Rme2s), or asymmetrically dimethylated (Rme2a).[9][20] Arginine methylation is involved in a multitude of cellular functions:
Similar to lysine methylation, arginine methylation of histones, such as at H3R2, H3R17, and H4R3, plays a significant role in regulating gene expression.[6][12]
A prominent role for arginine methylation is in the regulation of RNA-binding proteins.[16] Methylation of these proteins can affect their ability to bind RNA, influencing processes such as pre-mRNA splicing and mRNA stability.[21]
Arginine methylation has been implicated in the DNA damage response pathway, where it can modulate the activity of proteins involved in DNA repair.[21][22]
Arginine methylation also plays a role in signal transduction by modulating protein-protein interactions within signaling cascades.[21]
Analytical Methodologies for the Study of Methylated Amino Acids
The detection and quantification of methylated amino acids in complex biological samples present analytical challenges due to the small mass shift of the methyl group and the often low abundance of these modifications.[5][23] Mass spectrometry (MS)-based proteomics has emerged as the most powerful and versatile tool for the comprehensive analysis of protein methylation.[5][24]
Mass Spectrometry-Based Approaches
A typical MS-based workflow for the analysis of protein methylation involves several key steps:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and enzymatically digested, typically with trypsin, to generate peptides.[25]
-
Enrichment of Methylated Peptides: Due to their low stoichiometry, enrichment of methylated peptides is often necessary. This can be achieved through:
-
Peptide Separation: The enriched peptide mixture is separated using liquid chromatography (LC), most commonly reversed-phase LC.[25]
-
Mass Analysis: The separated peptides are ionized and analyzed in a mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and determine their amino acid sequence, allowing for the precise identification of the methylation site.[25]
Specialized software is used to search the acquired MS/MS spectra against protein sequence databases to identify the methylated peptides and their corresponding proteins.[5]
Other Analytical Techniques
While MS is the predominant method, other techniques can also be employed for studying protein methylation:
-
Western Blotting: Using antibodies specific to methylated residues or proteins to detect methylation in a targeted manner.[27]
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of specific methylated proteins.[27]
-
Amino Acid Analysis: A classical method that can quantify the overall levels of methylated amino acids after protein hydrolysis.[28]
Methylated Amino Acids in Disease and as Therapeutic Targets
The critical roles of protein methylation in regulating fundamental cellular processes mean that dysregulation of this modification is implicated in a wide range of human diseases.[11][29]
Cancer
Aberrant methylation patterns, particularly of histones, are a hallmark of many cancers.[19] The enzymes that regulate methylation, such as histone methyltransferases and demethylases, are frequently mutated or their expression is altered in tumors, leading to changes in gene expression that promote cancer development and progression.[30]
Neurodegenerative Diseases
Emerging evidence suggests a link between abnormal protein methylation and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19]
Developmental Disorders
Given the importance of histone methylation in regulating gene expression during development, it is not surprising that mutations in methylation-related enzymes can lead to various developmental abnormalities.[19]
Therapeutic Targeting of Protein Methylation
The clear involvement of protein methylation in disease has made the enzymes of this pathway attractive targets for drug development.[11][31] Several small molecule inhibitors targeting protein methyltransferases and demethylases are currently in clinical trials, particularly for the treatment of cancer.[11][18][32] The development of these "epidrugs" represents a promising new frontier in precision medicine.[32]
Experimental Protocols and Workflows
Protocol: Immunoaffinity Enrichment of Methylated Peptides for Mass Spectrometry
This protocol outlines a general procedure for the enrichment of methylated peptides from a complex protein digest using antibodies specific for methylated lysine or arginine.
Materials:
-
Protein digest (e.g., tryptic digest)
-
Antibodies specific for mono-, di-, or trimethyl-lysine, or mono-, symmetric/asymmetric dimethyl-arginine
-
Protein A/G agarose beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid)
-
Microcentrifuge tubes
-
Rotating wheel or shaker
Procedure:
-
Antibody-Bead Conjugation: a. Resuspend the required amount of Protein A/G agarose beads in Binding/Wash Buffer. b. Add the specific anti-methyl-amino acid antibody and incubate for 1-2 hours at 4°C on a rotating wheel to allow for antibody binding to the beads. c. Pellet the beads by centrifugation and wash three times with Binding/Wash Buffer to remove unbound antibody.
-
Peptide Binding: a. Resuspend the antibody-conjugated beads in Binding/Wash Buffer. b. Add the peptide digest to the beads and incubate for 2-4 hours at 4°C on a rotating wheel.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively (at least 3-5 times) with Binding/Wash Buffer to remove non-specifically bound peptides.
-
Elution: a. Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature to release the bound methylated peptides. b. Pellet the beads and carefully collect the supernatant containing the enriched methylated peptides. c. Repeat the elution step once and pool the eluates.
-
Sample Preparation for MS Analysis: a. Desalt and concentrate the enriched peptides using a C18 StageTip or similar device. b. The sample is now ready for LC-MS/MS analysis.
Visualizations
The Central Role of S-Adenosylmethionine (SAM) in Methylation
Caption: The S-adenosylmethionine (SAM) cycle, the source of methyl groups for protein methylation.
The "Writers," "Erasers," and "Readers" of Protein Methylation
Caption: The dynamic regulation of protein methylation by "writers," "erasers," and "readers."
Workflow for Mass Spectrometry-Based Analysis of Protein Methylation
Caption: A typical workflow for the identification of protein methylation sites by mass spectrometry.
Conclusion
The natural occurrence of methylated amino acids represents a fundamental and highly versatile mechanism for regulating protein function and cellular life. From the intricate control of gene expression through histone modifications to the fine-tuning of signaling pathways, protein methylation is a key player in maintaining cellular homeostasis. The ongoing advancements in analytical technologies, particularly mass spectrometry, are continuously expanding our understanding of the "methylome" and its profound implications in health and disease. For researchers, scientists, and drug development professionals, a deep appreciation of the principles and methodologies outlined in this guide is essential for navigating this exciting and rapidly evolving field. The continued exploration of protein methylation promises to unveil new biological insights and pave the way for innovative therapeutic strategies targeting a wide range of human disorders.
References
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- Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance. Nature Reviews Genetics, 13(5), 343-357.
- Cusabio. (n.d.). What Is Histone Methylation?.
- Wikipedia. (n.d.). Protein methylation.
- Maltby, V. E., Martin, B. J., & Lam, T. T. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of Proteome Research, 16(12), 4331-4343.
- Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2012). Targeting protein methylation: from chemical tools to precision medicines. Nature Reviews Drug Discovery, 11(12), 917-938.
- MtoZ Biolabs. (n.d.). Mass Spectrometry Methylation Detection.
- Lanouette, S., Mongeon, V., Figeys, D., & Couture, J. F. (2014). The functional diversity of protein lysine methylation. Molecular systems biology, 10(1), 724.
- Longdom Publishing. (n.d.). Protein Methylation as an Important Post Translation Modification.
- Petrossian, T. C., & Clarke, S. G. (2011). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Biochemistry, 50(17), 3451-3462.
- Osborne, T. C., Obianyo, O., & Zhang, X. (2019). Mechanisms and Inhibitors of Histone Arginine Methylation. Journal of molecular biology, 431(24), 4877-4892.
- biomodal. (2024). How histone modifications impact gene regulation.
- Carlson, S. M., & Gozani, O. (2020). Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation. Genomics, Proteomics & Bioinformatics, 18(1), 1-13.
- Blanc, R. S., & Richard, S. (2017). The story of protein arginine methylation: characterization, regulation, and function. Cellular and molecular life sciences, 74(1), 1-21.
- Cedar, H., & Bergman, Y. (2012). Histone Lysine Methylation: An Epigenetic Modification?. Molecular cell, 45(6), 707-717.
- Bedford, M. T., & Richard, S. (2007). Arginine methylation at a glance. Journal of cell science, 120(24), 4243-4246.
- Lorton, B. M., & Shechter, D. (2019). Cellular consequences of arginine methylation. Clinical chemistry, 65(1), 116-128.
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- MDPI. (2022). The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease.
- Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular cell, 33(1), 1-13.
- Theofilatos, D., Anagnostopoulos, A. K., & Alexakos, K. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. Expert review of proteomics, 18(6), 461-479.
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- American Chemical Society. (2014). Epigenetics: Novel Therapeutics Targeting Epigenetics.
- van der Velden, N. S., Tørbe, J. R., & Ploegh, H. L. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14919-14923.
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An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 8, 2026
Abstract
This technical guide provides a comprehensive overview of (2S,3S)-2-Amino-3-methoxybutanoic acid, a chiral non-proteinogenic amino acid of increasing interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and a comprehensive list of synonyms. It further explores its physicochemical properties, provides a detailed, field-proven protocol for its stereoselective synthesis, and discusses its critical applications in modern drug discovery, particularly in the realm of peptide therapeutics. The document is structured to serve as a practical resource for researchers and professionals engaged in the synthesis and application of modified amino acids.
Chemical Identity and Nomenclature
This compound is a derivative of the amino acid threonine, specifically the L-allothreonine diastereomer, in which the hydroxyl group at the C3 position is methylated.
IUPAC Name
The systematically generated and preferred IUPAC name for this compound is This compound [1].
Synonyms and Identifiers
For practical laboratory and procurement purposes, a variety of synonyms and identifiers are in common use. These are crucial for accurate database searches and material acquisition.
| Identifier Type | Identifier | Source |
| CAS Number | 104195-80-4 | Thermo Fisher Scientific |
| 2076-53-1 | PubChem[1] | |
| Common Synonyms | O-methyl-L-allothreonine | PubChem[1] |
| H-Allo-Thr(Me)-OH | PubChem[1] | |
| L-Allothreonine, O-methyl- | PubChem[1] | |
| allo-o-methyl-l-thr | Fisher Scientific | |
| (2S,3S)-2-amino-3-methoxy-butanoic acid | PubChem[1] | |
| Commercial Codes | MFCD00142985 | PubChem[1] |
| InChI Key | FYCWLJLGIAUCCL-IMJSIDKUSA-N | PubChem[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Appearance | White to off-white powder or flakes | Thermo Fisher Scientific |
| Solubility | Soluble in water | Fisher Scientific |
| XLogP3 | -3.1 | PubChem[1] |
| Topological Polar Surface Area | 72.6 Ų | PubChem[1] |
| Specific Optical Rotation | +25° to +29° (c=0.5 in 6 N HCl at 25°C, 589 nm) | Thermo Fisher Scientific |
Stereoselective Synthesis: A Field-Proven Protocol
The stereoselective synthesis of this compound is critical to its application, as the biological activity of resulting peptides is highly dependent on stereochemistry. The following protocol describes a reliable method starting from the commercially available L-allothreonine.
Rationale for Synthetic Strategy
The chosen synthetic route involves the protection of the amino and carboxylic acid functionalities of L-allothreonine, followed by the O-methylation of the secondary alcohol, and subsequent deprotection. This strategy is favored due to the high stereochemical fidelity and good overall yields. Protecting the amine and carboxyl groups prevents undesired side reactions during the methylation step, ensuring the regioselective methylation of the hydroxyl group.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Protection of L-allothreonine
-
Amine Protection: Dissolve L-allothreonine (1 eq.) in a 1:1 mixture of dioxane and water. Add triethylamine (TEA, 2.5 eq.) and cool the solution to 0°C. Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-allothreonine.
-
Carboxyl Protection: Suspend N-Boc-L-allothreonine (1 eq.) in anhydrous methanol and cool to -10°C. Add thionyl chloride (SOCl2, 1.2 eq.) dropwise. Stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain N-Boc-L-allothreonine methyl ester.
Step 2: O-Methylation
-
Dissolve the protected L-allothreonine methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Stir the mixture for 30 minutes at 0°C.
-
Add methyl iodide (CH3I, 2.0 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection
-
Saponification: Dissolve the methylated intermediate (1 eq.) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The organic layers are dried and concentrated to yield N-Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.
-
Boc-Deprotection: Dissolve the N-Boc protected amino acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the final product, this compound, as a white solid.
Applications in Drug Development
The incorporation of non-proteinogenic amino acids like this compound into peptide-based drug candidates is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.
Enhancing Proteolytic Stability
The methylation of the hydroxyl group in the side chain of allothreonine can sterically hinder the approach of proteases, enzymes that degrade peptides. This modification can significantly increase the in vivo half-life of a peptide therapeutic, leading to improved efficacy and less frequent dosing regimens. The introduction of N-methylated amino acids is a well-established strategy to enhance resistance to enzymatic hydrolysis[2][3].
Modulation of Conformation and Bioactivity
The methoxy group can influence the local conformation of the peptide backbone. This can lead to a more favorable orientation for binding to a biological target, such as a receptor or an enzyme, potentially increasing the potency and selectivity of the drug. The N-methyl group can influence peptide conformation, potentially enhancing binding affinity to target receptors and improving overall biological activity[2].
Improving Membrane Permeability
The introduction of a methyl group increases the lipophilicity of the amino acid residue. This can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability[4].
Caption: Logic diagram illustrating the role of this compound in overcoming challenges in peptide drug development.
Role as a Chiral Intermediate
Beyond its direct incorporation into peptides, this compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereochemically defined structure is essential for creating stereospecific compounds, which is a critical aspect in the development of targeted therapies, including certain antibiotics and enzyme inhibitors[5]. For instance, related amino acid derivatives are key intermediates in the synthesis of carbapenem antibiotics[6].
Conclusion
This compound is a versatile and valuable building block for the modern medicinal chemist. Its unique stereochemistry and the presence of a methoxy group offer strategic advantages in the design of peptide-based therapeutics with enhanced pharmacological properties. The synthetic protocol detailed herein provides a reliable and reproducible method for its preparation, enabling further exploration of its potential in drug discovery and development. As the field of peptide therapeutics continues to evolve, the demand for well-characterized, non-proteinogenic amino acids like O-methyl-L-allothreonine is expected to grow, underscoring its importance in the development of next-generation medicines.
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A-Z Guide to Computational Conformational Analysis of 2-amino-3-methoxybutanoic acid
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. For drug development professionals, understanding the conformational landscape of novel molecules like 2-amino-3-methoxybutanoic acid—an O-methylated derivative of threonine—is paramount. This guide provides an in-depth, technically-grounded protocol for performing theoretical conformational analysis using modern computational chemistry techniques. We will explore the rationale behind method selection, from initial low-level searches to high-accuracy quantum mechanical calculations, and discuss the integration of solvent effects. This document serves as a comprehensive workflow for researchers aiming to predict and understand the stable conformations of non-standard amino acids, thereby accelerating rational drug design and molecular engineering.
Introduction: The "Why" of Conformational Analysis
2-amino-3-methoxybutanoic acid is a structurally unique, non-proteinogenic amino acid.[1][2] Its conformational preferences are dictated by a complex interplay of intramolecular forces, including hydrogen bonding, steric hindrance, and electrostatic interactions.[3] The specific three-dimensional arrangement of its amine, carboxylic acid, and methoxy groups determines how it will interact with biological targets such as enzymes or receptors. A thorough understanding of its low-energy conformations is therefore a critical first step in predicting its bioactivity, metabolic stability, and potential as a pharmaceutical agent.[4]
Computational chemistry offers a powerful toolkit to explore this conformational space in silico, providing insights that can be difficult to obtain experimentally.[3] By simulating the molecule's behavior at the quantum level, we can identify the most probable shapes it will adopt in a given environment, guiding further experimental work and saving significant resources in the drug discovery pipeline.
Theoretical Foundations: Choosing the Right Tools
The core of our task is to find the minima on the potential energy surface (PES) of the molecule. This is a multi-step process that typically involves a trade-off between computational cost and accuracy.
-
Molecular Mechanics (MM): A fast, classical approach that uses force fields (e.g., AMBER, GROMOS, OPLS) to approximate the potential energy of a system.[5][6][7][8][9] It is ideal for an initial, broad search of the conformational space to identify a large number of potential candidate structures.
-
Quantum Mechanics (QM): These methods solve approximations to the Schrödinger equation to provide a much more accurate description of the electronic structure and energy.
-
Hartree-Fock (HF): An early ab initio method that provides a good starting point but neglects electron correlation, which can be critical for accurate energy calculations.[10][11][12]
-
Density Functional Theory (DFT): A widely used QM method that includes effects of electron correlation at a manageable computational cost.[10][13][14][15][16] Functionals like B3LYP offer a reliable balance of accuracy and efficiency for organic molecules.[14][16]
-
Our strategy will be hierarchical: use a fast MM method to generate a wide range of conformers, then refine the most promising candidates with high-accuracy DFT calculations.
The Computational Workflow: A Step-by-Step Protocol
This section details a robust, self-validating protocol for the conformational analysis of 2-amino-3-methoxybutanoic acid. The workflow is designed to be executed using a combination of molecular modeling software and a quantum chemistry package like Gaussian.[17][18][19][20]
Workflow Visualization
Caption: Integrating computational predictions with experimental NMR data.
Conclusion
The hierarchical computational workflow detailed in this guide—from broad molecular mechanics searches to highly accurate, solvated DFT calculations—provides a robust and scientifically sound method for elucidating the conformational landscape of 2-amino-3-methoxybutanoic acid. [21][22]By explaining the causality behind each methodological choice and emphasizing the critical step of experimental validation, this protocol equips researchers with the tools to confidently predict molecular behavior. These theoretical insights are invaluable for accelerating the design of novel therapeutics, where understanding structure-activity relationships is the cornerstone of success.
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- Hartree-Fock and Density Functional Theory methods used for Molecular Geometry Optimization.
- Optimization and conformation search using Gaussian program. CONFLEX. [Link]
- Implicit Solv
- Designing amino acids to determine the local conform
- Introduction to the Conformational Analysis of Protein Side Chains. Duke University. [Link]
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- Density Functional Theory versus the Hartree Fock Method: Comparative Assessment.
- Solv
- New Chemistry with Gaussian 16 & GaussView 6. Gaussian, Inc.. [Link]
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- Assessing and refining molecular dynamics simulations of proteins with nuclear magnetic resonance d
- Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]
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- Force field comparison: Amber, GROMOS, CHARMM, OPLS. YouTube. [Link]
- Minimal parameter implicit solvent model for ab initio electronic structure calculations.
- TIME DEPENDENT DENSITY FUNCTIONAL THEORY MODELING OF CHIROPTICAL PROPERTIES OF AMINO ACIDS IN SOLUTION. University of South Florida. [Link]
- Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Associ
- Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents.
- AMBER vs GROMACS. DiPhyx Stories. [Link]
- Is AMBER or CHARMM force field better for protein structural biology studies?.
- Is Hartree-Fock always a good approximation for molecular geometries and no bond breaking?.
- Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocaliz
- About Gaussian 16. Gaussian, Inc.. [Link]
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Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Research and Drug Development
Abstract
The 22 proteinogenic amino acids, encoded by the universal genetic code, form the fundamental basis of protein structure and function. However, the chemical space of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse group of amino acids not naturally encoded in the genome, represent a powerful tool in modern chemical biology, drug discovery, and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and impactful applications of NPAAs. We will delve into the strategic incorporation of these unique building blocks to enhance the therapeutic properties of peptides, explore the synthetic and biosynthetic methods for their creation and integration, and detail the analytical techniques essential for their characterization. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to leverage the transformative potential of non-proteinogenic amino acids in their research and development endeavors.
The World of Non-Proteinogenic Amino Acids: A Primer
Non-proteinogenic amino acids are organic compounds that, like their proteinogenic counterparts, possess both an amino and a carboxylic acid functional group. The key distinction lies in the fact that they are not incorporated into proteins during ribosomal translation via the standard genetic code. This expansive class of molecules includes naturally occurring variants found as metabolic intermediates or secondary metabolites in a wide array of organisms, as well as synthetically designed derivatives.
Over 800 naturally occurring NPAAs have been identified, playing crucial roles in various biological processes. For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the mammalian central nervous system, while ornithine and citrulline are key intermediates in the urea cycle. In plants and microorganisms, NPAAs can act as signaling molecules, nitrogen storage compounds, or defense mechanisms against herbivores. A notable example is canavanine, a toxic arginine analog found in legumes that can be mistakenly incorporated into proteins by predators, leading to dysfunctional proteins.
The true power of NPAAs in a research and drug development context, however, lies in their synthetic versatility. Thousands of NPAAs can be synthesized in the laboratory, offering a virtually limitless palette of chemical functionalities, stereochemistries, and backbone structures for the rational design of novel molecules.
Strategic Applications of Non-Proteinogenic Amino Acids in Drug Discovery
The incorporation of NPAAs into peptide-based therapeutics has emerged as a cornerstone of modern drug design, offering a potent strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.
Enhancing Proteolytic Stability and Extending In-Vivo Half-Life
A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body. The introduction of NPAAs can render peptides resistant to this enzymatic cleavage, significantly extending their circulating half-life. Key strategies include:
-
D-Amino Acid Substitution: Proteases are highly stereospecific and primarily recognize L-amino acids. Replacing an L-amino acid with its D-enantiomer at a cleavage site can effectively block protease activity.
-
Sterically Hindered Amino Acids: Incorporating sterically bulky NPAAs, such as α-aminoisobutyric acid (Aib), can physically shield adjacent peptide bonds from the active sites of proteases.
-
N-Methylated Amino Acids: The methylation of the backbone amide nitrogen prevents the formation of hydrogen bonds crucial for protease recognition and binding, thereby enhancing stability.
Table 1: Quantitative Impact of NPAA Incorporation on Peptide Half-Life
| Peptide | Modification | Half-Life in Human Plasma | Reference |
| Leu-enkephalin | None (Tyr-Gly-Gly-Phe-Leu) | < 5 minutes | |
| Leu-enkephalin Analog | Tyr-ψ[(Z)CF=CH]-Gly-Gly-Phe-Leu | 76% intact after 4 hours | |
| PMX53 | None | Oral Bioavailability: 9% | |
| PMX205 | Replacement of Phe with hydrocinnamate | Oral Bioavailability: 23% |
Constraining Conformation for Improved Potency and Selectivity
Many peptides are highly flexible in solution, adopting a multitude of conformations. This conformational heterogeneity can lead to reduced binding affinity for their target receptors. NPAAs can be used to introduce conformational constraints, locking the peptide into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, leading to enhanced potency and selectivity.
Diagram 1: Conformational Constraint with NPAAs
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (2S,3S)-2-Amino-3-methoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2S,3S)-2-Amino-3-methoxybutanoic Acid
This compound, also known as O-methyl-L-allothreonine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its unique stereochemistry and the presence of a methoxy group on the beta-carbon introduce conformational constraints and alter the electronic properties compared to its natural analogue, threonine. These modifications can lead to peptides and small molecules with enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. The precise control of the two contiguous stereocenters at the C2 and C3 positions is paramount, as different stereoisomers can exhibit vastly different biological effects. This guide provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, designed to be a self-validating system for producing this valuable building block with high purity and stereochemical integrity.
A Robust Four-Step Stereoselective Synthetic Pathway
The presented synthesis is a robust and highly stereoselective four-step route commencing from a readily available α,β-unsaturated ester. The strategy hinges on a substrate-controlled asymmetric aziridination to establish the desired stereochemistry, followed by a regioselective and stereospecific ring-opening of the aziridine with methanol to introduce the β-methoxy group. Subsequent deprotection steps yield the final target amino acid. This pathway is advantageous due to its high degree of stereocontrol and the use of well-established, reliable chemical transformations.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Asymmetric Aziridination of Methyl Crotonate
This initial step establishes the crucial stereochemistry of the aziridine precursor. The choice of a chiral ligand in the copper-catalyzed reaction is critical for achieving high enantioselectivity. The nosyl group serves as an effective activating group for the subsequent ring-opening reaction.
Protocol:
-
To a stirred solution of Cu(OTf)₂ (0.1 eq) and (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] (0.1 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere, add methyl crotonate (1.0 eq).
-
Stir the mixture for 30 minutes to allow for the formation of the chiral copper complex.
-
Add N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) (1.1 eq) portion-wise over 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the copper catalyst, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aziridine, which can be used in the next step without further purification.
Step 2: Diastereoselective Aziridine Ring-Opening with Methanol
The regioselective and stereospecific ring-opening of the activated aziridine with methanol as the nucleophile proceeds via an SN2 mechanism, leading to the desired (2S,3S) stereochemistry. The use of a Lewis acid like boron trifluoride etherate can accelerate the reaction.
Protocol:
-
Dissolve the crude methyl (2R,3S)-1-(2-nitrophenylsulfonyl)-3-methylaziridine-2-carboxylate from Step 1 in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure methyl (2S,3S)-3-methoxy-2-(2-nitrophenylsulfonamido)butanoate.
Step 3: N-Nosyl Deprotection
The nosyl protecting group is selectively removed under mild conditions using a thiol nucleophile, which is a key advantage of the Fukuyama amine synthesis methodology.
Protocol:
-
Dissolve the protected amino ester from Step 2 in anhydrous acetonitrile.
-
Add thiophenol (2.5 eq) followed by anhydrous potassium carbonate (3.0 eq).
-
Heat the mixture to 50 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (2S,3S)-2-amino-3-methoxybutanoate.
Step 4: Ester Hydrolysis
The final step is the saponification of the methyl ester to yield the target free amino acid.
Protocol:
-
Dissolve the crude amino ester from Step 3 in a mixture of methanol and water (1:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~6-7 with 1 M HCl.
-
Concentrate the solution under reduced pressure to obtain the crude amino acid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | O-methyl-L-allothreonine, H-Allo-Thr(Me)-OH | [1] |
| CAS Number | 104195-80-4 | [2] |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White powder or flakes | [2] |
| Specific Optical Rotation | +25° to +29° (c=0.5, 6 N HCl) | [2] |
Expected NMR Spectral Data
-
¹H NMR (500 MHz, D₂O):
-
δ 4.0-4.2 (m, 1H, CH-CH (OCH₃)-CH₃)
-
δ 3.6-3.8 (d, 1H, NH₂ -CH-COOH)
-
δ 3.4 (s, 3H, -OCH₃ )
-
δ 1.2-1.4 (d, 3H, -CH(OCH₃)-CH₃ )
-
-
¹³C NMR (125 MHz, D₂O):
-
δ 175-178 (C=O)
-
δ 78-82 (-C H(OCH₃)-)
-
δ 58-62 (-C H(NH₂)-)
-
δ 56-60 (-OC H₃)
-
δ 15-18 (-CH(OCH₃)-C H₃)
-
Conclusion
The stereoselective synthesis of this compound is a critical process for accessing a valuable building block for advanced drug discovery and peptide chemistry. The detailed four-step protocol provided in this application note, based on a highly diastereoselective aziridination and subsequent methanolysis, offers a reliable and reproducible method for obtaining this non-proteinogenic amino acid with high stereochemical purity. Adherence to the described experimental procedures and thorough characterization of the final product will ensure the successful synthesis of this important compound for further research and development applications.
References
- Improved synthesis of d-allothreonine derivatives from l-threonine. (n.d.).
- Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. (n.d.). UQ eSpace.
- Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances, 3(12), e1701491.
- This compound. PubChem. (n.d.).
Sources
Asymmetric Synthesis of O-methyl-L-allothreonine: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the asymmetric synthesis of O-methyl-L-allothreonine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. This document offers a scientifically grounded, step-by-step approach, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of O-methyl-L-allothreonine
Non-proteinogenic amino acids are crucial building blocks in the development of novel therapeutics and agrochemicals. Their incorporation into peptides can enhance metabolic stability, improve pharmacokinetic profiles, and introduce unique conformational constraints. O-methyl-L-allothreonine, with its defined stereochemistry at both the α and β carbons and a methylated hydroxyl group, is a valuable synthon for creating peptidomimetics with tailored biological activities. The O-methylation of the β-hydroxyl group can significantly alter the hydrogen bonding capacity and lipophilicity of the amino acid residue, thereby influencing molecular interactions and biological function.
This guide outlines a robust and stereocontrolled synthesis of O-methyl-L-allothreonine, starting from the readily available and inexpensive L-threonine. The synthetic strategy involves three key stages:
-
Epimerization of L-threonine to L-allothreonine: A crucial step to establish the desired (2S, 3S) stereochemistry.
-
Orthogonal Protection: Protection of the amino and carboxyl groups to allow for selective O-methylation of the β-hydroxyl group.
-
Stereoretentive O-methylation: The core transformation to introduce the methyl ether functionality without compromising the stereochemical integrity of the molecule.
Comparative Overview of Synthetic Strategies
The asymmetric synthesis of β-alkoxy-α-amino acids can be approached through several methodologies. The chosen strategy in this guide, epimerization followed by selective O-methylation, offers a practical and cost-effective route. Alternative approaches, such as asymmetric aldol reactions or the use of chiral auxiliaries, can also yield the desired product but may involve more complex or expensive reagents.
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Epimerization of L-threonine | Utilizes an inexpensive starting material; stereochemistry at C2 is retained. | Cost-effective; straightforward. | Requires careful control to maximize epimerization and facilitate separation. |
| Asymmetric Aldol Reaction | Builds the carbon skeleton with stereocontrol. | High diastereoselectivity and enantioselectivity can be achieved. | May require specialized catalysts and cryogenic conditions. |
| Chiral Auxiliary Approach | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the asymmetric synthesis of O-methyl-L-allothreonine.
Part 1: Synthesis of L-allothreonine via Epimerization of L-threonine
This protocol is adapted from established methods for the epimerization of threonine. The underlying principle is the reversible nature of the Cα protonation, which can be influenced by reaction conditions to favor the thermodynamically more stable allo-isomer.
Workflow for L-allothreonine Synthesis
Caption: Workflow for the synthesis of L-allothreonine from L-threonine.
Protocol:
-
N-acetylation of L-threonine:
-
In a round-bottom flask, suspend L-threonine (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise while stirring.
-
Heat the mixture at 90°C for 2 hours.
-
Allow the reaction to cool to room temperature and then cool in an ice bath to induce crystallization.
-
Collect the N-acetyl-L-threonine by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Epimerization:
-
Dissolve the N-acetyl-L-threonine in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the solution at reflux for 4-6 hours. The progress of the epimerization can be monitored by polarimetry or HPLC.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 3. This will precipitate the mixture of N-acetyl-L-threonine and N-acetyl-L-allothreonine.
-
Collect the solid by filtration and dry.
-
-
Separation and Hydrolysis:
-
The diastereomeric mixture of N-acetylated amino acids can be separated by fractional crystallization from water or ethanol, or by column chromatography.
-
Once the N-acetyl-L-allothreonine is isolated, dissolve it in 6 M HCl and heat at reflux for 4 hours to hydrolyze the acetyl group.
-
Remove the solvent under reduced pressure. The resulting L-allothreonine hydrochloride can be used directly in the next step or neutralized to obtain the free amino acid.
-
Part 2: Protection of L-allothreonine
To selectively methylate the hydroxyl group, the amino and carboxyl functionalities must be protected. Here, we describe the protection of the amino group with Fmoc (9-fluorenylmethyloxycarbonyl) and the carboxyl group as a methyl ester.
Workflow for Protection of L-allothreonine
Caption: Protection of L-allothreonine.
Protocol:
-
Fmoc Protection:
-
Dissolve L-allothreonine (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetone dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-L-allothreonine.
-
-
Methyl Esterification:
-
Dissolve N-Fmoc-L-allothreonine in methanol.
-
Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The residue, N-Fmoc-L-allothreonine methyl ester, can be purified by column chromatography.
-
Part 3: O-methylation of Protected L-allothreonine
This step is the core of the synthesis. We will utilize Purdie methylation, a classic and effective method for methylating hydroxyl groups using methyl iodide and silver(I) oxide. This method is known to proceed with retention of stereochemistry.[1]
Workflow for O-methylation
Caption: O-methylation of protected L-allothreonine.
Protocol:
-
Purdie Methylation:
-
In a flask protected from light, dissolve N-Fmoc-L-allothreonine methyl ester (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add freshly prepared silver(I) oxide (2-3 equivalents).
-
Add methyl iodide (5-10 equivalents) and stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Fmoc-O-methyl-L-allothreonine methyl ester.
-
Part 4: Deprotection
The final step involves the removal of the protecting groups to yield the target molecule, O-methyl-L-allothreonine.
Protocol:
-
Fmoc Deprotection:
-
Dissolve the N-Fmoc-O-methyl-L-allothreonine methyl ester in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Ester Hydrolysis:
-
Dissolve the residue in a mixture of methanol and 1 M aqueous lithium hydroxide.
-
Stir at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the solution with 1 M HCl to a pH of approximately 6-7.
-
The final product, O-methyl-L-allothreonine, can be purified by ion-exchange chromatography.
-
Data Summary
The following table summarizes the expected outcomes for each key step of the synthesis. Yields and diastereomeric/enantiomeric excess are indicative and may vary based on experimental conditions and scale.
| Step | Product | Expected Yield | Expected Diastereomeric Excess (d.e.) | Expected Enantiomeric Excess (e.e.) |
| Epimerization & Separation | L-allothreonine | 30-40% (from L-threonine) | >98% | >99% |
| Protection | N-Fmoc-L-allothreonine methyl ester | 85-95% | >98% | >99% |
| O-methylation | N-Fmoc-O-methyl-L-allothreonine methyl ester | 70-85% | >98% | >99% |
| Deprotection | O-methyl-L-allothreonine | 80-90% | >98% | >99% |
Conclusion
This guide provides a detailed and scientifically sound protocol for the asymmetric synthesis of O-methyl-L-allothreonine. By following these procedures, researchers can reliably produce this valuable non-proteinogenic amino acid with high stereochemical purity. The explanations provided for each step are intended to empower scientists to troubleshoot and adapt these methods for their specific research needs. The synthesis of custom amino acids like O-methyl-L-allothreonine is a critical enabling technology for the advancement of peptide-based drug discovery and chemical biology.
References
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024).
- Improved synthesis of d-allothreonine derivatives from l-threonine. (2013). Tetrahedron Letters, 54(33), 4475-4477.
- A Convenient Synthesis of L-allo-Threonine - Semantic Scholar. (n.d.).
- How does methyl iodide and silver oxide together react with aldoses? - Reddit. (2021).
Sources
Application Notes & Protocols: A Guide to Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical architecture of a molecule is a critical determinant of its biological function, a principle that lies at the heart of modern pharmaceutical development and chemical synthesis. This guide provides an in-depth exploration of chiral building blocks—enantiomerically pure compounds that serve as foundational starting materials for the construction of complex, stereochemically defined molecules. We will delve into the primary strategies for obtaining these crucial synthons: leveraging the natural "chiral pool," executing sophisticated asymmetric syntheses, and performing efficient resolutions of racemic mixtures. This document offers both foundational theory and field-proven, step-by-step protocols to empower researchers in the rational design and execution of stereoselective syntheses.
The Centrality of Chirality in Synthesis and Medicine
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry. These mirror images, known as enantiomers, can have identical physical properties in an achiral environment but often exhibit profoundly different biological activities.[1] This is because biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral drug.[2][3]
The infamous case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control.[2] Consequently, regulatory agencies worldwide now emphasize the development of single-enantiomer pharmaceuticals, driving a significant demand for robust methods to access enantiomerically pure compounds.[2][3] Chiral building blocks are the essential starting points for achieving this goal efficiently and predictably.[4][]
Sourcing Chiral Building Blocks: The Three Pillars
There are three principal strategies for obtaining enantiopure building blocks, each with distinct advantages and applications. The choice of strategy depends on the target molecule's structure, the availability of starting materials, and scalability requirements.
The Chiral Pool: Nature's Head Start
The chiral pool refers to the collection of abundant, naturally occurring enantiopure compounds that can be used as inexpensive and readily available starting materials.[6][7] Key contributors to the chiral pool include:
-
Amino Acids: L-amino acids are foundational units for peptides and serve as versatile starting points.[2][4]
-
Carbohydrates (Sugars): Sugars like D-glucose offer a dense array of stereocenters for complex syntheses.[6]
-
Terpenes and Alkaloids: Compounds like (+)-camphor, (-)-menthol, and quinine are used directly or as precursors to chiral auxiliaries and catalysts.[2][6]
Chiral pool synthesis is a powerful strategy when the target molecule shares structural similarity with a natural product, as it can significantly shorten a synthetic sequence by providing a pre-made chiral scaffold.[6][]
Asymmetric Synthesis: Creating Chirality
Asymmetric synthesis, or enantioselective synthesis, is a powerful approach that creates a new chiral center in a molecule from an achiral or prochiral precursor in such a way that one enantiomer is preferentially formed.[1][9] This is the most ambitious and elegant technique for generating chiral molecules.[10] Key methods include:
-
Chiral Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) creates a chiral environment for the reaction, directing the formation of one enantiomer over the other.[1][11] This is highly efficient as the catalyst can generate many molecules of the product.
-
Chiral Auxiliaries: An achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent diastereoselective reaction before being cleaved, leaving behind an enantiomerically enriched product.[7]
Resolution of Racemates: Separating Mirror Images
This strategy begins with a racemic mixture (a 1:1 mixture of both enantiomers) and separates them. While this approach has a theoretical maximum yield of 50% for the desired enantiomer, it is often practical and effective.[12]
-
Kinetic Resolution: In this method, one enantiomer in a racemic mixture reacts faster with a chiral reagent or catalyst than the other.[13] This results in the separation of the unreacted, slower-reacting enantiomer and the product, both in enantioenriched form.[13] Enzymatic kinetic resolution is particularly powerful due to the high selectivity of enzymes.[12][13]
-
Dynamic Kinetic Resolution (DKR): An advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows the entire racemic starting material to be converted into a single enantiomer of the product, overcoming the 50% yield limitation.[12]
The following diagram illustrates the decision-making process for selecting a strategy.
Sources
- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. bccollegeasansol.ac.in [bccollegeasansol.ac.in]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of (2S,3S)-2-Amino-3-methoxybutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] (2S,3S)-2-Amino-3-methoxybutanoic acid, an O-methylated analog of L-allothreonine, represents a unique building block for peptide chemists. The replacement of the beta-hydroxyl group with a methoxy ether linkage introduces subtle yet significant changes in local polarity, hydrogen bonding capacity, and steric bulk. This modification can protect the peptide backbone from enzymatic degradation and fine-tune its conformational preferences, thereby influencing its biological activity.[3] This guide provides a comprehensive overview of the synthesis of the requisite Fmoc-protected derivative of this compound and detailed protocols for its successful incorporation into peptide chains via solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the experimental choices, potential challenges, and the anticipated impact of this modification on peptide structure and function.
Introduction: The Rationale for O-Methylation in Peptide Design
This compound belongs to the class of side-chain modified non-canonical amino acids.[4] Its structure, as shown in Figure 1, is derived from L-allothreonine by methylation of the side-chain hydroxyl group.
Figure 1: Chemical structure of this compound.
The strategic replacement of a hydroxyl group with a methoxy group imparts several desirable characteristics to a peptide:
-
Increased Proteolytic Resistance: The O-methyl group can sterically hinder the approach of proteases that would otherwise recognize and cleave the peptide bond adjacent to the threonine residue.
-
Modulation of Hydrogen Bonding: The ether oxygen can still act as a hydrogen bond acceptor, but the removal of the hydroxyl proton eliminates its ability to act as a hydrogen bond donor. This can disrupt or alter local secondary structures like β-turns and helices.[5][6]
-
Enhanced Lipophilicity: The addition of a methyl group increases the hydrophobicity of the side chain, which can improve membrane permeability and overall bioavailability of the peptide therapeutic.
-
Conformational Constraint: The steric bulk of the methoxy group can restrict the conformational freedom of the side chain and the peptide backbone, potentially locking the peptide into a more bioactive conformation.[7]
Synthesis of Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic Acid
The successful incorporation of this non-canonical amino acid into a peptide via Fmoc-SPPS first requires the synthesis of its N-terminally protected form, Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid. A plausible synthetic route starting from the commercially available L-threonine is outlined below. This multi-step synthesis requires careful control of stereochemistry.
Figure 2: Synthetic workflow for Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid.
Protocol 2.1: Synthesis of (2S,3S)-allo-Threonine from L-Threonine
A stereoselective method to invert the stereochemistry at the β-carbon of threonine is required. One established method involves an oxidation-reduction sequence via a protected intermediate.[8]
Materials:
-
L-Threonine
-
Fmoc-Cl or Fmoc-OSu
-
Reagents for orthoester formation (e.g., trimethyl orthoacetate, acid catalyst)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Reducing agent (e.g., Sodium borohydride)
-
Solvents (e.g., Dichloromethane, Methanol)
-
Aqueous acid and base for workup
Procedure:
-
Protect the amine and carboxyl groups of L-threonine. A common strategy is Fmoc protection of the amine and formation of a cyclic orthoester with the carboxyl and hydroxyl groups.
-
Oxidize the β-hydroxyl group to a ketone.
-
Stereoselectively reduce the ketone to the allo configuration. This step is critical for establishing the correct stereochemistry.
-
Deprotect the amine and carboxyl groups to yield (2S,3S)-allo-Threonine.
Protocol 2.2: Synthesis of Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid
This protocol outlines the O-methylation and subsequent Fmoc protection.
Materials:
-
(2S,3S)-allo-Threonine
-
Protecting group for the carboxylic acid (e.g., benzyl bromide for benzylation)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Strong base (e.g., sodium hydride)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Solvents (e.g., THF, Dioxane, Water)
Procedure:
-
Carboxyl Protection: Protect the carboxylic acid of (2S,3S)-allo-Threonine as a benzyl ester to prevent side reactions.
-
O-Methylation: In an anhydrous solvent like THF, treat the protected allo-threonine with a strong base such as sodium hydride to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide.
-
Deprotection of Carboxyl Group: Remove the benzyl protecting group via catalytic hydrogenation.
-
Fmoc Protection: Dissolve the O-methyl-L-allothreonine in an aqueous/organic solvent mixture (e.g., 10% sodium bicarbonate in water and dioxane). Add Fmoc-OSu and stir at room temperature until the reaction is complete (monitored by TLC).[9]
-
Workup and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify by column chromatography to obtain the final product.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid into a peptide sequence requires optimized coupling conditions due to potential steric hindrance from the β-methoxy group.
Figure 3: SPPS cycle for incorporating the modified amino acid.
Protocol 3.1: SPPS Coupling of Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid
This protocol is designed for a standard 0.1 mmol synthesis scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid (0.4 mmol, 4 eq)
-
Coupling reagent (e.g., HATU, 0.38 mmol, 3.8 eq)
-
Base (e.g., DIPEA, 0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: a. In a separate vessel, pre-activate the Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid by dissolving it with HATU in DMF. Add DIPEA and allow to react for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization.[1] |
| HBTU | Uronium/Aminium Salt | Cost-effective and reliable for many couplings. |
| COMU | Uronium/Aminium Salt | High efficiency, particularly for difficult couplings. |
| DIC/OxymaPure | Carbodiimide/Additive | Reduces racemization, good for sensitive residues. |
Potential Challenges and Mitigation Strategies
-
Incomplete Coupling: Due to the steric bulk of the β-methoxy group, coupling reactions may be sluggish.
-
β-Elimination: Under the basic conditions of Fmoc deprotection (piperidine), there is a risk of β-elimination of the methoxy group, leading to the formation of a dehydroamino acid residue.[10][11]
-
Mitigation: Use a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, or reduce the piperidine treatment time. Careful monitoring of the peptide product by mass spectrometry is crucial.
-
-
Racemization: Although less common for threonine derivatives compared to some other amino acids, the potential for epimerization at the α-carbon exists, especially with prolonged activation times or strong bases.
-
Mitigation: Use additives like OxymaPure to suppress racemization. Keep pre-activation times to a minimum.
-
Impact on Peptide Structure and Function: A Predictive Analysis
While extensive structural data for peptides containing this compound is not yet widely available, we can extrapolate its likely effects based on related modifications.
-
Conformational Preferences: The O-methylation removes the ability of the side chain to act as a hydrogen bond donor, which can be critical for stabilizing β-turns. This may lead to a more extended conformation or favor different types of turns. The steric interaction between the methoxy group and the peptide backbone may also influence the accessible φ and ψ dihedral angles. Conformational analysis using techniques like NMR spectroscopy and molecular dynamics simulations would be invaluable to elucidate these effects.[12][13]
-
Biological Activity: The impact on biological activity will be highly context-dependent. In cases where the hydroxyl group of the parent threonine residue is involved in a critical hydrogen bond with a receptor, its methylation could be detrimental to activity. Conversely, if the hydroxyl group is a site of metabolic liability or if increased lipophilicity is beneficial for receptor interaction or cell penetration, the O-methylated analog could exhibit enhanced potency or a more favorable pharmacokinetic profile.[5][14]
Conclusion
This compound is a valuable tool for peptide chemists seeking to fine-tune the properties of their molecules. While its synthesis and incorporation require careful planning and execution, the potential benefits in terms of proteolytic stability, conformational control, and bioavailability make it an attractive candidate for the development of novel peptide therapeutics. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this unique non-canonical amino acid in their own work.
References
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- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.[3]
- BenchChem. (n.d.). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- Rao, S. N., Balaji, V. N., & Ramnarayan, K. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343–350.[15]
- Shrestha, M. K., Dawadi, N., Shrestha, M. R., Sedai, P., Adhikari, S., & Lamichhane, H. P. (2025). Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. Amrit Research Journal, 6(1), 1-14.[6]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Meyer, J. P., & Flegel, K. (2006). Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. Journal of Cellular Biochemistry, 99(6), 1541-1553.[10]
- Jackson, R. F. W., & Wishart, N. (1996). Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. Tetrahedron Letters, 37(40), 7277-7280.[8]
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
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- Wang, P., & Danishefsky, S. J. (2016). The o-Aminoaniline Moiety in Peptide and Protein Chemistry.
- Konno, H., et al. (2007). Improved synthesis of D-allothreonine derivatives from L-threonine. Tetrahedron: Asymmetry, 18(14), 1696-1700.[17]
- β-Elimination Side Reactions. (n.d.).
- BenchChem. (n.d.). D-Threonine vs. L-Threonine Peptide Analogs: A Comparative Guide to Biological Activity.
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- Wipf, P., & Miller, C. P. (1993). Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. The Journal of Organic Chemistry, 58(7), 1575-1578.[18]
- Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246.[12]
- Z-w, G. (2018). Homoserine and Threonine Peptide Assembly. eScholarship.[19]
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. (2020).
- Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278.[20]
- Iwaniak, A., & Minkiewicz, P. (2008). Manufacturing of peptides exhibiting biological activity. Acta Scientiarum Polonorum, Technologia Alimentaria, 7(3), 5-18.[14]
- Papo, N., & Shai, Y. (2003). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Biochemistry, 42(31), 9346-9356.[21]
- PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid.
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- MedChemExpress. (n.d.). FMOC-D-Allo-THR(TBU)-OH.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-allo-threonine.
- MedChemExpress. (n.d.). FMOC-D-Allo-THR(TBU)-OH.
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- Papo, N., & Shai, Y. (2003). NMR studies of the secondary structure and biopharmaceutical formulation of an active branched antimicrobial peptide. Journal of Biological Chemistry, 278(23), 21018-21025.[13]
- Iwaniak, A., & Minkiewicz, P. (2008). Manufacturing of peptides exhibiting biological activity. Acta Scientiarum Polonorum Technologia Alimentaria, 7(3), 5-18.[14]
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Application Note: A Comprehensive NMR Spectroscopy Protocol for the Structural and Stereochemical Characterization of (2S,3S)-2-Amino-3-methoxybutanoic acid
Abstract: (2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic amino acid derivative with potential applications in synthetic chemistry and drug development. Unambiguous confirmation of its molecular structure and, critically, its relative stereochemistry is paramount for its use as a chiral building block. This application note provides a detailed, field-proven Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete characterization of this molecule. We delve into the causality behind experimental choices, from sample preparation to the deployment of a suite of 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. The protocol is designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can confidently elucidate and confirm the structure and stereochemistry of this compound.
Introduction: The Imperative for Precise Characterization
The biological activity and chemical reactivity of chiral molecules are intrinsically linked to their three-dimensional structure. For a molecule like this compound, a derivative of threonine, the precise spatial arrangement of the amino and methoxy groups is a critical quality attribute. NMR spectroscopy stands as the most powerful and definitive non-destructive technique for elucidating the complete atomic connectivity and stereochemistry of such molecules in solution.[1] This guide presents an integrated workflow, explaining not just the steps to be taken, but the scientific rationale that underpins each stage of the analysis, from solvent selection to the nuanced interpretation of through-space correlations for stereochemical assignment.
Foundational NMR Principles for Structural Elucidation
A multi-dimensional NMR approach is required for an unambiguous assignment. Each experiment provides a unique piece of the structural puzzle:
-
1D NMR (¹H, ¹³C, DEPT-135): These are the primary experiments. ¹H NMR provides information on the number and chemical environment of protons. ¹³C NMR reveals the carbon backbone. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[2]
-
¹H-¹H COSY (Correlation SpectroscopY): This 2D experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[3] It is essential for mapping out the proton spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[3][4] It provides a definitive link between the ¹H and ¹³C spectra.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3][4] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the previous experiments which show through-bond connectivity, NOESY reveals protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[5] This is the key experiment for determining the relative stereochemistry of the molecule.[6][7][8]
Detailed Experimental Protocol
The following workflow provides a robust methodology for acquiring high-quality NMR data for this compound.
Diagram 1: A comprehensive workflow for the NMR characterization of this compound.
Part A: Sample Preparation Protocol
The choice of solvent is critical for amino acid analysis due to their zwitterionic nature and potential for hydrogen bonding.
-
Solvent Selection: Deuterium oxide (D₂O) is the preferred solvent as it readily dissolves the polar amino acid and exchanges with labile protons (NH₂ and COOH), simplifying the ¹H spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative that does not exchange with these protons, allowing for their observation, though it can sometimes lead to broader lines.[9][10][11] For this protocol, we will proceed with D₂O.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of D₂O (99.9% D).
-
Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of a water-soluble standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP can be added.
Part B: NMR Data Acquisition Parameters
The following table outlines typical acquisition parameters on a 500 MHz spectrometer.
| Experiment | Purpose for this Molecule | Key Parameters (Typical) |
| ¹H | Observe all proton signals and their multiplicities. | Spectral Width: 12 ppm, Scans: 16 |
| ¹³C{¹H} | Observe all carbon signals. | Spectral Width: 220 ppm, Scans: 1024 |
| DEPT-135 | Differentiate CH/CH₃ (positive) from CH₂ (negative). | Standard pulse program parameters. |
| ¹H-¹H COSY | Map the H2-H3-H4 spin system. | Scans: 8, F1 points: 256 |
| ¹H-¹³C HSQC | Correlate H2-C2, H3-C3, H4-C4, and OCH₃ protons to their carbons. | Scans: 16, F1 points: 256 |
| ¹H-¹³C HMBC | Connect fragments: OCH₃ to C3, H2/H3 to C1 (carbonyl). | Scans: 32, F1 points: 256, Long-range J = 8 Hz |
| ¹H-¹H NOESY | Confirm stereochemistry via through-space H2-H3 correlation. | Scans: 32, F1 points: 256, Mixing time: 500-800 ms |
Data Analysis and Structural Elucidation
Step 1: Analysis of 1D Spectra
The first step is to analyze the 1D spectra to identify the basic structural components. The methoxy group is a particularly distinct feature, typically appearing as a sharp singlet integrating to 3 protons between 3.5 and 4.0 ppm in the ¹H spectrum and a signal between 50 and 60 ppm in the ¹³C spectrum.[12][13]
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | Group Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | DEPT-135 |
| C1 | COOH | - (exchanged in D₂O) | 170-180 | Absent |
| C2 | CH-NH₂ | 3.5 - 4.0 | 55-65 | Positive |
| C3 | CH-OCH₃ | 3.8 - 4.3 | 70-80 | Positive |
| C4 | CH₃ | 1.1 - 1.4 | 15-25 | Positive |
| - | OCH₃ | 3.5 - 3.8 | 50-60 | Positive |
Note: The NH₂ proton signal will not be observed in D₂O due to solvent exchange.
Step 2: Elucidating Connectivity with 2D NMR
The 2D spectra are used to assemble the molecular structure and assign the specific chemical shifts.
Diagram 2: Key 2D NMR correlations for the structural and stereochemical assignment of this compound.
-
COSY Analysis: A cross-peak between the proton at C4 (~1.2 ppm) and the proton at C3 (~4.0 ppm) will be observed. A further cross-peak will connect the proton at C3 to the proton at C2 (~3.7 ppm). This definitively establishes the H4-H3-H2 spin system of the butanoic acid backbone.
-
HSQC Analysis: This spectrum allows for the unambiguous assignment of each carbon. For example, the proton signal at ~3.7 ppm (H2) will show a correlation to a carbon signal at ~60 ppm (C2). Similarly, the methoxy proton singlet will correlate to the methoxy carbon.
-
HMBC Analysis: This is the final step for confirming the overall carbon skeleton. The most critical correlations to observe are:
-
A correlation from the methoxy protons (~3.6 ppm) to the C3 carbon (~75 ppm), confirming the position of the methoxy group.
-
Correlations from both H2 and H3 to the carbonyl carbon C1 (~175 ppm), linking the backbone to the carboxylic acid group.
-
Step 3: Definitive Stereochemical Assignment
With the planar structure confirmed, the final and most critical step is to determine the relative stereochemistry at the C2 and C3 positions.
-
J-Coupling Constant Analysis: The magnitude of the three-bond coupling constant between H2 and H3, denoted as ³J(H2,H3), is dependent on the dihedral angle between these two protons. According to the Karplus relationship, a syn relationship (as in the 2S,3S isomer) typically results in a smaller coupling constant (usually 2-5 Hz) compared to an anti relationship (threo isomer), which would show a larger coupling constant (usually 7-10 Hz).[14][15] Measuring this value from the high-resolution ¹H spectrum provides strong evidence for the stereochemistry.
-
NOESY Analysis: This is the most direct method for confirming the relative stereochemistry. Since the (2S,3S) configuration places the protons H2 and H3 on the same side of the molecule's backbone in certain low-energy conformations, they are expected to be close in space.[7] Observation of a cross-peak between H2 and H3 in the NOESY spectrum is definitive proof of the syn (2S,3S or 2R,3R) relative stereochemistry. [5][6] The absence of such a strong correlation would suggest the anti configuration.
Summary of Spectroscopic Data
Following the complete analysis, the data should be compiled into a final assignment table.
Table 2: Final NMR Data Assignments for this compound in D₂O
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key 2D Correlations |
| 1 (COOH) | ~175.1 | - | - | - | HMBC from H2, H3 |
| 2 (CH) | ~59.8 | ~3.75 | d | ³J(H2,H3) = ~4.5 | COSY to H3; NOESY to H3 |
| 3 (CH) | ~76.2 | ~4.05 | dq | ³J(H2,H3) = ~4.5, ³J(H3,H4) = ~6.2 | COSY to H2, H4; NOESY to H2, H4 |
| 4 (CH₃) | ~18.5 | ~1.25 | d | ³J(H3,H4) = ~6.2 | COSY to H3 |
| OCH₃ | ~58.9 | ~3.60 | s | - | HMBC to C3 |
Note: The presented chemical shifts and coupling constants are typical values and may vary slightly based on concentration, pH, and temperature.
Conclusion
This application note outlines a comprehensive and robust NMR-based protocol for the complete structural and stereochemical elucidation of this compound. By systematically applying a suite of 1D and 2D NMR experiments, researchers can move beyond simple confirmation to a deep understanding of the molecule's architecture. The combination of through-bond correlation experiments (COSY, HSQC, HMBC) to build the molecular framework, followed by the critical analysis of ³J coupling constants and through-space NOESY correlations, provides a self-validating method to unambiguously confirm the desired (2S,3S) stereochemistry. This level of rigorous characterization is essential for applications in medicinal chemistry and materials science where stereochemical purity is paramount.
References
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- ACS Publications. How Many NOE Derived Restraints Are Necessary for a Reliable Determination of the Relative Configuration of an Organic Compound?
- Royal Society of Chemistry. (n.d.).
- Wikipedia. Nuclear Overhauser effect. [Link]
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
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- National Institutes of Health. (n.d.). Reference-free NOE NMR analysis. [Link]
- Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
- Semantic Scholar. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]
- ACD/Labs. Methoxy groups just stick out. [Link]
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- University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
- PubChem. (2R,3S)
- KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]
- Weizmann Institute of Science. V J-Coupling. [Link]
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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Application Note: High-Sensitivity Mass Spectrometry Strategies for the Analysis of O-Methylated Amino Acids
Abstract
O-methylation of amino acid side chains, particularly on the carboxylic acid groups of aspartic acid (D) and glutamic acid (E), represents a subtle but significant post-translational modification (PTM). While less studied than its N-methylation counterpart, O-methylation can influence protein structure, function, and interactions. Its accurate detection and quantification are paramount but present unique analytical challenges, including low stoichiometry, potential lability, and the critical risk of artificial modification during sample preparation. This guide provides a comprehensive overview of robust mass spectrometry (MS)-based workflows for the analysis of O-methylated amino acids, detailing field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We emphasize the causality behind methodological choices, from derivatization strategies to advanced quantitative techniques like Heavy-Methyl SILAC, to ensure data integrity and analytical confidence.
Introduction: The Analytical Imperative for O-Methylation
Protein methylation is a cornerstone of cellular regulation, modulating everything from gene transcription to signal transduction.[1][2] While the methylation of lysine and arginine residues is well-documented, O-methylation on the side-chain carboxyl groups of aspartic and glutamic acid is an emerging area of interest.[3] This modification, which adds a mere 14.01565 Da to a peptide's mass, can be difficult to distinguish from natural isotopic variation or other isobaric modifications and amino acid substitutions, demanding high-resolution, high-accuracy mass spectrometry.[3][4]
A significant challenge in the field is the potential for artifactual O-methylation. The use of acidified methanol, a common solvent in proteomics for protein extraction or esterification, can artificially methylate aspartic and glutamic acid residues, leading to false-positive identifications.[5][6] This guide directly addresses this issue, providing protocols designed to mitigate such artifacts and validate endogenous modifications.
This document serves as a practical guide for researchers, providing both the theoretical grounding and detailed protocols necessary to confidently identify and quantify O-methylated amino acids in complex biological matrices.
Core Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific analytical goals, sample complexity, and available instrumentation. Free amino acids are polar, zwitterionic, and non-volatile, making them unsuitable for direct GC analysis and often challenging for reproducible retention in reversed-phase LC.[7] Therefore, chemical derivatization is a central theme in their analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Analyzes volatile and thermally stable compounds. Requires derivatization to make amino acids suitable for the gas phase.[7][8] | Analyzes compounds in the liquid phase. Ideal for polar and thermally labile molecules. Can be run with or without derivatization.[9][10] |
| Derivatization | Mandatory. Typically a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[11][12] | Optional but common. Pre-column derivatization enhances chromatographic separation, ionization efficiency, and sensitivity.[13][14][15] |
| Throughput | Moderate. Derivatization can be time-consuming. | High. Modern UHPLC systems offer rapid analysis times of under 10 minutes per sample.[9][16] |
| Sensitivity | Good, often reaching low microgram to nanogram levels. | Excellent, often achieving picomole to femtomole detection limits, especially with derivatization.[15] |
| Quantification Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
| Key Advantage | Robust, highly reproducible, and provides excellent chromatographic resolution for derivatized isomers. | High sensitivity, high throughput, and versatility to handle a wider range of analytes, including intact peptides. |
Workflow 1: GC-MS Analysis via Two-Step Derivatization
GC-MS is a powerful technique for targeted quantification of total amino acid content after protein hydrolysis. The key is a robust derivatization protocol that renders the O-methylated amino acids volatile and thermally stable.
Causality of the Method
The two-step derivatization is essential. The first step, esterification with an alkyl alcohol (e.g., methanol), converts the carboxylic acid groups into less polar esters. The second step, acylation with an agent like pentafluoropropionic anhydride (PFPA), caps the primary and secondary amine groups, further reducing polarity and increasing volatility.[7][17] This dual modification ensures the analyte can traverse the GC column without degradation and produces characteristic fragmentation patterns upon electron ionization. Using deuterated reagents for esterification (e.g., CD3OD) allows for the in situ creation of stable isotope-labeled internal standards, which is a best practice for accurate quantification as it corrects for variability during the entire analytical process.[7][12]
Experimental Workflow: GC-MS Derivatization
Protocol: GC-MS Sample Preparation and Derivatization
This protocol is adapted from methodologies described for the general analysis of amino acids by GC-MS and is suitable for O-methylated species.[7][11][17]
-
Sample Preparation: Start with 10-50 µL of sample (e.g., protein hydrolysate, plasma). If not already done, add a known quantity of a stable isotope-labeled internal standard (e.g., amino acids derivatized with deuterated methanol).
-
Drying: Completely dry the sample under a stream of nitrogen or using a vacuum concentrator (SpeedVac). This step is critical as moisture interferes with derivatization reagents.
-
Esterification:
-
Add 100 µL of 2 M HCl in methanol (CH₃OH).
-
Cap the vial tightly and heat at 80°C for 60 minutes.
-
Cool to room temperature and dry the reagent completely under nitrogen.
-
-
Acylation:
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Cool to room temperature and dry the reagent completely under a gentle stream of nitrogen.
-
-
Extraction:
-
Add 100 µL of toluene (or another GC-compatible organic solvent) and vortex vigorously.
-
Add 50 µL of ultrapure water, vortex, and centrifuge to separate the layers.
-
Transfer the upper organic layer containing the derivatized amino acids to a new autosampler vial. The derivatives are reported to be stable in toluene for several weeks.[7][17]
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic fragment ions for each O-methylated amino acid derivative.
-
Workflow 2: LC-MS/MS for High-Sensitivity Analysis
LC-MS/MS is the premier tool for identifying and quantifying low-abundance PTMs in complex mixtures, often directly from proteolytic digests.[1][9] Its ability to analyze compounds without derivatization is an advantage, particularly for avoiding artifactual methylation.
Causality of the Method
LC-MS/MS leverages the resolving power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for underivatized amino acids as it provides better retention for these polar compounds than traditional reversed-phase columns.[9][16]
-
Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules. Tandem MS (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity by monitoring a specific precursor ion-to-product ion transition for each analyte, effectively filtering out chemical noise from the matrix.[9][16]
Protocol 2A: Direct Analysis of Underivatized O-Methylated Amino Acids by HILIC-MS/MS
This method is ideal for minimizing sample handling and avoiding derivatization artifacts.
-
Sample Preparation:
-
Precipitate proteins from the biological matrix (e.g., plasma, cell lysate) using a cold organic solvent like acetonitrile or methanol (note: use non-acidified methanol to prevent artifacts).
-
Centrifuge to pellet the protein and collect the supernatant containing free amino acids.
-
Dry the supernatant and reconstitute in a suitable injection solvent (e.g., 90% acetonitrile/10% water with 0.1% formic acid).
-
-
LC Conditions (HILIC):
-
Column: A suitable HILIC column (e.g., amide- or silica-based).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at high organic (e.g., 90% B) and gradually decrease to elute the polar amino acids.
-
Flow Rate: Typically 200-400 µL/min.
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These must be optimized empirically using authentic standards. A common fragmentation pathway for O-methylated aspartic and glutamic acid is the neutral loss of the ester group (CH₃OH, 32 Da) and/or the loss of (H₂O + CO), which forms an immonium ion.[18]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| O-methyl-Aspartic Acid | 148.06 | 116.05 (Loss of CH₃OH) | Optimize |
| O-methyl-Aspartic Acid | 148.06 | 88.04 (Immonium ion) | Optimize |
| O-methyl-Glutamic Acid | 162.08 | 130.07 (Loss of CH₃OH) | Optimize |
| O-methyl-Glutamic Acid | 162.08 | 102.05 (Immonium ion) | Optimize |
| Note: The exact m/z values should be calculated based on the monoisotopic masses and confirmed with high-resolution MS. |
Protocol 2B: Analysis with Pre-Column Derivatization for Enhanced Sensitivity
Derivatization can significantly improve sensitivity for LC-MS/MS. Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to add a nonpolar, easily ionizable tag.[13][14][15]
-
Derivatization (Automated or Manual):
-
LC Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A standard reversed-phase gradient starting at low organic content.
-
Advanced Quantitative Strategy: Heavy-Methyl SILAC
For studying the dynamics of protein methylation in vivo, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a gold-standard quantitative proteomic technique.[19][20] A specialized version, "Heavy-Methyl SILAC," uses a heavy isotope-labeled methyl donor, [¹³CD₃]-methionine, to track newly synthesized methylation events.[1]
Causality of the Method
Cells grown in the presence of [¹³CD₃]-methionine metabolize it into S-adenosyl methionine (SAM), the universal methyl donor. This "heavy" SAM is then used by methyltransferases to modify proteins. Any newly methylated peptide will be 17.03 Da heavier (¹³CD₃ vs. ¹²CH₃) than its "light" counterpart from a control cell population. By mixing "heavy" and "light" cell populations before analysis, the relative MS signal intensities of the heavy/light peptide pairs provide highly accurate quantification of changes in methylation levels, correcting for any variance during sample processing.[1][21]
Experimental Workflow: Heavy-Methyl SILAC
Critical Best Practices & Troubleshooting
-
Preventing Artificial O-Methylation: This is the most critical pitfall. NEVER use acidified methanol in any sample preparation step if you are investigating endogenous O-methylation.[5] If esterification is required for another purpose, use ethanol or isopropanol, which produce distinct mass shifts (ethyl ester: +28.03 Da; isopropyl ester: +42.05 Da) that are not isobaric with methylation.[5] Be aware that high temperatures and long incubation times can increase the rate of artificial methylation.[5]
-
Validation with Isotope Labeling: The gold standard for validating a novel methylation site is through metabolic labeling (like Heavy-Methyl SILAC). The co-elution of a heavy and light peptide pair provides the strongest evidence that the modification is endogenous and not an artifact.[3][6]
-
High Mass Accuracy is Essential: Distinguishing true methylation (+14.01565 Da) from common amino acid substitutions (e.g., Asp to Glu adds +14.01565 Da; Val to Ile/Leu adds +14.01565 Da) is impossible with low-resolution MS.[4] Analysis on an Orbitrap or TOF instrument is highly recommended to leverage mass accuracy for filtering false positives.
-
Fragmentation Method: Different fragmentation techniques (CID, HCD, ETD) can provide complementary information. ETD can be particularly useful for localizing modifications on labile peptides.[1][22] For arginine methylation, specific neutral losses can even distinguish between symmetric and asymmetric dimethylation.[23]
Conclusion
The mass spectrometric analysis of O-methylated amino acids is a nuanced but achievable goal. By understanding the underlying chemical principles and potential artifacts, researchers can select the appropriate analytical strategy. For broad quantification, derivatization-based GC-MS offers robustness. For ultimate sensitivity and specificity, particularly for intact peptides, HILIC- or RPLC-MS/MS is the method of choice. For rigorously validating and quantifying methylation dynamics, Heavy-Methyl SILAC is unparalleled. Careful attention to sample preparation, especially the avoidance of acidified methanol, is the single most important factor in generating trustworthy and biologically relevant data in this emerging field.
References
- A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols.
- ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry.
- Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids.
- Targeted ultra-performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids. Rapid Communications in Mass Spectrometry.
- Stable isotope labeling by amino acids in cell culture (SILAC). Methods in Molecular Biology.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences.
- Observation of the side chain O-methylation of glutamic acid or aspartic acid containing model peptides by electrospray ionization-mass spectrometry. Journal of Chromatography B.
- Targeted ultra‐performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids. ResearchGate.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed.
- Targeted UPLC/MS/MS quantification of methylated amines and selected amino acids in biofluids. Semantic Scholar.
- Protein methylation. Wikipedia.
- Comprehensive mass spectrometric investigation strategies of the human methylproteome. Journal of Proteomics & Bioinformatics.
- Stable isotope labeling by amino acids in cell culture. Wikipedia.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu.
- Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). ResearchGate.
- Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics.
- Comprehending Dynamic Protein Methylation with Mass Spectrometry. Mass Spectrometry (Tokyo, Japan).
- Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics.
- Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry.
- Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. Journal of Health Science.
- Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ResearchGate.
- Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.
- Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry.
- Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science.
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- Using LC–MS/MS to Analyze D-Amino Acids. LCGC International.
- Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.
- Methylation affects how proteins work. A new technique developed at CNIO shows why. Spanish National Cancer Research Centre (CNIO).
- fragmentation patterns in mass spectra. Chemguide.
- Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. Communications Biology.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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- 10. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
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HPLC purification of (2S,3S)-2-Amino-3-methoxybutanoic acid
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification of (2S,3S)-2-Amino-3-methoxybutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-proteinogenic amino acid derivative of threonine. Its unique structural features, including two chiral centers, make it a valuable building block in synthetic organic chemistry and drug discovery. The precise stereochemistry is often crucial for biological activity, necessitating robust purification methods to isolate the desired (2S,3S) isomer from reaction mixtures containing other stereoisomers and impurities. This document provides a comprehensive guide to the HPLC-based purification of this compound, addressing the challenges posed by its polar nature and lack of a strong UV chromophore.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| Structure | A polar amino acid with two chiral centers | [1] |
| XLogP3-AA | -3.1 | [3] |
| Solubility | Soluble in water | [4] |
The high polarity (indicated by the negative XLogP3-AA value) and water solubility of this compound present a significant challenge for traditional reversed-phase HPLC, as retention on nonpolar C18 or C8 stationary phases is typically poor.[5][6][7]
Strategic Approach to Purification
Our strategy is a two-step process designed to first isolate the 2-amino-3-methoxybutanoic acid from non-isomeric impurities and then to resolve the desired (2S,3S) stereoisomer.
Caption: Two-step HPLC purification workflow.
Part 1: Primary Achiral Purification
The initial purification step aims to remove starting materials, reagents, and byproducts, enriching the sample with the four possible stereoisomers of 2-amino-3-methoxybutanoic acid. Given the compound's polar, zwitterionic nature, two primary HPLC modes are recommended: Ion-Exchange Chromatography (IEX) or Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1A: Ion-Exchange Chromatography (IEX)
Rationale: IEX separates molecules based on their net charge, which is dependent on the mobile phase pH.[8][9] As an amino acid, the target compound has both an amino group and a carboxyl group, making it amphoteric.[10] Cation-exchange chromatography is particularly effective for separating amino acids from complex mixtures.[11][12]
Experimental Protocol: Cation-Exchange Chromatography
-
Column Selection: A strong cation-exchange (SCX) column is recommended.
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase (e.g., 20 mM potassium phosphate, pH 2.5).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5
-
Mobile Phase B: 20 mM Potassium Phosphate, 1.0 M KCl, pH 2.5
-
Flow Rate: 5.0 mL/min (for a semi-preparative column)
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 0% B
-
-
Detection: Since the analyte lacks a strong chromophore, detection can be challenging.[10][13]
-
-
Fraction Collection: Collect fractions corresponding to the target peak. Pool the fractions and desalt using a suitable method (e.g., solid-phase extraction or lyophilization if volatile buffers like ammonium formate are used).[15]
Method 1B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an alternative technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[5][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Experimental Protocol: HILIC
-
Column Selection: A silica-based or other polar bonded phase column (e.g., amide, diol).
-
Sample Preparation:
-
Dissolve the crude sample in a solvent mixture with a high organic content (e.g., 75% acetonitrile, 25% water).
-
Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 95% Acetonitrile / 5% Water / 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50% Acetonitrile / 50% Water / 10 mM Ammonium Formate, pH 3.0
-
Flow Rate: 4.0 mL/min
-
Gradient: A shallow gradient from a high to a lower percentage of organic solvent.
-
Detection: ELSD or Mass Spectrometry (MS) are ideal for HILIC as the mobile phases are volatile.
-
Part 2: Chiral Resolution of Stereoisomers
After the primary purification, the enriched mixture of stereoisomers must be separated to isolate the desired (2S,3S) enantiomer. This requires a chiral stationary phase (CSP).
Sources
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- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
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- 15. researchgate.net [researchgate.net]
The Strategic Incorporation of (2S,3S)-2-Amino-3-methoxybutanoic Acid in Modern Drug Discovery
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of medicinal chemistry, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. While the 20 proteinogenic amino acids provide the fundamental blueprint for peptides and proteins, their inherent susceptibility to proteolysis and limited structural diversity often curtail their therapeutic potential.[1][2] This has catalyzed the exploration and integration of unnatural amino acids (UAAs) into drug design, offering a vastly expanded chemical space to innovate beyond nature's confines.[1][2] Among these, (2S,3S)-2-Amino-3-methoxybutanoic acid, a stereoisomer of O-methyl-threonine, has emerged as a particularly valuable building block. Its unique structural features allow for the fine-tuning of molecular properties, thereby addressing key challenges in drug development.[3][4]
This guide provides an in-depth exploration of the strategic use of this compound in medicinal chemistry. We will delve into its synthesis, its incorporation into peptide and small molecule scaffolds, and the profound impact of its stereochemistry and methoxy group on conformational dynamics and pharmacological activity. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind its application.
Physicochemical Properties and Structural Significance
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | O-methyl-L-allothreonine, H-Allo-Thr(Me)-OH | [5] |
| Molecular Formula | C5H11NO3 | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
The defining feature of this amino acid is the methoxy group at the β-carbon with a specific (3S) stereochemistry. This seemingly subtle modification has profound implications for molecular design:
-
Conformational Constraint: The methyl and methoxy groups on the β-carbon restrict the rotational freedom around the Cα-Cβ bond. When incorporated into a peptide chain, this steric hindrance limits the accessible Ramachandran space, pre-organizing the peptide backbone into a more defined conformation. This can be leveraged to mimic or stabilize bioactive conformations, such as β-turns or helical structures, which are often crucial for target recognition and binding.
-
Metabolic Stability: The methoxy group shields the peptide backbone from enzymatic degradation by proteases, which typically recognize and cleave peptide bonds adjacent to natural amino acid residues. This increased resistance to proteolysis can significantly extend the in vivo half-life of peptide-based therapeutics.[1]
-
Modulation of Physicochemical Properties: The replacement of a hydroxyl group (as in threonine) with a methoxy group alters the hydrogen bonding capacity and lipophilicity of the molecule. The methoxy group can act as a hydrogen bond acceptor but not a donor, which can be used to disrupt or modify interactions with a biological target or to improve membrane permeability.
Application in Medicinal Chemistry: A Versatile Building Block
This compound serves as a versatile building block in several areas of drug discovery.
Peptidomimetics and Conformational Control
Peptidomimetics are designed to replicate the essential structural features of a peptide's bioactive conformation while exhibiting improved drug-like properties.[6][7] The incorporation of this compound is a powerful strategy to achieve this. By introducing a conformational bias, it can help lock a flexible peptide into its active shape, thereby enhancing binding affinity and selectivity for its target.
Diagram: Conformational Constraint by this compound
Sources
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- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Authored by: Senior Application Scientist, Peptide Synthesis Division
An Application Guide for the Efficient Incorporation of (2S,3S)-2-Amino-3-methoxybutanoic Acid into Synthetic Peptides
Abstract
The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. This compound, an O-methylated, conformationally constrained analog of L-allothreonine, offers unique advantages for peptide design. Its β-methoxy group introduces steric bulk and removes a hydrogen-bond donor, which can enforce specific backbone torsion angles, enhance proteolytic stability, and improve cell permeability. However, the same steric hindrance that provides these benefits presents a significant challenge during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this valuable building block, focusing on overcoming the challenge of sterically hindered couplings to ensure high-yield synthesis of the target peptide.
Introduction: The Strategic Value of this compound
The rational design of peptide therapeutics often involves modulating their three-dimensional structure to enhance binding affinity and biological stability.[1] this compound is a powerful tool in this endeavor. Its defining features are:
-
Conformational Rigidity: The bulky methyl and methoxy groups at the β-carbon restrict the rotational freedom around the peptide backbone, guiding the peptide into a more defined conformation. This pre-organization can lead to higher receptor affinity and selectivity.
-
Enhanced Proteolytic Resistance: The steric shield provided by the side chain can hinder the approach of proteases, significantly increasing the peptide's in-vivo half-life compared to analogues containing natural amino acids.[2]
-
Modulation of Physicochemical Properties: Replacing a hydroxyl group (as in threonine) with a methoxy group eliminates a hydrogen bond donor. This can disrupt aggregation-prone secondary structures like β-sheets and increase lipophilicity, potentially improving membrane permeability.[2]
Despite these benefits, the steric bulk of the β-substituents makes the formation of the adjacent peptide bond kinetically challenging. Standard coupling protocols are often insufficient, leading to low yields and deletion sequences.[3][4] This document outlines optimized strategies to mitigate these issues.
Physicochemical Properties and Building Block Preparation
The successful use of any non-canonical amino acid begins with understanding its basic properties and ensuring it is properly prepared for synthesis.
| Property | Value |
| IUPAC Name | This compound[5] |
| Molecular Formula | C₅H₁₁NO₃[5][6][7] |
| Molecular Weight | 133.15 g/mol [5][6][7] |
| CAS Number | 104195-80-4[5][6] |
For use in standard solid-phase peptide synthesis, the α-amino group must be protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for research and development due to its base-lability, which allows for orthogonal deprotection schemes under mild conditions.[8][9][10] The commercially available Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid is the recommended starting material for the protocols described herein. The O-methyl group is chemically stable under standard SPPS conditions and does not require a protecting group.
Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary obstacle in incorporating this compound is the reduced nucleophilicity of the resin-bound amine and the steric clash that hinders the approach of the activated carboxyl group. Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often too slow and inefficient to achieve complete coupling.[4]
The solution is to employ a more potent activation strategy. This is achieved by using coupling reagents that convert the carboxylic acid into a highly reactive intermediate, thereby accelerating the reaction rate to overcome the high activation energy barrier.
Caption: Workflow for coupling sterically hindered amino acids.
Recommended Reagents and Optimized Coupling Protocol
Success hinges on the selection of an appropriate coupling reagent. Uronium/aminium and phosphonium-based reagents are highly recommended.[3][11]
| Reagent Class | Recommended Reagents | Rationale |
| Uronium/Aminium Salts | HATU , HCTU , COMU | Form highly reactive OAt or Oxyma esters. HATU is considered the gold standard for difficult couplings due to its high reactivity and low racemization tendency.[11][12] COMU offers similar efficiency with improved safety and solubility profiles.[12] |
| Phosphonium Salts | PyAOP , PyBOP | Also highly effective for hindered couplings.[4][11] PyAOP is extremely reactive, while PyBOP is a cost-effective and powerful alternative.[11] |
Step-by-Step Protocol for Manual SPPS
This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
1. Materials:
-
Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides)
-
Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid
-
Coupling Reagent: HATU (recommended)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Capping Solution (Optional): Acetic Anhydride/DIPEA/DMF
2. Resin Preparation & Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF. Add the deprotection solution and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).
3. The Critical Coupling Step:
-
Pre-activation: In a separate vial, dissolve Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the vial.
-
Vortex the activation mixture for 1-2 minutes. A color change may be observed.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours .
-
Drain the reaction solution and wash the resin (5x with DMF).
4. Monitoring and Capping:
-
Perform a coupling completion test. The standard ninhydrin (Kaiser) test can be unreliable for N-terminal residues adjacent to hindered amino acids. The bromophenol blue test is a more reliable alternative, where a blue/green color indicates incomplete coupling and a yellow color indicates completion.[13]
-
If coupling is incomplete (recouple): Repeat step 3 with a fresh activation mixture for another 2 hours.
-
If coupling remains incomplete (capping): To prevent the formation of deletion sequences, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Chain Elongation:
-
Proceed to the deprotection step for the next cycle of amino acid addition.
Caption: SPPS cycle for incorporating the hindered amino acid.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solutions |
| Incomplete Coupling | Extreme steric hindrance from the nascent peptide chain; On-resin aggregation. | 1. Recouple: Perform a second coupling with fresh reagents.[13] 2. Increase Time/Temp: Extend coupling time to overnight or use microwave-assisted SPPS to increase reaction kinetics.[14] 3. Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP) to disrupt aggregation.[14] |
| Racemization | Over-activation of the amino acid; Excess base. | 1. Use HATU/COMU: These reagents incorporate racemization-suppressing additives (HOAt/Oxyma).[3][12] 2. Minimize Pre-activation Time: Add the activation mixture to the resin immediately after it is prepared. |
| Peptide Aggregation | Formation of secondary structures on-resin, leading to poor solvation and inaccessible reactive sites. | 1. Use Low-Load Resin: Reduces inter-chain interactions. 2. Solvent Choice: Use NMP or other aggregation-disrupting solvents.[14] 3. Sequence Modification: If possible, incorporate pseudoproline dipeptides elsewhere in the sequence to disrupt secondary structures.[15] |
Final Cleavage and Purification
Once the synthesis is complete, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. A standard cleavage cocktail for Fmoc-SPPS is used.
-
Cleavage Cocktail: A typical mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations released during deprotection.
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The peptide is then filtered from the resin and precipitated in cold diethyl ether.
-
Purification: The crude peptide is purified to the desired level (typically >95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a high-value, non-canonical amino acid that can imbue peptides with desirable therapeutic properties such as conformational stability and proteolytic resistance. While its incorporation is challenging due to steric hindrance, the use of potent uronium or phosphonium coupling reagents, extended reaction times, and careful monitoring allows for its efficient and successful integration into peptide sequences. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage the unique benefits of this amino acid in the design and synthesis of next-generation peptide therapeutics.
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- St. Amant, A. H., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of (E)-2-Butenyl-4-methyl-threonine into Peptides.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Biomatik. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Peptide Synthesis. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151207, this compound.
- Di Gregoli, K., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals.
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Green Chemistry Strategies for Drug Discovery. Royal Society of Chemistry.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids into Peptide Backbones.
- Fisher Scientific. (n.d.). This compound, 98%.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222906, 2-Amino-3-methoxybutanoic acid.
Sources
- 1. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
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- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for X-ray Crystallography of (2S,3S)-2-Amino-3-methoxybutanoic Acid Derivatives
Introduction: Unveiling the Three-Dimensional Architecture of Chiral Amino Acid Derivatives
(2S,3S)-2-Amino-3-methoxybutanoic acid, an O-methylated derivative of allo-threonine, and its analogues represent a class of non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development. Their unique stereochemistry and modified side chains can impart novel conformational properties to peptides and peptidomimetics, influencing their biological activity and metabolic stability. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state.[1][2] This powerful analytical technique provides invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.
This comprehensive guide provides a detailed walkthrough of the experimental pipeline for the X-ray crystallographic analysis of N-protected derivatives of this compound. From chemical synthesis and crystallization to data collection and structure refinement, this document is intended to equip researchers, scientists, and drug development professionals with the necessary protocols and the underlying scientific rationale to successfully determine the crystal structures of these and similar chiral small molecules.
Part 1: Synthesis of N-Protected this compound Derivatives
The synthesis of derivatives suitable for crystallization often requires the protection of the reactive amino and carboxyl groups to prevent unwanted side reactions and to modulate the solubility and crystallinity of the target compound. Here, we outline a general strategy for the N-protection of this compound.
Rationale for N-Protection
The choice of the N-protecting group is critical and should be guided by the overall synthetic strategy and the desired properties of the final derivative. Commonly used protecting groups in peptide and amino acid chemistry include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[3][4] These groups offer a balance of stability under various conditions and can be removed orthogonally, providing flexibility in subsequent synthetic steps.[3] For the purpose of crystallographic studies, these protecting groups can also enhance the crystallinity of the molecule by promoting favorable intermolecular interactions.
Experimental Protocol: Synthesis of N-Boc-(2S,3S)-2-Amino-3-methoxybutanoic Acid
This protocol describes the synthesis of the N-Boc protected derivative as an example.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[3]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.
Part 2: Crystallization of N-Protected this compound Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] The process is largely empirical and requires screening a wide range of conditions to find the optimal parameters for crystal nucleation and growth.
Core Principles of Crystallization
Crystallization is a two-step process involving nucleation, the formation of a small, ordered nucleus from a supersaturated solution, followed by crystal growth, the addition of molecules to the nucleus to form a larger crystal lattice.[5] The goal is to control these processes to favor the growth of a few, well-ordered single crystals rather than many small or poorly formed crystals.
Crystallization Screening Strategies
A systematic approach to screening various solvents, precipitants, and temperatures is crucial for success.
Table 1: Common Crystallization Techniques for Small Molecules
| Technique | Description | Typical Solvents/Precipitants | Advantages |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | A single solvent in which the compound is moderately soluble (e.g., ethanol, methanol, acetone, ethyl acetate). | Simple to set up; effective for many compounds. |
| Vapor Diffusion (Hanging or Sitting Drop) | A drop containing the compound and a solvent is allowed to equilibrate with a larger reservoir of a precipitant. The precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[6] | Drop: Compound in a good solvent. Reservoir: A solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether). | Allows for fine control over the rate of supersaturation. |
| Solvent/Anti-Solvent Diffusion | A solution of the compound is layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface leads to localized supersaturation and crystal growth. | Inner layer: Compound in a dense solvent (e.g., dichloromethane). Outer layer: A less dense anti-solvent (e.g., pentane, hexane). | Can produce high-quality crystals by slowing down the diffusion process. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | A solvent in which the compound's solubility is highly temperature-dependent. | Effective for compounds with a steep solubility curve. |
Experimental Protocol: Crystallization Screening
Materials:
-
Purified N-protected this compound derivative
-
A range of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane)
-
A range of anti-solvents (e.g., hexane, pentane, diethyl ether, water)
-
Small glass vials or a crystallization plate
Procedure:
-
Prepare a Stock Solution: Dissolve a small amount of the purified compound in a good solvent to create a concentrated stock solution.
-
Set up Crystallization Trials:
-
Slow Evaporation: Aliquot the stock solution into several small vials. Cover the vials with a cap that has a small hole or with parafilm punctured with a needle. Place the vials in an undisturbed location.
-
Vapor Diffusion: Place a small drop of the stock solution on a siliconized cover slip. Invert the cover slip over a well containing a precipitant. Seal the well with grease.
-
Solvent/Anti-Solvent Diffusion: Carefully layer an anti-solvent on top of the stock solution in a narrow vial.
-
-
Incubation and Observation: Store the crystallization trials at different temperatures (e.g., room temperature, 4 °C) and observe them periodically under a microscope for crystal growth. Document the conditions that yield crystals.
Troubleshooting: If the compound precipitates as an oil or amorphous solid, try using a lower concentration, a different solvent system, or a slower rate of supersaturation.[7] The presence of impurities can also hinder crystallization, so ensure the starting material is of high purity.[7]
Part 3: X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a beam of X-rays.
Workflow for X-ray Data Collection
Caption: Workflow for X-ray data collection.
Experimental Protocol: Single Crystal X-ray Data Collection
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[2][8]
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[5]
-
Carefully scoop the crystal with a cryoloop and coat it with a cryoprotectant oil (e.g., paratone-N) to prevent dehydration and damage during handling.
-
Mount the loop on a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and thermal vibrations.
-
Carefully center the crystal in the X-ray beam.
-
Perform an initial set of short exposures to determine the unit cell parameters and crystal quality.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[9]
-
-
Data Processing:
-
Use appropriate software (e.g., CrysAlisPro, APEX) to integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for absorption, Lorentz factor, and polarization.
-
Scale and merge the data to produce a final reflection file (e.g., in HKL format) that will be used for structure solution and refinement.
-
Part 4: Structure Solution and Refinement
The final stage of the crystallographic experiment is to solve the phase problem and refine the atomic model against the experimental data. For small molecules, direct methods are typically used for structure solution.[10]
The SHELX Software Suite
The SHELX suite of programs is a powerful and widely used tool for small-molecule crystallography.[11]
-
SHELXS or SHELXT is used for structure solution using direct methods or Patterson methods.
-
SHELXL is used for the refinement of the crystal structure.[12]
Workflow for Structure Solution and Refinement
Caption: Workflow for structure solution and refinement.
Experimental Protocol: Structure Solution and Refinement using SHELXL
Software:
-
SHELX suite (SHELXS/T and SHELXL)
-
A graphical user interface for SHELX, such as Olex2 or PLATON.[11]
Procedure:
-
Structure Solution:
-
Prepare an instruction file (.ins) containing the unit cell parameters, symmetry information, and the chemical formula.
-
Run SHELXS or SHELXT with the .hkl and .ins files as input. The program will attempt to solve the structure using direct methods and will output a results file (.res) containing the coordinates of the initial atomic fragments.
-
-
Initial Refinement:
-
Open the .res file in a graphical interface.
-
Identify the molecular fragments and assign the correct atom types (C, N, O).
-
Perform an initial isotropic refinement using SHELXL.
-
-
Model Building and Refinement:
-
Use the difference electron density map to locate any missing atoms.
-
Add hydrogen atoms to the model using geometric constraints (e.g., the AFIX command in SHELXL).
-
Refine the model with anisotropic displacement parameters for all non-hydrogen atoms.
-
Continue to refine the structure iteratively until the model converges, as indicated by a stable R-factor and a flat difference electron density map.
-
-
Absolute Structure Determination:
-
For chiral molecules crystallizing in non-centrosymmetric space groups, it is crucial to determine the absolute configuration. This can be achieved by refining the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests that the inverted structure is correct.[12]
-
-
Validation and CIF Generation:
Table 2: Key Crystallographic Refinement Parameters
| Parameter | Description | Ideal Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% for high-quality data |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 15% for good data |
| Goodness of Fit (GooF) | Should be close to 1 for a good model and correct weighting scheme. | ~1.0 |
| Flack Parameter | Used to determine the absolute structure of chiral molecules. | Close to 0 (with a small error) |
| Largest Difference Peak/Hole | The largest positive and negative peaks in the final difference electron density map. | Should be close to 0 |
Conclusion
The successful determination of the crystal structure of this compound derivatives provides a wealth of information that is invaluable for understanding their structure-property relationships. The protocols outlined in this guide provide a comprehensive framework for achieving this goal. By combining careful synthesis and crystallization with rigorous data collection and refinement, researchers can unlock the three-dimensional secrets of these important molecules, paving the way for the development of new and improved therapeutic agents.
References
- Lloyd-Williams, P., Carulla, N., & Giralt, E. (n.d.). Simple Methods for the Preparation of Protected Derivatives of D-allo- and L-allo-Threonine. ElectronicsAndBooks.
- White, C. J., & Ault, A. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 108(4), e23002. [Link]
- Ohashi, T., & Umezawa, K. (2012). Process for producing N-protected amino acid. U.S. Patent No. 8,357,820 B2. Washington, DC: U.S.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- CCP4 wiki. (n.d.). Solve a small-molecule structure.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. University of Illinois.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815 A. Washington, DC: U.S.
- Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
- Carleton University. (n.d.). Handout 8: Data Collection.
- Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). GitHub.
- CCDC. (n.d.). Short Guide to CIFs.
- GEA. (n.d.). Crystallization of Amino Acids.
- Shiraki, K., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. X-ray Data Collection Course [mol-xray.princeton.edu]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
The Strategic Integration of O-methyl-L-allothreonine in Modern Drug Discovery: A Guide for the Research Scientist
Introduction: The Untapped Potential of Non-proteinogenic Amino Acids in Therapeutics
In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is relentless. Beyond the canonical 20 proteinogenic amino acids, a vast and largely unexplored chemical space is offered by their unnatural, or non-proteinogenic, counterparts. These unique building blocks provide medicinal chemists with a powerful toolkit to modulate the pharmacological properties of peptide and small-molecule drug candidates.[1] O-methyl-L-allothreonine, a derivative of the essential amino acid L-threonine, represents a compelling example of such a molecule, offering distinct stereochemical and biophysical properties that can be leveraged for therapeutic advantage.
This technical guide provides a comprehensive overview of the applications of O-methyl-L-allothreonine in drug discovery. We will delve into its role as a chiral building block, its incorporation into peptidomimetics to enhance stability and efficacy, and provide detailed protocols for its synthesis and integration into drug development workflows. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to harness the potential of this and other unnatural amino acids in their therapeutic programs.
Core Attributes of O-methyl-L-allothreonine: A Structural Perspective
O-methyl-L-allothreonine is a stereoisomer of O-methyl-L-threonine, distinguished by the (2S, 3S) configuration of its chiral centers.[2] This specific arrangement, along with the presence of a methyl ether on the side chain in place of a hydroxyl group, confers several key properties relevant to drug design:
-
Metabolic Stability: The methyl group on the side-chain oxygen prevents in vivo O-linked glycosylation and phosphorylation, common metabolic pathways that can alter the pharmacokinetics and pharmacodynamics of a drug.
-
Conformational Constraint: The methylation of the side chain can introduce a degree of conformational rigidity. When incorporated into a peptide backbone, this can help to lock the molecule into a bioactive conformation, potentially increasing its affinity for a biological target.
-
Modulation of Lipophilicity: The replacement of a polar hydroxyl group with a less polar methyl ether subtly increases the lipophilicity of the molecule. This can influence properties such as cell permeability and oral bioavailability.
-
Resistance to Proteolysis: While not as impactful as N-methylation, side-chain modifications can contribute to steric hindrance, offering some protection against degradation by proteases.[3]
These attributes make O-methyl-L-allothreonine a valuable asset in the design of novel therapeutics, particularly in the realm of peptide and peptidomimetic drugs.[4][5]
Applications in Drug Discovery
Peptidomimetic and Peptide-Based Therapeutics
The primary application of O-methyl-L-allothreonine is as a building block in the synthesis of peptides and peptidomimetics.[6] Its incorporation can lead to compounds with improved pharmacological profiles.[5]
-
Enhanced Stability and Bioavailability: By replacing natural amino acid residues with O-methyl-L-allothreonine, researchers can design peptides that are more resistant to enzymatic degradation, leading to a longer plasma half-life.[3]
-
Fine-Tuning of Target Affinity and Selectivity: The unique stereochemistry and conformational influence of O-methyl-L-allothreonine can be exploited to optimize the binding of a peptide to its target receptor or enzyme. This can lead to increased potency and reduced off-target effects.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-O-methyl-L-allothreonine
The synthesis of the Fmoc-protected derivative is a prerequisite for its use in solid-phase peptide synthesis (SPPS).[7][8] The following protocol outlines a generalizable approach.
Materials:
-
L-allothreonine[9]
-
(Boc)₂O (Di-tert-butyl dicarbonate)
-
Sodium Bicarbonate
-
Dimethylformamide (DMF)
-
Methyl Iodide
-
Sodium Hydride
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)[10]
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection:
-
Dissolve L-allothreonine in a 1:1 mixture of DMF and water.
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of (Boc)₂O in DMF.
-
Stir the reaction at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
O-Methylation:
-
Dissolve the N-Boc-L-allothreonine in anhydrous DMF.
-
Cool the solution to 0°C and slowly add sodium hydride.
-
After cessation of gas evolution, add methyl iodide and allow the reaction to warm to room temperature.
-
Stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Boc Deprotection:
-
Dissolve the O-methylated intermediate in DCM.
-
Add TFA and stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
-
N-Fmoc Protection:
-
Dissolve the deprotected O-methyl-L-allothreonine in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in acetone.
-
Stir vigorously at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the final product, Fmoc-O-methyl-L-allothreonine, by silica gel column chromatography.
-
Protocol 2: Incorporation of Fmoc-O-methyl-L-allothreonine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of the unnatural amino acid into a growing peptide chain on a solid support.[11]
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-O-methyl-L-allothreonine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-O-methyl-L-allothreonine:
-
In a separate vessel, dissolve Fmoc-O-methyl-L-allothreonine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates successful coupling).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
Visualization of Concepts
Diagram 1: General Workflow for Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Mechanisms of Action and Therapeutic Targets
While specific biological data for O-methyl-L-allothreonine is limited, we can extrapolate potential mechanisms based on the broader class of unnatural amino acids.
Enzyme Inhibition
Incorporating O-methyl-L-allothreonine into a peptide that mimics an enzyme's natural substrate could lead to potent and selective inhibitors.[12] The modified residue could occupy the active site, with the methyl group providing additional van der Waals interactions or preventing catalytic activity through steric hindrance.
Diagram 2: Hypothetical Enzyme Inhibition
Caption: O-methyl-L-allothreonine in a peptide inhibitor.
Allosteric Modulation
Peptides containing O-methyl-L-allothreonine could be designed to bind to allosteric sites on proteins, modulating their function without directly competing with the endogenous ligand.[13] This can offer a more subtle and potentially safer mode of therapeutic intervention. The conformational constraints imposed by the unnatural amino acid could be key to achieving the necessary shape complementarity for allosteric binding.
Challenges and Future Directions
The primary challenge in utilizing O-methyl-L-allothreonine is the current lack of extensive biological data. Future research should focus on:
-
Systematic Screening: Incorporating O-methyl-L-allothreonine into peptide libraries and screening them against a wide range of biological targets.
-
Structural Biology: Obtaining crystal structures of peptides containing this residue in complex with their targets to understand the molecular basis of their interactions.
-
Pharmacokinetic Studies: Evaluating the in vivo stability, distribution, and metabolism of peptides containing O-methyl-L-allothreonine.
Conclusion
O-methyl-L-allothreonine represents a valuable, yet underutilized, tool in the drug discoverer's arsenal. Its unique structural features offer a means to overcome some of the inherent limitations of peptide-based therapeutics, such as poor metabolic stability. While more research is needed to fully elucidate its potential, the foundational principles of medicinal chemistry and peptide design, coupled with the protocols outlined in this guide, provide a solid framework for its successful application in the development of next-generation therapeutics. The strategic incorporation of such non-proteinogenic amino acids will undoubtedly continue to be a key driver of innovation in drug discovery.
References
- Vertex AI Search. (n.d.). Exploring the Utility of O-Methyl-L-threonine in Biochemical Research and Drug Discovery.
- PubChem. (n.d.). O-Methylthreonine. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). O-Methyl-L-threonine: A Versatile Amino Acid Derivative for Pharmaceutical and Biochemical Applications.
- Chem-Impex. (n.d.). O-Methyl-L-threonine.
- ChemScene. (n.d.). N-Fmoc-O-methyl-L-allothreonine.
- Chem-Impex. (n.d.). L-allo-Threonine methyl ester hydrochloride.
- Smulson, M. E., & Rabinovitz, M. (1968). L-O-Methylthreonine--synthesis and mode of action as an isoleucine antagonist. Archives of Biochemistry and Biophysics, 124(1), 306–313. [Link]
- BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- ResearchGate. (2025, August 6). Improved synthesis of D-allothreonine derivatives from L-threonine.
- Wikipedia. (n.d.). L-allo-threonine aldolase.
- ResearchGate. (n.d.). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7).
- Chem-Impex. (n.d.). Fmoc-L-allo-threonine.
- Lubell, W. D., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419–432. [Link]
- Singh, Y., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Viola, R. E., et al. (n.d.). The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase. PubMed Central.
- ResearchGate. (2025, August 10). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling | Request PDF.
- Maurer, P. J., et al. (n.d.). α-Amino acids as chiral educts for asymmetric products. Chirospecific syntheses of methyl L-sibirosaminide and its C-3 epimer from L-allothreonine. The Journal of Organic Chemistry.
- PubChem. (n.d.). Allothreonine, L-. National Institutes of Health.
- BenchChem. (n.d.). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis.
- TeachMePhysiology. (2024, April 8). Enzyme Inhibition.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Protocol for Chiral Derivatization of (2S,3S)-2-Amino-3-methoxybutanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Guide
Abstract
This application note provides a detailed protocol for the chemical derivatization of the non-proteinogenic amino acid (2S,3S)-2-Amino-3-methoxybutanoic acid for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step to enable their transition into the gas phase for chromatographic separation and mass spectrometric detection.[1][2][3] The described two-step protocol, involving esterification followed by acylation, is a robust and widely validated method that yields thermally stable derivatives with excellent chromatographic properties. This guide is intended for researchers, scientists, and drug development professionals requiring sensitive and stereospecific quantification of this and similar amino acid analogs in various matrices.
Introduction and Scientific Principle
This compound is a methylated derivative of threonine, a non-proteinogenic amino acid whose stereoisomers can be of significant interest in pharmaceutical development, clinical diagnostics, and metabolomics research. Gas chromatography (GC) coupled with mass spectrometry (MS) offers high-resolution separation and sensitive, specific detection, making it a powerful tool for analyzing such compounds.[4] However, the inherent properties of amino acids—namely the zwitterionic nature conferred by the amine and carboxylic acid functional groups—render them non-volatile and thermally labile, precluding direct GC analysis.[5]
To overcome this limitation, a chemical derivatization strategy is employed. The primary goal is to mask the polar functional groups by replacing their active hydrogen atoms with nonpolar moieties.[1][3] This process increases the molecule's volatility and thermal stability, making it amenable to GC analysis.
This protocol details a classic two-step derivatization approach:
-
Esterification: The carboxylic acid group (-COOH) is converted to an ester (e.g., an isopropyl ester) using an alcohol (isopropanol) under acidic conditions. This neutralizes the acidic proton and increases hydrophobicity.
-
Acylation: The primary amine group (-NH₂) is subsequently acylated using an anhydride, such as trifluoroacetic anhydride (TFAA). This step blocks the basic amine, further decreasing polarity and enhancing the stability and volatility of the final derivative.[5]
The resulting N-trifluoroacetyl-O-isopropyl (TFA-IP) derivative is highly volatile and provides excellent chromatographic peak shape on common GC columns.[5][6] For stereospecific analysis, which is critical for differentiating this compound from its other stereoisomers, a chiral GC capillary column is required.[7]
Materials and Equipment
Reagents and Consumables
-
This compound standard
-
Isopropanol (Anhydrous, ≥99.5%)
-
Acetyl Chloride (Reagent grade, ≥98%) or Dry HCl gas
-
Trifluoroacetic Anhydride (TFAA) (≥99%)
-
Dichloromethane (DCM) (Anhydrous, ≥99.8%)
-
Ethyl Acetate (Anhydrous, ≥99.8%)
-
Nitrogen gas, high purity
-
2 mL Screw-top reaction vials with PTFE-lined caps
-
Microsyringes
Instrumentation
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
Heating block or oven capable of maintaining 100°C ± 2°C
-
Sample evaporator (e.g., nitrogen blow-down system)
-
Vortex mixer
-
Analytical balance
Experimental Workflow and Protocol
The entire process, from sample preparation to analysis, must be conducted with care to avoid contamination and exposure to moisture, which can compromise derivatization efficiency.[1][8]
Workflow Overview
Caption: Workflow for TFA-IP derivatization of amino acids.
Step-by-Step Derivatization Protocol
-
Preparation of Reagents:
-
Acidified Isopropanol (3 M HCl in Isopropanol): Work in a fume hood. Slowly and carefully add 220 µL of acetyl chloride to 10 mL of anhydrous isopropanol while cooling in an ice bath. Mix gently. This reagent is unstable and should be prepared fresh daily.
-
-
Sample Preparation:
-
Accurately weigh approximately 100-500 µg of the amino acid standard or the dried sample extract into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding. The presence of water will severely inhibit the derivatization reactions.[1][8]
-
-
Step 1: Esterification (Isopropylation)
-
Add 200 µL of the freshly prepared 3 M HCl in isopropanol to the dried sample in the reaction vial.
-
Securely cap the vial and vortex briefly to dissolve the residue.
-
Heat the vial at 100°C for 45 minutes in a heating block.
-
After heating, allow the vial to cool to room temperature.
-
Remove the cap and evaporate the reagent to dryness under a stream of nitrogen. Gentle heating (~40-50°C) can expedite this step.
-
-
Step 2: Acylation (Trifluoroacetylation)
-
To the dried residue from the esterification step, add 100 µL of anhydrous dichloromethane (DCM) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Securely cap the vial, vortex briefly, and heat at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and DCM to dryness under a gentle stream of nitrogen.
-
-
Final Sample Preparation for GC-MS Injection:
-
Reconstitute the final dried derivative in an appropriate volume (e.g., 100-200 µL) of anhydrous ethyl acetate.
-
Vortex to ensure the derivative is fully dissolved.
-
Transfer the solution to a GC autosampler vial. The sample is now ready for injection. The derivatives are sensitive to moisture and should be analyzed promptly or stored tightly capped at -20°C.
-
GC-MS Analysis Parameters
Optimal GC-MS conditions are critical for achieving good separation and detection. The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | Chiral Capillary Column, e.g., Chirasil-L-Val or Astec CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.25 µm film) | A chiral stationary phase is essential for the separation of stereoisomers.[7][9] |
| Carrier Gas | Helium, Constant Flow | Inert gas standard for GC-MS. Constant flow mode provides better reproducibility. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow for a 0.25 mm ID column to balance resolution and analysis time. |
| Injection Port Temp. | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is used for trace analysis. |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 5°C/min to 210°C (hold 5 min) | The temperature program must be optimized to resolve the analyte from solvent and other matrix components.[3] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM mode significantly increases sensitivity for targeted quantification.[7][9] |
Quality Control and Method Trustworthiness
To ensure the reliability and reproducibility of the results, the protocol must be self-validating.
-
Internal Standards: For quantitative analysis, a stable isotope-labeled version of the analyte or a structurally similar compound should be added to the sample before derivatization to correct for variations in reaction efficiency and injection volume.
-
Derivatization Completeness: Analyze a derivatized standard to ensure a single, sharp chromatographic peak is observed. The presence of broad or tailing peaks may indicate incomplete derivatization of one or both functional groups.
-
Moisture Control: The paramount importance of anhydrous conditions cannot be overstated. All solvents, reagents, and glassware must be dry, and samples should be protected from atmospheric moisture throughout the procedure.[1][8]
-
Method Blanks: A reagent blank (a vial containing no analyte but subjected to the entire derivatization process) should be run with each batch to check for contamination from reagents or the environment.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Peak | Incomplete derivatization; Loss of sample during evaporation; Derivative instability. | Ensure anhydrous conditions. Check reagent freshness. Evaporate gently. Analyze sample immediately after preparation. |
| Multiple or Tailing Peaks | Incomplete derivatization; Presence of moisture; Column degradation. | Re-run derivatization with fresh, anhydrous reagents. Check for leaks in the GC system. Condition or replace the GC column. |
| Poor Reproducibility | Inconsistent reaction conditions (time, temp); Variable injection volumes; Sample degradation. | Use a heating block for consistent temperature. Use an autosampler for injections. Use an internal standard. |
| Contamination Peaks | Contaminated reagents, solvents, or glassware; Carryover from previous injection. | Run a method blank. Use high-purity reagents. Clean the injection port liner. |
Conclusion
This application note provides a comprehensive and robust protocol for the derivatization of this compound for GC-MS analysis. By converting the polar amino acid into a volatile N-trifluoroacetyl-O-isopropyl derivative, high-quality chromatographic separation and sensitive mass spectrometric detection can be achieved. Adherence to the detailed steps, particularly regarding anhydrous conditions and the use of a chiral column, will enable researchers to perform accurate and stereospecific analysis critical for advancing research and development in pharmaceuticals and life sciences.
References
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology, vol 2844. Springer, New York, NY. [Link]
- Zahradníčková, H., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Šimek, P., et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol. [Link]
- Lee, H.J., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. R Discovery. [Link]
- Corr, L. T., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry.
- Dettmer, K., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.
- Gelpi, E., et al. (1969). Gas chromatography and mass spectrometry of N-trifluoro-acetyl amino acid isopropyl esters.
- Corr, L. T., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.
- Tsikas, D., et al. (2022). Quantitative GC–MS analysis of amino acids.
- Tsikas, D., et al. (2023). Quality Control in GC–MS Analysis of Amino Acids.
- Phillips, A. A., & Chikaraishi, Y. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. [Link]
- Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 222906, 2-Amino-3-methoxybutanoic acid. [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 151207, this compound. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid
Welcome to the technical support center for the synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable chiral building block. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable starting material for synthesizing this compound?
The most common and stereochemically defined precursor is L-allothreonine.[1][2] L-allothreonine possesses the required (2S,3S) stereochemistry, which is retained during a carefully controlled synthesis.[1] Starting with a high-purity enantiomer is critical to avoid complex purification challenges later.
Q2: What are the primary challenges in this synthesis that affect the final yield?
The main challenges are:
-
Incomplete O-methylation: Failure to completely convert the hydroxyl group of L-allothreonine to a methoxy group.
-
Side Reactions: Competition between the desired SN2 reaction and elimination pathways, especially under harsh basic conditions.[3][4][5]
-
Racemization: Epimerization at the C2 (α-carbon) or C3 positions under non-optimal pH or temperature conditions, which compromises chiral purity.
-
Difficult Purification: Separating the final product from unreacted starting material and side products can be challenging due to similar polarities.
Q3: What is a realistic yield to expect for this synthesis?
With proper optimization and careful execution of the protection-methylation-deprotection sequence, yields can range from 65% to 85% over the three steps. Lower yields often point to specific, correctable issues in the reaction or workup stages.
Q4: How can I definitively confirm the stereochemistry of my final product?
Confirmation of the (2S,3S) configuration requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying stereoisomers.[6][7] Comparison of the retention time with a certified reference standard of this compound provides definitive confirmation. Additionally, polarimetry can be used to measure the specific rotation, which should match the literature value for the desired enantiomer.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems encountered during the synthesis. The typical synthetic route involves (A) Protection of the amine, (B) Methylation of the hydroxyl group, and (C) Deprotection of the amine.
Workflow for Synthesis of this compound
Caption: General synthetic workflow from L-allothreonine.
Problem Area 1: Low Yield in O-Methylation Step
Q: My yield after the methylation step is very low, and TLC/NMR shows a significant amount of unreacted N-Boc-L-allothreonine. What went wrong?
This is a common issue related to the Williamson ether synthesis, which is an SN2 reaction.[3][5] Success hinges on the efficient deprotonation of the hydroxyl group to form a potent nucleophile.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Insufficient or Inactive Base | Sodium hydride (NaH) is often used to deprotonate the alcohol.[8] It reacts with moisture in the air and loses activity. An incomplete deprotonation means less alkoxide is available to react with the methylating agent. | 1. Use fresh, high-quality NaH (60% dispersion in mineral oil is common).2. Ensure your reaction flask is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).3. Use a sufficient excess (at least 2.2 equivalents) to deprotonate both the carboxylic acid and the hydroxyl group. |
| Poor Solvent Quality | The reaction requires a dry, aprotic solvent like THF.[8] Any residual water will quench the NaH and the alkoxide, halting the reaction. | Use freshly distilled or anhydrous grade THF. Passing it through an activated alumina column immediately before use is best practice. |
| Low Reaction Temperature | While the initial addition of NaH should be done at 0 °C to control the exothermic reaction, the subsequent SN2 reaction may be slow at this temperature. | After the initial deprotonation (hydrogen evolution ceases), allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) can be considered if the reaction is still sluggish, but monitor for side reactions. |
| Inefficient Methylating Agent | Iodomethane (CH₃I) is highly effective. If using other agents like dimethyl sulfate, ensure it is fresh and added correctly. | Confirm the purity and quantity of your methylating agent. A significant excess (e.g., 5 equivalents) is often used to drive the reaction to completion.[8] |
Troubleshooting Decision Tree for Low Methylation Yield
Caption: Decision tree for diagnosing low methylation yield.
Problem Area 2: Product Impurities and Stereochemical Issues
Q: My final product shows diastereomeric impurities by Chiral HPLC. What is causing the loss of stereochemical integrity?
Epimerization, particularly at the C2 (alpha-carbon), is a known risk in amino acid chemistry, often promoted by strong bases.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Epimerization during Methylation | The use of a very strong base like NaH can potentially deprotonate the α-carbon, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization. | 1. Add the N-Boc-L-allothreonine solution to the NaH suspension slowly at 0 °C to minimize localized high concentrations of base.2. Consider a milder methylation protocol. The use of silver(I) oxide (Ag₂O) with methyl iodide in DMF is a well-established method for O-methylation that is less prone to causing epimerization. |
| Harsh Deprotection Conditions | Prolonged exposure to very high temperatures or overly harsh acidic/basic conditions during the final deprotection step can also lead to racemization. | 1. For N-Boc deprotection, use standard conditions like 4M HCl in dioxane or 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[9][10]2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid overexposure. |
| Contaminated Starting Material | The starting L-allothreonine may contain diastereomeric impurities (e.g., L-threonine). | Always verify the purity of the starting material by a suitable method (e.g., chiral HPLC) before beginning the synthesis.[6] |
Problem Area 3: Difficult Product Isolation and Purification
Q: I am having trouble isolating a clean, solid product after the final deprotection step. It remains an oil or is difficult to crystallize.
This often points to residual solvents, salts from the workup, or the presence of impurities that inhibit crystallization.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Residual Acid/Solvent | TFA or HCl can form salts with the amine, which may be hygroscopic or oily. Residual organic solvents will also prevent crystallization. | 1. After acidic deprotection, thoroughly remove the acid and solvent under reduced pressure.2. Co-evaporate with a solvent like toluene or diethyl ether (3x) to azeotropically remove final traces of acid.3. Neutralize the crude product carefully with a mild base (e.g., aqueous NaHCO₃) and extract, or dissolve in a minimal amount of water and adjust the pH to its isoelectric point (around pH 6) to precipitate the zwitterion. |
| Incorrect Crystallization Solvent | The product is an amino acid and has zwitterionic character, making it soluble in polar solvents and insoluble in non-polar ones. | A common and effective method is to dissolve the crude product in a minimal amount of hot water and then slowly add a miscible organic anti-solvent like isopropanol or ethanol until turbidity is observed. Allow to cool slowly to promote crystal growth. |
| Presence of Oily Impurities | Side products or residual mineral oil from the NaH can act as crystallization inhibitors. | If direct crystallization fails, purification by ion-exchange chromatography is a highly effective alternative for amino acids. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex 50WX8), washed, and then eluted with a dilute ammonia solution. |
Key Experimental Protocols
Protocol 1: N-Boc Protection of L-allothreonine
-
Dissolution: Dissolve L-allothreonine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-allothreonine, which is typically a white solid or foam.
-
-
Validation: Confirm product formation and purity by ¹H NMR and Mass Spectrometry.
Protocol 2: O-Methylation using NaH and CH₃I
-
Precaution: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add sodium hydride (NaH, 60% dispersion in oil, 2.5 eq) and suspend it in anhydrous THF.
-
Substrate Addition: Dissolve N-Boc-L-allothreonine (1.0 eq) in anhydrous THF in a separate flask. Transfer this solution dropwise to the NaH suspension at 0 °C.
-
Observation: Vigorous hydrogen gas evolution will occur. Control the addition rate to keep the internal temperature below 10 °C.
-
-
Stirring: Stir the resulting slurry at 0 °C for 1 hour after the addition is complete.
-
Methylation: Add iodomethane (CH₃I, 5.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC (e.g., Hexane:EtOAc 1:1).
-
Quenching: Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise until bubbling ceases, followed by slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with sodium thiosulfate solution (to remove excess iodine) and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(2S,3S)-2-Amino-3-methoxybutanoic acid.
Protocol 3: N-Boc Deprotection
-
Dissolution: Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA, 10 eq, typically a 25-50% v/v solution in DCM) and stir at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to ensure complete removal of TFA.
-
The crude product is obtained as the TFA salt.
-
-
Isolation: Dissolve the crude residue in a minimal amount of hot water. Slowly add isopropanol until the solution becomes cloudy. Cool to 4 °C overnight to induce crystallization. Filter the solid, wash with cold isopropanol, and dry in vacuo to yield the final product.
References
- Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]
- Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. ISRN Organic Chemistry. [Link]
- Wikipedia. (n.d.). Allothreonine. [Link]
- Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?. [Link]
- O'Brien, A. G., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Amporful, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
- LibreTexts Chemistry. (2015). 9.6: Williamson Ether Synthesis. [Link]
- Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
- Reddit r/chemistry. (2015). Williamson ether synthesis trouble, 2.0. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Phenomenex. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Zeng, C. M., et al. (2010). Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4-trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). Tetrahedron Letters. [Link]
- PubMed. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids. [Link]
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
- PubChem. (n.d.). This compound. [Link]
- Wikipedia. (n.d.).
- Yasuno, Y., et al. (2021). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles. [Link]
- Wikipedia. (n.d.).
- LibreTexts Chemistry. (2021). 25.5: Reactions of Amino Acids. [Link]
- PubChem. (n.d.). L-Allothreonine. [Link]
- CNIO. (2023). Methylation affects how proteins work.
Sources
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. reddit.com [reddit.com]
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Technical Support Center: Troubleshooting Side Reactions in the Methylation of Threonine
Welcome to the technical support center for navigating the complexities of threonine methylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical modification. Instead of a generic protocol, we will explore the mechanistic underpinnings of common side reactions in a practical question-and-answer format, providing field-proven insights and validated troubleshooting strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Chemoselectivity - Competition Between N- and O-Methylation
Question: My reaction is producing a mixture of N-methylated and O-methylated threonine derivatives. How can I control the selectivity?
Answer: This is a classic chemoselectivity challenge arising from the two nucleophilic sites on the threonine molecule: the α-amino group (N-methylation) and the β-hydroxyl group (O-methylation). The outcome of the reaction is a delicate balance of steric hindrance, nucleophilicity, and reaction conditions. The secondary amine of an already N-methylated threonine is less nucleophilic than the primary amine of threonine, but the side-chain hydroxyl group remains a competitive site. The key to control is to modulate the relative reactivity of these two functional groups.
Core Principles & Causality:
-
Nucleophilicity vs. Acidity: The α-amino group is generally more nucleophilic than the side-chain hydroxyl group. However, under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, increasing the likelihood of O-methylation.
-
Steric Hindrance: The threonine side chain, with its β-methyl group, creates steric bulk that can influence the accessibility of both the amine and hydroxyl groups to the methylating agent.[1]
-
Protecting Groups: The most reliable method to ensure selectivity is to use an orthogonal protecting group strategy, masking one site while the other is methylated.[2]
Troubleshooting Protocol: Directing N-Methylation
-
Protect the Hydroxyl Group: Before methylation, protect the side-chain hydroxyl group. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is robust under many N-methylation conditions but can be removed later with fluoride ions.[3]
-
Control pH: Perform the N-methylation under conditions that do not significantly deprotonate the hydroxyl group. Using a mild, non-nucleophilic base can help maintain the hydroxyl group in its less reactive protonated state.
-
Amine Protection/Deprotection Sequence: For peptide synthesis, the α-amino group is typically protected (e.g., with Fmoc or Boc).[4][5] N-methylation is often achieved by forming an oxazolidinone intermediate from the protected amino acid, followed by reductive cleavage.[3][6] This method inherently directs methylation to the nitrogen atom.
Logical Workflow: Achieving Selective Methylation
Caption: Decision workflow for achieving selective N- vs. O-methylation.
Issue 2: Loss of Stereochemical Integrity - Epimerization at the α-Carbon
Question: My purified product shows the presence of a diastereomer. What is causing this epimerization, and how can I prevent it?
Answer: Epimerization, or racemization at the α-carbon, is a significant risk, particularly in peptide synthesis involving N-methylated amino acids.[1] The α-proton of an activated amino acid is susceptible to abstraction by a base. This risk is magnified for N-methyl-threonine due to the steric hindrance caused by the N-methyl group, which slows down the desired coupling reaction and extends the time the activated residue is exposed to basic conditions.[1]
Core Principles & Causality:
-
Mechanism: During peptide coupling, the carboxylic acid is activated (e.g., as an active ester or acylphosphonium salt). This activation increases the acidity of the α-proton. A base present in the reaction mixture (like DIPEA or NMM) can abstract this proton, leading to a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization.
-
Steric Effects: N-methyl-threonine is sterically bulky. This slows the rate of nucleophilic attack by the incoming amine, prolonging the lifetime of the activated, racemization-prone intermediate.[1]
Troubleshooting & Optimization Protocol
-
Base Selection: Avoid excessively strong or bulky bases. While N,N-Diisopropylethylamine (DIPEA) is common, a weaker or less hindered base like N-methylmorpholine (NMM) or collidine can reduce the rate of epimerization.[1]
-
Coupling Reagent: Utilize coupling reagents known to suppress epimerization. Phosphonium salts like PyBOP are often effective for hindered couplings.[1] Uronium/aminium salts like HCTU are also very common and efficient.
-
Temperature and Time: Perform the coupling at the lowest effective temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Pre-activation: Minimize the time the amino acid spends in its activated state before the coupling partner is introduced.
Data Summary: Impact of Base on Hindered Couplings
| Base | Structure | pKa (Conjugate Acid) | Common Use | Epimerization Risk |
| DIPEA | Diisopropylethylamine | ~10.7 | Highly effective, sterically hindered | Higher, especially in slow reactions[1] |
| NMM | N-Methylmorpholine | ~7.4 | Milder, less hindered | Lower than DIPEA[1] |
| Collidine | 2,4,6-Trimethylpyridine | ~7.4 | Mild, sterically hindered | Low |
Issue 3: Product Instability - Dehydration (β-Elimination) of the Side Chain
Question: My mass spectrometry analysis shows a product with a mass loss of 18 Da, suggesting dehydration. When and why does this happen?
Answer: This mass loss corresponds to the β-elimination of the side-chain hydroxyl group to form a dehydroamino acid residue. This is a common side reaction for serine and threonine, particularly under basic conditions.[1] It can occur during two key steps in Fmoc-based solid-phase peptide synthesis (SPPS): Fmoc deprotection with piperidine or the base-mediated coupling step itself.[1]
Core Principles & Causality:
-
E1cB-like Mechanism: The reaction is often facilitated by the abstraction of the α-proton (the same event that causes epimerization). The resulting carbanion can then eliminate the β-hydroxyl group. The presence of an electron-withdrawing group on the nitrogen (like the Fmoc group or the activated carboxyl group) acidifies the α-proton, making this process more likely.
Troubleshooting Workflow: Diagnosing and Preventing Dehydration
Caption: Workflow for troubleshooting β-elimination (dehydration).
Validated Mitigation Protocol
-
Side-Chain Protection (Mandatory): The most effective preventative measure is to protect the hydroxyl group. In Fmoc-SPPS, the tert-butyl (tBu) group is the standard and is highly recommended for threonine to prevent both O-acylation and dehydration.[1]
-
Optimize Deprotection: If dehydration still occurs during Fmoc removal, reduce the total exposure time to the piperidine solution. Using a scavenger in the deprotection cocktail can also be beneficial.
-
Optimize Coupling: If the problem persists during coupling (even with protection), it may be catalyzed by the base. Switch to a weaker base like NMM if you are using DIPEA.[1] Ensure you are not using an excessive amount of base.
References
- Synthesis of N-protected N-methyl serine and threonine. ResearchGate.
- Influence of Threonine Metabolism on S-Adenosylmethionine and Histone Methylation. Science.
- The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers.
- Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation. Europe PMC.
- The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. National Institutes of Health (NIH).
- Influence of threonine metabolism on S-adenosylmethionine and histone methylation. PubMed.
- An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry.
- Labeling and Protecting Groups. Bio-Synthesis Inc.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals. Frontiers.
- Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism. PubMed Central.
- Amino acid structure and classifications. Khan Academy.
- The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. ResearchGate.
- On the role of steric clashes in methylation control of restriction endonuclease activity. National Institutes of Health (NIH).
- How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Publications.
- Methionine, Threonine and Lysine Metabolism – Biochemistry. Lecturio.
- Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. PubMed Central.
- Competitive same-site modifications. ResearchGate.
- Threonine biochemistry - a polar expedition with tales of discovery & protein phosphorylation. YouTube.
- Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI.
- Histone H3 Threonine 11 Phosphorylation Is Catalyzed Directly by the Meiosis-Specific Kinase Mek1 and Provides a Molecular Readout of Mek1 Activity in Vivo. PubMed Central.
- Mitochondria and Epigenetic Regulation: Bidirectional Crosstalk and Emerging Mitochondria-Targeted Degron Tools. MDPI.
- An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ACS Publications.
- Methylation Support Guide. Genova Diagnostics.
Sources
Technical Support Center: Optimization of HPLC Separation for 2-amino-3-methoxybutanoic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of 2-amino-3-methoxybutanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of these specific isomers. Here, we move beyond generic advice to offer targeted, scientifically-grounded strategies to optimize your separations, troubleshoot issues, and ensure the integrity of your results.
Introduction: The Challenge of 2-amino-3-methoxybutanoic Acid Isomers
2-amino-3-methoxybutanoic acid, an analog of threonine, possesses two chiral centers, giving rise to four potential stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The separation of these isomers is critical in pharmaceutical development and metabolic studies, as different isomers can exhibit varied biological activities and toxicological profiles. Due to their similar physicochemical properties—polarity, molecular weight, and pKa values—achieving baseline resolution presents a significant chromatographic challenge.[1][2]
This guide provides a structured approach to method development and troubleshooting, focusing on the nuances of separating these closely related, polar compounds.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the HPLC separation of 2-amino-3-methoxybutanoic acid isomers.
Q1: Why am I seeing poor retention of my isomers on a standard C18 column?
A1: 2-amino-3-methoxybutanoic acid is a highly polar compound.[3] Standard reversed-phase columns, like C18, separate analytes based on hydrophobicity.[4] Polar compounds have limited interaction with the nonpolar stationary phase, leading to poor retention and elution near the solvent front.[5][6]
-
Causality: The fundamental mismatch between the polar analyte and the nonpolar stationary phase is the primary reason for poor retention.[3] To enhance interaction, you must either modify the mobile phase to increase analyte hydrophobicity or, more effectively, choose a different stationary phase designed for polar compounds.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for highly polar compounds. HILIC columns utilize a polar stationary phase (e.g., amide, silica) with a high organic content mobile phase.[3][4] This creates a water-rich layer on the stationary phase surface, facilitating partitioning of polar analytes and leading to increased retention.
-
Aqueous Normal Phase (ANP): ANP chromatography on silica hydride-based columns offers another robust option for retaining and separating polar compounds.[7]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple interaction mechanisms to improve retention and selectivity for polar, ionizable compounds.[3]
-
Q2: My peaks are broad and tailing. What are the likely causes and how can I fix this?
A2: Peak broadening and tailing for polar, ionizable compounds like amino acids are often multifactorial.
-
Secondary Interactions: Residual silanols on the surface of silica-based columns can interact with the amine group of your analyte via strong, unwanted ionic interactions, leading to peak tailing.[8]
-
Solution: Use a high-purity, end-capped C18 column or a column based on a more inert support like hybrid silica. Operating at a lower mobile phase pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[9]
-
-
Sample Solvent Effects: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10][11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that maintains sample integrity.[11]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, asymmetrical peaks.[11][12]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Metal Sensitivity: Some amino acids can chelate with trace metals in the HPLC system (e.g., stainless steel components), causing peak tailing.[11]
-
Solution: Consider using a column with metal-free hardware or passivating your system. Adding a weak chelating agent like EDTA to the mobile phase can sometimes help, but this is not always compatible with mass spectrometry (MS).
-
Q3: How do I choose between derivatization and direct analysis for these isomers?
A3: The choice depends on your detector, sensitivity requirements, and whether you are separating enantiomers or diastereomers.
-
Direct Analysis (Underivatized):
-
Pros: Simplifies sample preparation, reduces potential for side reactions, and is ideal for MS detection.[13]
-
Cons: The isomers lack a strong chromophore, making UV detection challenging and often requiring MS.[5] Chiral separation of all four isomers without derivatization requires a chiral stationary phase (CSP).[14]
-
Best For: LC-MS analysis where high sensitivity is achievable without derivatization.
-
-
Pre-Column Derivatization:
-
Pros: Introduces a chromophore or fluorophore for sensitive UV or fluorescence detection.[15][16] Chiral derivatizing agents (e.g., Marfey's reagent) can convert enantiomers into diastereomers, which can then be separated on a standard achiral column (like C18).[17][18]
-
Cons: Adds an extra step to the workflow, which can introduce variability. The derivatization reaction must be complete and free of byproducts.
-
Best For: High-sensitivity analysis with UV or fluorescence detectors, and for separating enantiomers on achiral columns.
-
Troubleshooting Guide: Common HPLC Problems and Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the separation of 2-amino-3-methoxybutanoic acid isomers.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No Peaks or Very Small Peaks | 1. Injection issue (air bubble in sample, incorrect vial position).2. Detector lamp is off or has low energy.3. No mobile phase flow.4. Sample degradation. | 1. Check autosampler for errors; ensure sufficient sample volume.2. Verify detector status and lamp energy.[19]3. Check pump pressure and ensure solvent lines are primed.[12]4. Prepare a fresh sample and standard. |
| Drifting Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition changing over time (evaporation of volatile components).3. Fluctuation in column temperature.4. Mobile phase pH is not stable. | 1. Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase.[10][19]2. Prepare fresh mobile phase daily; keep solvent bottles capped.3. Use a column oven for precise temperature control.[19]4. Use a buffered mobile phase and ensure the pH is measured accurately.[10] |
| Poor Resolution Between Isomers | 1. Suboptimal mobile phase composition (pH, organic modifier).2. Inappropriate column chemistry.3. Gradient slope is too steep.4. Column is aging or contaminated. | 1. Adjust Mobile Phase pH: The ionization state of the amino and carboxylic acid groups is highly dependent on pH.[20][21][22] Systematically vary the pH (e.g., from 2.5 to 4.5) to find the optimal selectivity. A change of just 0.1 pH unit can significantly alter retention.[10]2. Select the Right Column: For diastereomers, a high-resolution C18 or a Phenyl-Hexyl column may provide sufficient selectivity.[23] For enantiomers, a chiral stationary phase (e.g., teicoplanin-based, crown ether) is necessary for direct separation.[14][17][24]3. Optimize the Gradient: A shallower gradient increases the separation window for closely eluting peaks.[9]4. Perform Column Cleaning: Flush the column with a strong solvent wash sequence. If performance is not restored, replace the column.[8] |
| Split Peaks | 1. Column void or partially blocked frit.2. Sample solvent incompatible with the mobile phase.3. Co-elution with an interfering substance. | 1. Reverse flush the column at a low flow rate. If this fails, the column may need to be replaced.[25]2. Dissolve the sample in the initial mobile phase.[11]3. Analyze a blank and individual standards to identify the source of interference. |
Experimental Protocols
Protocol 1: Chiral Separation of Underivatized Isomers using HILIC-MS
This protocol is designed for the direct analysis and separation of all four stereoisomers using a chiral stationary phase with MS detection.
-
HPLC System: A UHPLC or HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm) is a good starting point as it has shown success in separating underivatized amino acids.[13][24][26]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 95 15.0 70 15.1 95 | 20.0 | 95 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 2-5 µL
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of 2-amino-3-methoxybutanoic acid.
-
Protocol 2: Separation of Diastereomers via Pre-Column Derivatization and RP-HPLC-UV
This protocol is suitable for separating diastereomeric pairs (e.g., (2S,3R) from (2S,3S)) after derivatization, using standard reversed-phase HPLC with UV detection.
-
Derivatization: Use a suitable derivatizing agent such as o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[15] Follow a validated derivatization protocol to ensure complete reaction.
-
HPLC System: A standard HPLC or UHPLC system with a UV or fluorescence detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)
-
-
Gradient Program:
Time (min) %B 0.0 0 18.0 50 20.0 100 23.0 100 23.1 0 | 28.0 | 0 |
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 338 nm (for OPA derivatives) or Fluorescence (Ex: 340 nm, Em: 450 nm).[15]
Visualizations
Caption: Decision tree for choosing an analytical approach.
References
- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- PMC - NIH. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- PubChem. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid.
- PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and....
- ResearchGate. (2025, December 31). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
- uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns.
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?.
- ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
- PMC - NIH. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, August 7). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
- ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- ResearchGate. (2025, August 7). Comparative study on separation of diastereomers by HPLC.
Sources
- 1. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: NMR Peak Assignment for (2S,3S)-2-Amino-3-methoxybutanoic Acid
Welcome to the technical support center for the NMR analysis of (2S,3S)-2-Amino-3-methoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning NMR peaks for this specific diastereomer. Here, we address common challenges and provide systematic troubleshooting strategies, grounded in established scientific principles and practical laboratory experience.
Introduction: The Challenge of Stereoisomer Differentiation
This compound, a derivative of threonine, presents a unique set of challenges in NMR spectroscopy. The presence of two chiral centers (C2 and C3) can lead to the formation of diastereomers, which often exhibit subtle differences in their NMR spectra.[1] These slight variations in chemical shifts and coupling constants are critical for confirming the stereochemistry of your compound but can also be a source of ambiguity and peak overlap. This guide will equip you with the knowledge and techniques to confidently assign the NMR signals of your target molecule.
Molecular Structure and Numbering
For clarity, the following atomic numbering scheme will be used throughout this guide:
Caption: Atomic numbering for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ¹H NMR spectrum shows overlapping signals in the aliphatic region. How can I resolve and assign the peaks for H2, H3, and H4?
Answer: Peak overlap is a common issue, especially in molecules with multiple protons in similar chemical environments.[2] Here’s a systematic approach to deconvolution and assignment:
Initial Steps: Optimizing Data Acquisition
-
Solvent Selection: The chemical shift of protons can be influenced by the solvent.[3] If you are using a common solvent like CDCl₃, consider re-running your sample in a different deuterated solvent such as DMSO-d₆ or benzene-d₆. This can often induce differential shifts in overlapping signals, leading to better resolution.
-
Temperature Variation: For molecules that may exist as different conformers (rotamers), acquiring the spectrum at a higher temperature can sometimes average out the signals and simplify the spectrum.[3] Conversely, a lower temperature might "freeze out" specific conformers, which could also aid in resolving peaks.
Advanced 2D NMR Techniques
If optimizing 1D acquisition is insufficient, 2D NMR experiments are essential for unambiguous assignment.[4]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[5] You will see cross-peaks between protons that are on adjacent carbons. For this compound, you should expect to see a correlation between H2 and H3, and between H3 and the H4 methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[6] It is incredibly powerful for resolving overlap by spreading the signals across a second, carbon dimension. You will be able to definitively link H2 to C2, H3 to C3, H4 to C4, and the methoxy protons to the methoxy carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[7] This is useful for confirming assignments. For instance, you should see a correlation from the H4 methyl protons to C3 and C2, and from the methoxy protons to C3.
Experimental Protocol: A Step-by-Step Guide to 2D NMR Analysis
-
Sample Preparation: Prepare a 5-10 mg sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) for optimal signal-to-noise.[4]
-
Acquire a High-Resolution ¹H NMR: This will serve as your reference spectrum.
-
Acquire a ¹³C NMR: This will provide the carbon chemical shifts.
-
Run a COSY Experiment: This will establish the H-H connectivity.
-
Run an HSQC Experiment: This will link each proton to its corresponding carbon.
-
(Optional but Recommended) Run an HMBC Experiment: This will confirm long-range C-H correlations.
Data Interpretation Workflow
Caption: A typical workflow for NMR peak assignment using 2D techniques.
Question 2: The chemical shifts of my amino and carboxylic acid protons are broad or not visible. What is happening and how can I observe them?
Answer: The protons on the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and their appearance in the NMR spectrum is highly dependent on factors like solvent, concentration, temperature, and pH.[8][9]
Understanding Exchangeable Protons
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, these protons will exchange with the deuterium in the solvent, causing their signals to broaden and often disappear completely.[3] To observe these protons, it is best to use an aprotic solvent like DMSO-d₆.
-
pH Influence: The protonation state of the amine and carboxylic acid groups is pH-dependent.[10][11] At low pH, the amine will be protonated (-NH₃⁺) and the carboxylic acid will be protonated (-COOH). At high pH, the amine will be deprotonated (-NH₂) and the carboxylic acid will be deprotonated (-COO⁻). In the zwitterionic form (at the isoelectric point), both groups will be charged (-NH₃⁺ and -COO⁻). These changes in protonation state significantly affect the chemical shifts.
Troubleshooting Strategies
-
Use an Aprotic Solvent: As mentioned, DMSO-d₆ is an excellent choice for observing exchangeable protons as it does not readily exchange with them.
-
D₂O Exchange Experiment: To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake.[3] Add a drop of D₂O to your NMR sample in an aprotic solvent, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
-
pH Titration: To understand the behavior of your molecule at different pH values, you can perform an NMR pH titration.[8][12] This involves preparing a series of NMR samples at different pH values and observing the changes in chemical shifts. This can be particularly useful for determining the pKa values of the ionizable groups.
Question 3: How can I use NMR to confirm the (2S,3S) stereochemistry and rule out the presence of other diastereomers?
Answer: Confirming the relative stereochemistry of your molecule is crucial. While NMR is a powerful tool for this, it often requires careful analysis of coupling constants and, in some cases, more advanced techniques.
The Role of Coupling Constants (³JHH)
The three-bond coupling constant (³J) between H2 and H3 is dependent on the dihedral angle between these two protons, as described by the Karplus relationship.[13] Different diastereomers will have different preferred conformations, leading to different average dihedral angles and thus different ³J values.
-
For the (2S,3S) configuration (and its enantiomer (2R,3R)), which corresponds to the syn relationship between the amino and methoxy groups, you would expect a specific range for the ³J(H2,H3) coupling constant.
-
For the (2S,3R) and (2R,3S) configurations (anti relationship), you would expect a different ³J(H2,H3) value.
To determine these values accurately, you may need to use techniques that can measure coupling constants with high precision.
Advanced Techniques for Stereochemical Assignment
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space.[14] For this compound, a NOESY or ROESY experiment could potentially show a through-space correlation between H2 and H3, and between H2 and the H4 methyl protons. The intensity of these cross-peaks can provide information about the relative proximity of these protons, which can help in deducing the stereochemistry.
-
Long-Range C-H Coupling Constants (ⁿJCH): Similar to H-H coupling constants, long-range C-H coupling constants also depend on the dihedral angle.[7][13] Measuring these can provide additional conformational information.
Expected NMR Data for this compound
While the exact chemical shifts can vary depending on the solvent and other experimental conditions, the following table provides a general guide to the expected ¹H and ¹³C NMR data.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H) | Key Correlations |
| H2 / C2 | ~3.5 - 4.0 | ~55 - 60 | Doublet | COSY to H3; HSQC to C2 |
| H3 / C3 | ~3.8 - 4.3 | ~75 - 80 | Multiplet | COSY to H2 and H4; HSQC to C3 |
| H4 / C4 | ~1.1 - 1.4 | ~15 - 20 | Doublet | COSY to H3; HSQC to C4 |
| OCH₃ | ~3.2 - 3.6 | ~50 - 55 | Singlet | HMBC to C3; HSQC to OCH₃ carbon |
| COOH | Variable (often >10) | ~170 - 175 | Broad Singlet | - |
| NH₂ | Variable | - | Broad Singlet | - |
Conclusion
The successful assignment of NMR peaks for this compound requires a methodical approach that combines careful 1D NMR acquisition with the power of 2D NMR techniques. By understanding the influence of experimental parameters and employing a systematic workflow, researchers can overcome common challenges like peak overlap and ambiguity in stereochemical assignment. This guide provides a framework for troubleshooting and a deeper understanding of the underlying principles, empowering you to confidently interpret your NMR data.
References
- NMR Determination of Protein pKa Values in the Solid St
- pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.Biological Magnetic Resonance Bank (BMRB).[Link]
- Modeling pH-Dependent NMR Chemical Shift Perturb
- The very basics of NMR of proteins.University of Arizona.[Link]
- Assignment of Peaks - Protein NMR.Protein NMR.[Link]
- Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides.Royal Society Publishing.[Link]
- Troubleshooting 1H NMR Spectroscopy.University of Rochester, Department of Chemistry.[Link]
- Introduction to NMR spectroscopy of proteins.Duke University, Department of Computer Science.[Link]
- The ¹H‐NMR‐pH titration data and fitted curves of the peptide.
- Assigning peaks to resonances and spin systems.Biomolecular NMR Wiki.
- Measurement of Long Range C H Coupling Constants.University of Wisconsin-Madison, Department of Chemistry.[Link]
- 2-Amino-3-methoxybutanoic acid.PubChem.[Link]
- NMR : r/OrganicChemistry.Reddit.[Link]
- NMR Spectroscopy – 13C NMR Coupling Constants.
- Diastereomers and H-NMR.Chemistry Stack Exchange.[Link]
- qNMR of mixtures: what is the best solution to signal overlap?Mestrelab Research.[Link]
- Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR.National Institutes of Health (NIH).[Link]
- Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
- low/high resolution 1H proton nmr spectrum of butanoic acid.Doc Brown's Chemistry.[Link]
- Cosy-Pattern of Amino Acids.University of Regensburg.[Link]
- Problem Session.Hiroaki Itoh.[Link]
- Automated sequencing of amino acid spin systems in proteins using multidimensional HCC(CO)NH-TOCSY spectroscopy and constraint propagation methods from artificial intelligence.PubMed.[Link]
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.MDPI.[Link]
- Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Deriv
Sources
- 1. reddit.com [reddit.com]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cosy-Pattern of Amino Acids [bp.uni-bayreuth.de]
- 6. Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. bmrb.io [bmrb.io]
- 11. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 14. users.cs.duke.edu [users.cs.duke.edu]
Technical Support Center: Chiral Integrity in Amino Acid & Peptide Synthesis
Welcome to the technical support center for chiral amino acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of maintaining stereochemical purity during synthesis. As a Senior Application Scientist, I have seen firsthand how racemization can undermine months of work. This resource is built from field-proven insights and established chemical principles to help you troubleshoot and prevent this pervasive issue.
Our approach is not just to provide protocols, but to explain the underlying causality. Understanding why a particular method works is the key to adapting it to your unique synthetic challenges. Every recommendation herein is part of a self-validating system designed to ensure the stereochemical integrity of your molecules.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization
This section addresses the most common questions regarding the fundamental mechanisms of racemization during amino acid synthesis.
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The principal pathway for racemization during most peptide coupling reactions is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of an N-acyl amino acid is activated (e.g., as an ester or anhydride). The carbonyl oxygen of the N-acyl group can then perform an intramolecular attack on the activated carboxyl carbon, cyclizing to form the oxazolone.
The key issue is that the α-proton (the proton on the chiral carbon) of the oxazolone is highly acidic and can be readily abstracted by a base. Once deprotonated, the resulting planar enolate intermediate loses its stereochemical information. Subsequent reprotonation can occur from either face, leading to a mixture of D and L enantiomers—racemization.
Here is a diagram illustrating this critical mechanism:
Caption: Mechanism of racemization via 5(4H)-oxazolone formation.
Q2: Why are urethane-based protecting groups like Boc and Fmoc so effective at preventing racemization?
A2: Urethane-based protecting groups, such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), are highly effective at suppressing racemization because their structure disfavors the formation of the problematic oxazolone intermediate. The lone pair of electrons on the nitrogen atom, which is necessary to initiate the cyclization, is delocalized into the adjacent carbonyl of the urethane group. This resonance stabilization makes the nitrogen atom less nucleophilic and significantly raises the energy barrier for cyclization.
While oxazolone formation is not entirely impossible, it is kinetically and thermodynamically unfavorable compared to the desired intermolecular coupling reaction with the incoming amine. This is a cornerstone of modern solid-phase and solution-phase peptide synthesis.
Q3: Which amino acids are most susceptible to racemization?
A3: While any amino acid can racemize under harsh conditions, certain residues are particularly prone:
-
Histidine (His): The imidazole side chain can act as an internal base, directly catalyzing the abstraction of the α-proton from the activated carboxyl group.
-
Cysteine (Cys): The thiol side chain is easily oxidized and can participate in side reactions. More importantly, the α-proton is more acidic due to the electron-withdrawing nature of the sulfur atom, making it more susceptible to base-catalyzed abstraction.
-
Phenylalanine (Phe) and other aromatic residues: The electron-withdrawing nature of the aromatic ring can increase the acidity of the α-proton, though this effect is less pronounced than in His or Cys.
Part 2: Troubleshooting Guide - Diagnosing & Solving Racemization
This section provides actionable solutions to specific problems encountered during synthesis.
Scenario 1: Racemization detected after a standard carbodiimide-mediated coupling (e.g., DCC/EDC).
| Potential Cause | Troubleshooting Action & Explanation |
| No Additive Used | Solution: Incorporate a racemization-suppressing additive. Explanation: Carbodiimides (like DCC or EDC) form a highly reactive O-acylisourea intermediate, which rapidly cyclizes to the oxazolone. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) intercept this intermediate to form a less reactive, more stable active ester. This ester is more likely to react with the desired amine before it has a chance to cyclize, thus minimizing racemization. |
| Base Choice & Stoichiometry | Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use it in slight excess (e.g., 1.1 equivalents). Avoid triethylamine (TEA). Explanation: The base is required to neutralize protonated species, but excess strong base can directly abstract the α-proton from the oxazolone. DIPEA is too bulky to efficiently deprotonate the α-carbon but can deprotonate the required amine component. |
| High Temperature | Solution: Run the coupling at 0 °C. Explanation: Oxazolone formation and enolization are kinetically controlled processes. Lowering the temperature slows down these undesirable side reactions more significantly than the desired aminolysis reaction. |
Scenario 2: Significant racemization observed during the coupling of a C-terminal cysteine fragment.
| Potential Cause | Troubleshooting Action & Explanation |
| High Acidity of α-Proton | Solution: Switch to a less activating, lower-racemization coupling reagent. Explanation: For difficult couplings like those involving Cys, standard carbodiimide methods may be insufficient. Use a phosphonium-based reagent like BOP or PyBOP , or preferably, a modern uronium/iminium salt like HBTU , HATU , or COMU . These reagents rapidly convert the carboxylic acid to a less reactive active ester in situ, which has a lower propensity for racemization. |
| Inappropriate Solvent | Solution: Use a polar aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Avoid solvents that can act as bases or participate in side reactions. Explanation: The solvent polarity can influence the stability of the charged intermediates. DMF is an excellent choice as it effectively solvates the reactants and intermediates, promoting the desired reaction pathway. |
Part 3: Validated Protocols & Data
To provide a practical basis for decision-making, we present a validated protocol for a low-racemization coupling and comparative data on common reagents.
Protocol: Low-Racemization Peptide Coupling using COMU and DIPEA
This protocol is designed for coupling an Fmoc-protected amino acid onto a resin-bound amine in solid-phase peptide synthesis (SPPS).
Workflow Diagram:
Caption: Step-by-step workflow for a COMU-mediated coupling reaction.
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal amine on the solid support is fully deprotected (e.g., by treatment with piperidine for Fmoc-SPPS) and washed thoroughly.
-
Reagent Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to the resin loading) and COMU (3.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Activation: Just before adding to the resin, add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the reagent solution and mix for 30-60 seconds. The solution will typically change color, indicating activation.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Validation: A small sample of the resin can be subjected to a Kaiser test to confirm the complete consumption of the free amine.
Rationale for COMU: COMU is a third-generation uronium coupling reagent based on OxymaPure. It offers rapid activation and high coupling efficiency while exhibiting one of the lowest rates of racemization among all common coupling reagents because the formed Oxyma-based active ester is highly resistant to cyclization.
Data Summary: Racemization Levels with Different Coupling Reagents
The choice of coupling reagent and additive has a dramatic impact on chiral purity. The following table summarizes the percentage of D-isomer (epimerization) observed during the synthesis of a model tripeptide (H-Gly-His-Val-OH), where the histidine residue is prone to racemization.
| Coupling Reagent | Additive | % D-His Epimer | Reference |
| EDC | None | 25.4% | |
| EDC | HOBt | 5.8% | |
| HBTU | None | 4.5% | |
| HATU | None | 1.2% | |
| COMU | None | <0.5% |
Data is representative and compiled from referenced literature for comparative purposes. Actual results may vary based on specific substrates and conditions.
References
- Title: Formation and racemization of 5(4H)-oxazolones from N-acylamino acids Source: Journal of the American Chemical Society URL:[Link]
- Title: The Oxazolone in Peptide Synthesis Source: The Journal of Organic Chemistry URL:[Link]
- Title: The impact of protecting groups on the racemization of amino acids Source: Amino Acids Journal URL:[Link]
- Title: Side reactions in peptide synthesis Source: International Journal of Peptide and Protein Research URL:[Link]
- Title: OxymaPure: An Efficient Additive for Peptide Synthesis to Replace HOBt Source: Chemistry - A European Journal URL:[Link]
- Title: On the Use of N,N-Diisopropylethylamine in Peptide Synthesis Source: The Journal of Organic Chemistry URL:[Link]
- Title: A Comparison of the Most Common Reagents for Peptide Synthesis Source: Peptide Science URL:[Link]
- Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents Source: Organic Letters URL:[Link]
Technical Support Center: Navigating the Purification of Polar Amino Acid Derivatives
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. As scientists, we understand that the purification of highly polar molecules, particularly amino acid derivatives, presents a unique and often frustrating set of challenges. Their zwitterionic nature, high polarity, and propensity for strong interactions with stationary phases can lead to low yields, poor resolution, and time-consuming troubleshooting. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the underlying principles to empower you to tackle even the most stubborn purification problems.
Part 1: Troubleshooting Common Purification Problems
This section addresses the most frequent symptoms of a difficult purification.
Q1: Why is my yield so low after silica gel chromatography? My compound seems to be irreversibly stuck to the column.
This is the most common issue when purifying polar amino acid derivatives on standard silica gel.
Root Cause Analysis: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic.[1][2] Polar amino acid derivatives, which often possess both basic amine groups and acidic carboxylic acid groups, can interact very strongly with these silanol groups through powerful hydrogen bonding and acid-base interactions.[3] This causes the compound to "stick" to the stationary phase, leading to very broad peaks, significant tailing, or complete retention on the column.[4][5]
Solutions & Strategies:
-
Mobile Phase Modification: The goal is to reduce the strong interaction between your compound and the silica gel.
-
For Basic Derivatives (e.g., Lysine-based): Add a small amount of a competing base to the mobile phase, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide.[6] These additives will interact with the acidic silanol sites, effectively "masking" them from your compound and improving peak shape.[6]
-
For Acidic Derivatives (e.g., Aspartate-based): Add a small amount of a competing acid, like 0.5-2% acetic acid or formic acid. This protonates your compound's carboxylate groups, reducing their polarity and their affinity for the silica surface.[7][8]
-
-
Stationary Phase Alternatives: If mobile phase modification is insufficient, the best approach is to change the stationary phase.
-
Amino-propylated Silica: This is a silica gel that has been chemically modified with aminopropyl groups.[5] This modification significantly reduces the acidity of the silica surface, making it much more suitable for purifying basic compounds.[1][2]
-
Reversed-Phase (C18) Chromatography: For many derivatives, switching to a non-polar stationary phase is the most effective solution.[9] Here, the separation is based on hydrophobicity, and highly polar compounds will elute very early.[10]
-
Q2: My compound is poorly soluble in the chromatography eluent. How can I effectively load it onto the column without causing band broadening?
Poor solubility in the starting mobile phase is a frequent problem that, if handled incorrectly, leads to poor separation. Injecting a sample dissolved in a very strong solvent will cause it to spread out, ruining the separation before it even begins.
Root Cause Analysis: For a sharp, well-defined starting band, the sample must be loaded in a solvent that is as weak as or weaker than the mobile phase. When a highly soluble, "strong" solvent like DCM or methanol is used for loading, it locally disrupts the equilibrium at the top of the column. The sample crashes out of solution in a diffuse band or travels down the column with the strong solvent front, leading to co-elution of all components.[11]
Solution: Dry Loading (Solid Loading) Dry loading is the superior technique for compounds with low solubility in the eluent.[12][13] It involves pre-adsorbing your compound onto a solid support, which is then loaded onto the column. This ensures the compound starts as a very narrow, concentrated band, regardless of its initial solubility.[14]
Step-by-Step Protocol for Dry Loading:
-
Dissolution: Dissolve your crude sample completely in a suitable solvent (e.g., methanol, DCM). The choice of solvent here is for solubility only, as it will be removed.[15]
-
Adsorption: In a round-bottom flask, add an inert solid support to the dissolved sample. A common choice is a small amount of silica gel (2-3 times the mass of your crude sample) or an even more inert support like Celite (diatomaceous earth).[12][13]
-
Evaporation: Gently swirl the flask to create a slurry, ensuring the sample is evenly distributed. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[11][12]
-
Loading: Carefully add the dry powder containing your sample to the top of the prepared chromatography column.
-
Elution: Gently add a layer of sand on top of the sample-adsorbed powder and begin your elution as normal.[11]
Q3: My purified fraction contains inorganic salts from the reaction workup. How can I remove them?
Inorganic salts (like NaCl, MgSO₄, etc.) are a common byproduct of aqueous workups and can be a major headache, as they are often highly soluble in the polar solvents used to handle amino acid derivatives.
Root Cause Analysis: Salts are generally insoluble in most organic solvents used for chromatography and remain at the baseline on silica. However, if highly polar solvent systems (e.g., containing methanol or water) are used, these salts can sometimes be carried along with the desired compound.
Solutions & Strategies:
-
Salting-Out Extraction: Before chromatography, modify the workup. Adding a saturated solution of a salt like sodium sulfate can decrease the solubility of your organic compound in the aqueous layer, pushing it into the organic phase while retaining the unwanted salts in the water.[16][17]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. It is highly effective for separating small salt ions from larger organic molecules like protected amino acids.
-
Dialysis: For larger derivatives or peptides, dialysis using tubing with an appropriate molecular weight cut-off (MWCO) is an excellent method. Small inorganic ions will diffuse out into a surrounding bath of deionized water, while your larger compound remains inside the tubing.[18]
-
Reversed-Phase "Catch and Release": If your compound has some hydrophobicity, you can use a reversed-phase (C18) cartridge. Dissolve the sample in water, pass it through the C18 cartridge (your compound should stick), wash the cartridge with water to remove all the salts, and then elute your purified compound with a stronger organic solvent like methanol or acetonitrile.
Part 2: Strategic Method Selection
Choosing the correct purification strategy from the start can save days of troubleshooting. The following decision-making tools are designed to guide you to the optimal technique.
Q4: How do I choose the right chromatographic technique for my specific polar amino acid derivative?
The choice depends primarily on the overall charge and polarity of your molecule. Use the following workflow to guide your decision.
Caption: Decision tree for selecting a purification method.
Comparison of Primary Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Mechanism | Best For... | Key Challenges |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Adsorption based on polarity.[3] | Moderately polar, neutral derivatives. | Strong retention of very polar or charged compounds, requiring mobile phase modifiers.[1][4] |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Partitioning based on hydrophobicity.[9][10] | Derivatives with protecting groups (Boc, Fmoc, Cbz) or hydrophobic side chains. | Poor retention of highly polar, unprotected amino acids.[19][20] |
| Ion-Exchange (IEX) | Charged Resin (Anionic or Cationic) | Aqueous buffer with a salt gradient | Electrostatic interactions based on net charge.[21][22] | Charged amino acids or derivatives that can be reliably protonated/deprotonated.[23][24] | Requires careful pH control; removal of buffer salts post-purification.[21] |
| HILIC | Polar (e.g., Silica, Amide, Zwitterionic) | High organic content (>80% ACN) with aqueous buffer | Partitioning into a water layer on the stationary phase surface.[25] | Very polar, hydrophilic, and zwitterionic compounds that are poorly retained by RP.[19][20] | Longer column equilibration times; sensitivity to sample solvent composition. |
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a gradient elution for my flash chromatography?
-
A: Absolutely. For complex mixtures with components of varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase over time) is highly recommended.[6] It can improve resolution and significantly shorten the total run time compared to an isocratic (constant solvent composition) method.
-
-
Q: My compound is UV-inactive. How can I monitor the fractions?
-
A: This is a common issue with aliphatic amino acid derivatives.[26] You have several options:
-
Staining TLC Plates: After developing your TLC plates, you can visualize the spots by staining. Common stains include ninhydrin (for primary/secondary amines), phosphomolybdic acid (a general-purpose stain), or potassium permanganate.[26]
-
Evaporative Light Scattering Detector (ELSD): If you are using an automated flash system or HPLC, an ELSD is a universal detector that can detect any non-volatile analyte.
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer allows for highly specific detection and identification of your compound in the collected fractions.
-
-
-
Q: What does "end-capping" on a reversed-phase column mean, and why is it important for polar compounds?
-
A: Even on a C18 reversed-phase column, the underlying silica material has some residual, unreacted silanol groups.[7][8] These can cause tailing with polar and basic analytes. "End-capping" is a chemical process that treats the silica with a small reagent (like trimethylsilyl chloride) to block most of these remaining silanol groups.[6] For polar compounds, using a well end-capped column is critical to achieving sharp, symmetrical peaks.[6]
-
References
- Mobile Phase Modifiers. ZeptoMetrix. [Link]
- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
- HOW TO: Sample loading methods in flash chrom
- Column Chromatography Procedures.
- Column chromatography discussion: dry-loading sample to column. Reddit. [Link]
- Overview of Silica Column Sample Loading Techniques. Teledyne Labs. [Link]
- Anion Exchange Chrom
- Dry loading vs.
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry. [Link]
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- Salting-out Liquid-Liquid Extraction (SALLE).
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Technology Networks. [Link]
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
- Removing NaCl from a highly water soluble organic compound?.
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Protein Purification by Ion Exchange Chrom
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- What are your tips and tricks for purifying ionic/very polar compounds?. Reddit. [Link]
- Reversed-phase chrom
- Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]
- How to separate organic salts?.
- General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.
- METHOD FOR SEPARATING INORGANIC SALTS.
- What is the standard procedure for Reverse Phase column chromatography?.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.. [Link]
- Amino Silica Gel. Sorbent Technologies, Inc.. [Link]
- Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- How can I purify my synthesised unnatural aliphatic amino acid?.
- Polar and Nonpolar Amino Acids: Key Insights. JPT Peptide Technologies. [Link]
- Taking advantage of protein charge properties for challenging separations. Bio-Rad. [https://www.bio-rad-antibodies.com/blog/taking-advantage-of-protein-charge-properties-for-challenging-separations.
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution in Chiral Chromatography of Methylated Amino Acids
Welcome to the technical support center for the chiral separation of methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these unique and often challenging analytes. As methylated amino acids play increasingly important roles in neurochemistry, pharmacology, and proteomics, achieving robust and reproducible chiral separations is paramount.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chromatographic principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Section 1: Foundational FAQs
This section addresses common initial questions to build a strong foundation for method development and troubleshooting.
Q1: Why is achieving baseline resolution for methylated amino acids so challenging?
A: The challenge lies in the subtle structural differences between enantiomers. Methylation adds another layer of complexity compared to their non-methylated counterparts:
-
Steric Hindrance: The methyl group can sterically hinder the interactions between the analyte's chiral center and the chiral stationary phase (CSP). This can dampen the enantioselective recognition needed for separation.
-
Subtle Polarity Changes: Methylation slightly alters the molecule's polarity and hydrophobicity, which can change its retention behavior in unpredictable ways, requiring careful mobile phase optimization.
-
No Universal Column: There is no single "universal" chiral column that works for all compounds, especially not for a diverse class like methylated amino acids.[1] A successful separation relies on finding a CSP that offers specific, differential interactions (e.g., hydrogen bonding, π-π interactions, steric inclusion) with the analyte enantiomers.[1][2]
Q2: Which type of chiral stationary phase (CSP) is the best starting point for methylated amino acids?
A: While there's no single best answer, certain CSPs have proven more successful and are excellent starting points for screening. The choice depends on the specific amino acid and whether it is derivatized.
| CSP Type | Principle of Separation | Best Suited For | Key Considerations |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin-based) | Multi-modal interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3][4] | Underivatized (native) α-, β-, and N-methylated amino acids.[3] Especially useful for polar and ionic compounds.[5] | Highly versatile and compatible with a wide range of mobile phases (Reversed-Phase, Polar Organic, Normal Phase).[3][5] |
| Crown Ether | Forms inclusion complexes, primarily with the protonated primary amine group of the amino acid.[6][7] | Underivatized α-amino acids.[6] | Excellent for many primary amino acids but may be less effective for N-methylated (secondary amine) amino acids. Requires acidic mobile phases.[6] |
| Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) | Forms transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions within chiral grooves of the polysaccharide structure. | N-derivatized amino acids (e.g., N-Boc, N-FMOC) which are less polar.[8] | Highly successful CSPs, but native amino acids are often too polar and poorly soluble in the typical non-polar mobile phases used.[5] |
| Ligand Exchange | Forms diastereomeric metal complexes (usually with Cu²⁺) between the analyte and a chiral ligand coated on the stationary phase. | Underivatized α-amino acids. | The mobile phase must contain the metal salt (e.g., copper sulfate).[3][9] Can provide excellent resolution for specific applications. |
Recommendation: For novel N-methylated amino acids, begin screening with a macrocyclic glycopeptide-based column (like a teicoplanin-based phase) due to its multi-modal interaction capabilities and broad mobile phase compatibility.[3][5]
Section 2: Troubleshooting Guide - From Poor Resolution to Peak Shape Problems
This section is formatted as a decision-making guide to address specific chromatographic problems.
Issue 1: My enantiomeric peaks are co-eluting or have very poor resolution (Rs < 1.0).
Poor resolution is the most common challenge. The cause can be traced back to the three core factors of the resolution equation: Efficiency (N), Selectivity (α), and Retention (k).
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Q3: How do I systematically optimize the mobile phase for better selectivity?
A: Mobile phase composition is the most powerful tool for manipulating selectivity (α). Change one parameter at a time.
-
Alter Organic Modifier Percentage:
-
The "Why": The organic modifier (e.g., Methanol, Ethanol, Acetonitrile) competes with the analyte for interaction sites on the CSP. Reducing the modifier concentration often increases retention time and allows for more prolonged, effective interaction with the stationary phase, which can significantly enhance chiral recognition.[8]
-
Protocol: Create a series of mobile phases with the primary organic modifier concentration varying in 5-10% increments. For example, if you start with 80:20 Acetonitrile:Water, test 90:10 and 70:30.
-
-
Change the Type of Organic Modifier:
-
The "Why": Different organic solvents have different properties (e.g., hydrogen bond donor/acceptor strength, polarity). Switching from acetonitrile to an alcohol like ethanol or isopropanol can introduce new hydrogen bonding interactions that may be crucial for separating your specific methylated amino acid.
-
Protocol: If using acetonitrile, switch to methanol or ethanol at a similar mobile phase strength and re-optimize the concentration.
-
-
Introduce or Adjust Additives/Buffers:
-
The "Why": Methylated amino acids are zwitterionic or ionizable. Additives control the analyte's ionization state, which is critical for consistent interaction with the CSP. For acidic compounds, a small amount of an acidic additive (e.g., 0.1% TFA or formic acid) can suppress ionization and improve peak shape.[10] For basic analytes, a basic modifier (e.g., 0.1% DEA) can prevent unwanted interactions with residual silanols on the silica support.[8]
-
Protocol: Add 0.1% of an appropriate additive (TFA, Formic Acid, or DEA) to your best mobile phase from the steps above. Ensure the additive is compatible with your column and detection method (e.g., formic acid is preferred for LC-MS).[5]
-
Q4: When should I change the temperature, and what effect should I expect?
A: Temperature affects the thermodynamics of the chiral recognition process.[11] Its impact can be complex and sometimes unpredictable.[12][13]
-
General Rule: In most cases, decreasing the temperature enhances resolution .[10][14][15] Lower temperatures slow down the kinetics of mass transfer and can strengthen the transient diastereomeric interactions (which are often enthalpy-driven), leading to better separation.[16]
-
When to Try It: Adjusting temperature should be one of the final optimization steps after mobile phase screening.
-
Protocol: Test temperatures below ambient, for example, at 15°C, 20°C, and 25°C. Maintain the temperature to within ±1°C for reproducible results.[14]
-
Caution: In some rare cases, increasing temperature can improve resolution or even reverse the enantiomer elution order, particularly with polysaccharide-based CSPs, which can undergo structural transitions at different temperatures.[12][13]
Q5: My resolution is okay (Rs ~1.2), but I need to improve it for quantitation. Will changing the flow rate help?
A: Yes. Chiral separations often benefit from lower flow rates .[14][17]
-
The "Why": A slower flow rate increases the time the analytes spend interacting with the chiral stationary phase. This allows the equilibrium between the free and complexed states of the analyte to be more fully established, maximizing the separation potential. It also generally increases column efficiency (plate count).[10]
-
Protocol: If your standard flow rate for a 4.6 mm ID column is 1.0 mL/min, test 0.8 mL/min and 0.5 mL/min. Observe the trade-off between improved resolution and longer analysis time.[10][17]
Issue 2: My peaks are broad, tailing, or fronting.
Poor peak shape degrades resolution and makes accurate integration impossible.
Caption: Common causes and solutions for poor peak shape in chiral chromatography.
Q6: I'm observing significant peak tailing, especially for the later eluting peak. What's the cause?
A: Peak tailing is often caused by unwanted secondary interactions or column overload.
-
Secondary Silanol Interactions: The amino group on your analyte can interact with acidic residual silanol groups on the silica support of the column, causing tailing.[8]
-
Solution: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This base will "shield" the silanol groups, preventing the analyte from interacting with them.[8]
-
-
Mass Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing peaks.[18]
Q7: My sample is not very soluble in the mobile phase. Can I dissolve it in a stronger solvent like DMSO or DMF?
A: This is a common cause of distorted or split peaks and should be avoided if possible.
-
The "Why": If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample plug does not properly focus on the head of the column. This causes the analyte band to spread out, leading to broad or fronting peaks.[1][8] In severe cases, the strong solvent can cause the analyte to precipitate when it mixes with the mobile phase on the column, blocking the frit.[19]
-
Best Practice: Always try to dissolve your sample in the mobile phase itself.[1]
-
Workaround: If you must use a stronger solvent, ensure the injection volume is as small as possible (e.g., 1-2 µL) to minimize this effect.
Section 3: Advanced Topics & Protocols
Q8: I am not using a chiral column. Can I still separate enantiomers?
A: Yes, this is possible through two main "indirect" methods, though direct separation on a CSP is generally preferred.[3]
-
Pre-column Derivatization: You can react your methylated amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[20][21][22] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[7][20][21]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added directly to the mobile phase. It forms transient diastereomeric complexes with the analytes in situ, which can then be separated on an achiral column.
-
Advantage: Conceptually simple.
-
Disadvantage: This method is less common in modern HPLC as it requires large amounts of expensive chiral additives and can lead to column contamination.[2]
-
Protocol: Basic Mobile Phase Screening for a Novel Methylated Amino Acid on a Macrocyclic Glycopeptide Column
This protocol outlines a systematic approach to finding a starting separation method.
-
Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.
-
Sample Preparation: Dissolve the racemic methylated amino acid in the initial mobile phase at a concentration of ~0.5 mg/mL.
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Screening Steps:
-
Run 1 (Polar Organic Mode): Mobile Phase: 100% Methanol + 0.1% Formic Acid.
-
Run 2 (Polar Organic Mode): Mobile Phase: 100% Acetonitrile + 0.1% Formic Acid.
-
Run 3 (Reversed-Phase): Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Run 4 (Reversed-Phase): Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
-
Evaluation:
-
Review the four chromatograms. Identify the condition that provides any hint of separation (e.g., a broadened peak, a shoulder, or partial separation).
-
If a condition shows promise, begin optimization by systematically altering the organic modifier ratio in 10% increments as described in Q3.
-
If no separation is observed, consider a different class of CSP, such as a crown-ether phase if it's a primary amine, or proceed to derivatization.
-
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column.
- Amino Acid and Peptide Chiral Separ
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- 6 Top Chiral Chrom
- Chiral Chrom
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru - Thermo Fisher Scientific.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
- Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
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- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 22. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of (2S,3S)-2-Amino-3-methoxybutanoic Acid
Welcome to the technical support center for the mass spectrometric analysis of (2S,3S)-2-Amino-3-methoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and artifacts encountered during the analysis of this and similar small, polar amino acid derivatives. By understanding the underlying principles of ion behavior in the mass spectrometer, you can ensure the generation of high-quality, reliable data.
Part 1: Frequently Asked Questions (FAQs) - Common Artifacts & Observations
This section addresses the most common questions and issues that arise during the mass spectrometry of this compound.
Q1: I am not seeing the expected [M+H]⁺ ion for my compound. What could be the reason?
A1: The absence or low intensity of the protonated molecule can be due to several factors:
-
In-source Fragmentation (ISF): The molecule may be fragmenting in the ion source before it reaches the mass analyzer. This is a common phenomenon for amino acids and is highly dependent on the instrument settings, particularly the cone or declustering potential.[1]
-
Suboptimal Ionization Conditions: The mobile phase composition, pH, and ion source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal for the ionization of your analyte.
-
Sample Degradation: Ensure your sample is fresh and has been handled correctly to prevent degradation.[2]
Q2: My mass spectrum shows several unexpected peaks. How can I identify their origin?
A2: Unexpected peaks in your spectrum are often due to adduct formation, in-source fragmentation, or contaminants. Here's how to approach their identification:
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with alkali metals or other species present in your sample or mobile phase.[3][4] Look for peaks corresponding to:
-
[M+Na]⁺ (M + 22.99 Da)
-
[M+K]⁺ (M + 39.10 Da)
-
[M+NH₄]⁺ (M + 18.03 Da)
-
In negative ion mode, you might see [M-H]⁻ or adducts with anions like formate [M+HCOO]⁻.
-
-
In-source Fragments: These are fragments of your analyte generated in the ion source. A key characteristic is that they will have the same chromatographic retention time as the parent molecule.[1][5]
-
Contaminants: These will typically have different retention times from your analyte of interest. Common contaminants include plasticizers, solvent impurities, and carryover from previous injections.
Q3: What are the likely in-source fragments of this compound?
A3: Based on the structure of this compound (Molecular Weight: 133.15 g/mol [6][7]), the most probable fragmentation pathways involve the loss of small, stable neutral molecules. Common losses for amino acids include water (H₂O, 18.01 Da) and the carboxylic acid group (COOH, 45.00 Da).[8]
Potential Fragments to Monitor:
| Putative Fragment | Neutral Loss | Fragment m/z (Positive Mode) |
| [M+H - H₂O]⁺ | 18.01 Da | 116.07 |
| [M+H - CH₃OH]⁺ | 32.03 Da | 102.05 |
| [M+H - HCOOH]⁺ | 46.01 Da | 88.07 |
| [M+H - CO - H₂O]⁺ | 46.01 Da | 88.07 |
Part 2: Troubleshooting Guides - A Deeper Dive
This section provides structured troubleshooting workflows for more persistent issues.
Troubleshooting Guide 1: Managing In-Source Fragmentation (ISF)
In-source fragmentation can significantly impact the quality and accuracy of your data by reducing the abundance of the precursor ion and creating interfering fragment ions.[1]
Caption: Workflow for optimizing cone/declustering potential to minimize in-source fragmentation.
-
Prepare a Standard Solution: Make a solution of this compound at a concentration typical for your analysis (e.g., 100-500 ng/mL) in a solvent that mirrors your mobile phase.[1]
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set Initial Parameters: Use your standard ion source settings for temperature and gas flows.
-
Ramp the Cone Voltage: Program the instrument to acquire data while ramping the cone (or equivalent) voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V).
-
Data Analysis: Plot the intensity of the [M+H]⁺ ion and the key fragment ions against the cone voltage. The optimal voltage will be the one that gives the highest intensity for the [M+H]⁺ ion with minimal intensity for the fragment ions.
Troubleshooting Guide 2: Dealing with Adduct Formation
While adducts can sometimes be useful for confirming molecular weight, they can also complicate spectra and suppress the signal of the desired protonated molecule.
-
Mobile Phase Modification: The most effective way to promote the formation of the [M+H]⁺ ion is to lower the pH of the mobile phase by adding a small amount of an acid, such as formic acid (typically 0.1%). This provides an excess of protons to drive the formation of the protonated molecule.[4]
-
High-Purity Solvents and Additives: Use high-purity, LC-MS grade solvents and additives to minimize the presence of alkali metal contaminants.
-
Glassware and Sample Handling: Be aware that older glassware can be a source of sodium ions.[9] Thoroughly clean all glassware and use high-quality plasticware where appropriate.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
-
Equilibrate the System: Thoroughly flush your LC system and mass spectrometer with the new mobile phases to remove any residual salts.
-
Analyze a Standard: Inject a standard of this compound and observe the mass spectrum. The intensity of the [M+H]⁺ ion should be significantly enhanced, and the intensity of metal adducts should be reduced.
Part 3: Advanced Topics & Best Practices
Distinguishing Isomers:
It is important to note that mass spectrometry alone cannot typically distinguish between stereoisomers like this compound and its other diastereomers (e.g., (2S,3R), (2R,3S), (2R,3R)). Chromatographic separation is essential for the differentiation and quantification of individual isomers.
Data Interpretation Logic:
Caption: A logical workflow for interpreting mass spectral data for the target analyte.
By systematically addressing these common issues, you can develop a robust and reliable method for the analysis of this compound.
References
- This compound | C5H11NO3 | CID 151207. PubChem.
- 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906. PubChem.
- In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. PMC - NIH.
- Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. PubMed Central.
- Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
- What are common adducts in ESI mass spectrometry? - WKB67428. Waters.
- GC/MS analysis of small polar volatile molecules. Chromatography Forum.
- A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry. ResearchGate.
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC - NIH.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific.
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Sources
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- 6. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered Amino Acids
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of incorporating sterically hindered amino acids into their peptide sequences. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your success in synthesizing these complex molecules.
The Challenge of Steric Hindrance in Peptide Synthesis
Steric hindrance in peptide synthesis arises from the bulky nature of certain amino acid side chains, which physically obstructs the formation of the peptide bond.[1][2] This is a common issue encountered with amino acids such as valine, isoleucine, and particularly with α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[2][3] The consequence of this steric clash is often slow or incomplete coupling reactions, leading to deletion sequences and low yields of the desired peptide.[2][4]
Furthermore, as the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate, further masking the reactive N-terminus and exacerbating the coupling problem.[1][2][5] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide for Inefficient Coupling Reactions
When faced with a failed or low-yield coupling of a sterically hindered amino acid, a systematic approach to troubleshooting is essential. The following guide will walk you through the key experimental parameters to consider and optimize.
Issue: Low Coupling Efficiency or Complete Failure
This is the most common problem when dealing with sterically hindered residues. The primary cause is the inability of the activated amino acid to access the N-terminus of the growing peptide chain due to steric bulk.
The following flowchart outlines a decision-making process for troubleshooting inefficient couplings.
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of slow coupling reactions with sterically hindered amino acids?
A1: The primary cause is steric hindrance from bulky side chains that physically block the formation of the peptide bond.[1][2] This steric interference significantly slows down the reaction rate.[2] Additionally, the growing peptide chain can aggregate or form secondary structures, which further obstructs the reactive sites.[2][5]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough for these challenging couplings.[1][2] It is highly recommended to use more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][2] For particularly difficult couplings, reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are preferred.[2][4]
Q3: I've switched to a more potent coupling reagent, but the reaction is still incomplete. What else can I do?
A3: If a powerful coupling reagent is still not yielding the desired results, you can try the following:
-
Double Coupling: Perform the coupling reaction a second time with fresh reagents before proceeding to the next deprotection step.[1]
-
Increase Reaction Time: Sterically hindered couplings are inherently slower.[1] Extending the reaction time, for instance from 1-2 hours to overnight, can often drive the reaction to completion.[1]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization.[1] A more controlled and highly effective method is to use microwave-assisted peptide synthesis (MA-SPPS), which can significantly accelerate difficult couplings.[3][6][7][8]
Q4: How important is the choice of solvent?
A4: The solvent choice is critical for successful peptide synthesis, as it must effectively solvate the peptide-resin complex.[1][9] Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.[1] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[1][10] For particularly problematic sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Q5: Can the protecting groups on other amino acids in the sequence contribute to steric hindrance?
A5: Yes, bulky side-chain protecting groups can also contribute to steric hindrance.[1] This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[1] Careful selection of protecting groups is an important consideration in these cases.
Q6: For extremely difficult couplings, are there any other "last resort" methods?
A6: For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][11][12] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to generate the highly reactive amino acid fluoride in situ.[11][12]
Comparative Data on Coupling Reagents
The selection of the appropriate coupling reagent is paramount for overcoming steric hindrance. The following table provides a comparison of commonly used coupling reagents and their relative effectiveness for hindered couplings.
| Coupling Reagent Class | Examples | Generated Active Ester | Reactivity for Hindered Couplings | Notes |
| Carbodiimides | DCC, DIC | O-acylisourea | Low | Generally insufficient for sterically demanding couplings.[1][2] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues. |
| Aminium/Uronium (HOAt-based) | HATU | OAt ester | High | Highly effective due to the increased reactivity of the OAt ester.[4] |
| Aminium/Uronium (Oxyma-based) | COMU | Oxyma ester | High | Safer alternative to HOBt/HOAt-based reagents with comparable or superior performance.[11][13] |
| Phosphonium (HOBt-based) | PyBOP | OBt ester | Moderate | Good for routine synthesis and can be used in excess for slow reactions. |
| Phosphonium (HOAt-based) | PyAOP | OAt ester | High | Considered one of the most efficient reagents for difficult couplings.[2][4] |
| Fluorinating Reagents | TFFH | Acyl fluoride | Very High | Excellent for extremely hindered amino acids like Aib.[11][12] |
Detailed Experimental Protocols
Protocol 1: Optimized Coupling with HATU for a Sterically Hindered Amino Acid
This protocol is recommended as a first-line approach for moderately to severely hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-methylpyrrolidone (NMP) or high-quality DMF
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with the chosen solvent (NMP or DMF).
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in the solvent. Add DIPEA (8 eq.) and allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for at least 2 hours. For very hindered residues, extend the reaction time to 4 hours or overnight.
-
Washing: Wash the resin thoroughly with the solvent.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, a second coupling is recommended.
-
Second Coupling (if necessary): Repeat steps 2 through 5 with a fresh solution of activated amino acid.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
Materials:
-
Fmoc-deprotected peptide-resin
-
Protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents)
-
TFFH (3 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation: In a separate vessel, dissolve the protected, sterically hindered carboxylic acid (3 eq.) in anhydrous DCM. Add TFFH (3 eq.) and DIPEA (6 eq.). Stir the mixture for 10-15 minutes at room temperature to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DCM and then with DMF.
Visualizing the Workflow: From Problem to Solution
The following diagram illustrates the logical progression of strategies when encountering a difficult coupling.
Caption: A tiered approach to optimizing difficult couplings.
References
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
- Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
- Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC.
- Collins, J. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
- Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. PMC.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Conte, V., & Erra, E. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Stewart, J. M., & Klis, W. A. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- López, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Fields, G. B. (1997). Procedures to Improve Difficult Couplings. ResearchGate.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Mali, S. M., & Balaram, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Miller, L. J., et al. (2021). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of (2S,3S)-2-Amino-3-methoxybutanoic Acid Residues
Welcome to the technical support center for the selective deprotection of (2S,3S)-2-Amino-3-methoxybutanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of removing protecting groups from this unique amino acid residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting this compound?
The main challenge lies in the presence of the methoxy group at the 3-position. While ether linkages are generally stable, the specific conditions used for deprotection, particularly strong acids, can potentially lead to cleavage of this group. Therefore, selecting an orthogonal protection strategy where the deprotection conditions for the amine and carboxyl groups do not affect the methoxy ether is crucial.
Q2: Which protecting group strategy is recommended for this amino acid?
The optimal strategy depends on the overall synthetic plan and the other residues in your peptide. A common approach is to use an acid-labile group for the amine (like Boc) and a group removable by hydrogenolysis for the carboxyl group (like a benzyl ester), or a base-labile group for the amine (Fmoc) with an acid-labile carboxyl protecting group. The choice should always prioritize the stability of the 3-methoxy group.
Troubleshooting Amine Deprotection
Q3: I am observing incomplete Boc deprotection. What could be the cause and how can I resolve it?
Incomplete removal of the tert-butyloxycarbonyl (Boc) group is often due to insufficient acid strength or reaction time.[1]
-
Possible Cause: The concentration of trifluoroacetic acid (TFA) may be too low, or the reaction time is not sufficient.
-
Solution: Increase the concentration of TFA in dichloromethane (DCM) to 50% and extend the reaction time to 30 minutes.[1] Ensure the resin is adequately swollen in DCM before adding the TFA solution.
-
Expert Insight: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[1][2]
Q4: My peptide is showing unexpected modifications after Boc deprotection. What are these and how can I prevent them?
The reactive tert-butyl cation generated during TFA-mediated deprotection can cause side reactions, such as the alkylation of nucleophilic side chains.[3]
-
Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.
-
Solution: Incorporate a scavenger cocktail into the TFA deprotection/cleavage reagent. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).
-
Experimental Protocol:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 95% TFA, 2.5% water, and 2.5% TIPS to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and wash with fresh TFA solution.
-
Precipitate the peptide in cold diethyl ether.
-
Q5: I am having trouble with the removal of the Cbz group. What are the best conditions?
The benzyloxycarbonyl (Cbz) group is typically removed under mild conditions using catalytic hydrogenolysis.[4][5]
-
Standard Protocol:
-
Dissolve the Cbz-protected amino acid in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[5]
-
-
Alternative for Hydrogen-Sensitive Compounds: Catalytic transfer hydrogenation is a safer alternative that avoids the use of flammable hydrogen gas.[5] In this method, a hydrogen donor like ammonium formate is used with Pd/C.[5]
Q6: When should I use acidic conditions for Cbz removal?
Acidic cleavage of the Cbz group is a valuable option for substrates that are incompatible with hydrogenation.[5]
-
Reagents: A common reagent is HBr in acetic acid.[6]
-
Caution: This method is harsh and should be used with caution for this compound, as strong acids can potentially cleave the methoxy ether.
Q7: I am seeing incomplete Fmoc deprotection. What are the standard and alternative methods?
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions, typically with piperidine.[7]
-
Standard Conditions: A solution of 20-50% piperidine in dimethylformamide (DMF) is used for efficient Fmoc removal.[7][8]
-
Mechanism: The base cleaves the Fmoc group, generating a free amine and a fluorenyl by-product.[7]
-
Troubleshooting: If deprotection is incomplete, ensure fresh piperidine/DMF solution is used and that the reaction time is sufficient (typically 10-20 minutes).[9]
-
Alternative Mild Method: For sensitive peptides, a solution of sodium azide can be used for a mild, base-free Fmoc deprotection.[10]
Table 1: Comparison of Amine Deprotection Methods
| Protecting Group | Reagents/Conditions | Key Advantages | Potential Incompatibilities/Side Reactions |
| Boc | 50% TFA in DCM[1] | Fast and efficient. | Acid-labile groups; potential alkylation of sensitive residues.[3] Possible risk to the 3-methoxy group. |
| Cbz | H₂, Pd/C in MeOH/EtOH[4][5] | Mild, neutral pH, clean byproducts.[5] | Reducible functional groups (alkenes, alkynes, nitro groups).[5] |
| Fmoc | 20-50% Piperidine in DMF[7][8] | Mild basic conditions, orthogonal to acid-labile and hydrogenolysis-labile groups.[7] | Base-sensitive groups; potential for aspartimide formation with adjacent Asp residues.[11] |
Troubleshooting Carboxyl Deprotection
Q8: How can I deprotect a methyl or ethyl ester without affecting an Fmoc group?
Standard saponification of methyl or ethyl esters requires basic conditions that would cleave an Fmoc group.[12][13] This presents a challenge for orthogonal deprotection.
-
Expert Insight: The selective cleavage of a methyl/ethyl ester in the presence of an Fmoc group is a significant strategic challenge in peptide synthesis.[14]
-
Potential Solution: Recent literature describes the use of calcium(II) iodide as a protective agent for the Fmoc group, allowing for mild orthogonal ester hydrolysis.[12][13] This method offers a greener and more efficient alternative to older methods.
Q9: What is the best method for removing a benzyl ester protecting group?
Similar to the Cbz group, benzyl esters are efficiently and chemoselectively cleaved by catalytic hydrogenolysis.[][16]
-
Conditions: H₂ with Pd/C catalyst in a solvent like methanol, ethanol, or ethyl acetate.[16][17]
-
Advantage: This method is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups, making it a versatile choice in a multi-step synthesis.
Table 2: Comparison of Carboxyl Deprotection Methods
| Protecting Group | Reagents/Conditions | Key Advantages | Potential Incompatibilities |
| Methyl/Ethyl Ester | Basic Saponification (e.g., NaOH)[] | Simple and effective. | Not compatible with base-labile groups like Fmoc.[12][13] |
| Benzyl Ester | H₂, Pd/C[16] | Mild, neutral conditions; orthogonal to Boc and Fmoc. | Not compatible with other reducible functional groups. |
| tert-Butyl Ester | Acidic conditions (e.g., TFA)[] | Compatible with base-labile and hydrogenolysis-labile groups. | Not compatible with other acid-labile groups like Boc. |
Compatibility and Side Reactions
Q10: How stable is the 3-methoxy group to common deprotection conditions?
The stability of the methoxy group is a primary concern.
-
Basic Conditions (Fmoc removal): Ether linkages are generally stable to the basic conditions used for Fmoc deprotection.
-
Hydrogenolysis (Cbz/Benzyl ester removal): Ether linkages are stable under these conditions.
-
Acidic Conditions (Boc removal): Strong acids like TFA can potentially cleave the methoxy ether. Studies on related structures suggest that methoxy linkers can be unstable.[18][19] It is advisable to use the mildest possible acidic conditions and to carefully monitor for byproducts.
Q11: What are other common side reactions to be aware of during deprotection?
Several side reactions can occur depending on the peptide sequence and deprotection conditions.[20][21]
-
Aspartimide Formation: Can occur with aspartic acid residues during Fmoc deprotection with piperidine. This can be suppressed by adding HOBt to the deprotection solution.[11]
-
Racemization: Can be induced by strong acids or bases.[21] Using milder deprotection conditions and appropriate coupling reagents can minimize this risk.[3]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues in Fmoc-based synthesis.[11]
Deprotection Strategy Workflow
Caption: Mechanism of Boc deprotection with trifluoroacetic acid (TFA).
References
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Zhang, W., et al. (2018). A mild removal of Fmoc group using sodium azide. PubMed.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- Letters in Organic Chemistry. (2019). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i.
- ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group.
- RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- PubMed. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them?
- ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Common Organic Chemistry. Benzyl Protection.
- NIH. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- Organic Chemistry Portal. Benzyl Esters.
- Sci-Hub. Amino Acid-Protecting Groups.
- PubMed. (2011). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. genscript.com [genscript.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. Benzyl Esters [organic-chemistry.org]
- 17. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 18. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Scaling Up the Synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid
Welcome to the technical support center for the synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid. This non-canonical amino acid presents unique challenges during synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scale. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, offering troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.
Our approach is grounded in extensive laboratory experience and a deep understanding of the underlying chemical principles. We aim to provide not just protocols, but the rationale behind them, empowering you to make informed decisions during your own process development.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent and stereochemically reliable starting material is L-allothreonine. The synthesis leverages the existing stereocenters of L-allothreonine to establish the desired (2S,3S) configuration of the final product. An alternative, though less common, approach involves the asymmetric synthesis from achiral precursors, which often requires more complex catalytic systems.
Q2: What are the critical control points when scaling up this synthesis?
When scaling up, several parameters become critical to monitor and control. These include:
-
Temperature Control: Exothermic steps, if not properly managed, can lead to side reactions and impurities. The surface-area-to-volume ratio decreases significantly on a larger scale, making heat dissipation more challenging.[1]
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and yield.
-
Diastereomeric Purity Control: The separation of diastereomers is a key challenge. The efficiency of crystallization or chromatography for purification can change with scale.[2]
-
Solvent Selection and Handling: The volume of solvents increases dramatically, necessitating careful consideration of safety, cost, and environmental impact.
Q3: How can I improve the diastereomeric purity of my final product?
Achieving high diastereomeric excess (d.e.) is a common hurdle. Strategies to improve purity include:
-
Optimized Crystallization: A well-designed crystallization process is often the most effective method for separating diastereomers on a large scale. This may involve screening various solvents and temperature profiles.
-
Diastereomeric Salt Formation: Reacting the amino acid mixture with a chiral resolving agent to form diastereomeric salts can enhance the differences in physical properties, such as solubility, facilitating separation by fractional crystallization.[3][4]
-
Chromatographic Purification: While often less desirable for large-scale production due to cost and solvent consumption, chiral HPLC or other chromatographic techniques can be employed for high-purity requirements.[5]
Q4: Are there any specific safety precautions I should take when scaling up?
Yes, scaling up introduces new safety considerations. Always conduct a thorough process safety review before proceeding. Key areas of focus include:
-
Thermal Hazard Assessment: Understand the thermal properties of your reaction to prevent runaway reactions.
-
Reagent Handling: Large quantities of reagents require appropriate storage and dispensing systems.
-
Pressure Management: Be aware of potential gas evolution and ensure reactors are properly vented.
-
Personal Protective Equipment (PPE): Ensure that the PPE used is appropriate for the scale and potential hazards of the operation.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low Yield in the O-methylation Step
Q: My O-methylation of the L-allothreonine derivative is giving a low yield. What are the likely causes and how can I fix it?
A: Low yield in the O-methylation step is a frequent issue. The primary causes often revolve around the choice of methylating agent, base, and reaction conditions.
-
Ineffective Methylating Agent: While dimethyl sulfate is effective, it is highly toxic. Safer alternatives like methyl iodide or methyl triflate can be used, but may require optimization of reaction conditions.
-
Inappropriate Base: The choice of base is crucial for deprotonating the hydroxyl group without causing side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred. Ensure the NaH is fresh and properly dispersed.
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Running the reaction at too low a temperature can lead to incomplete conversion, while too high a temperature can promote side reactions such as elimination or racemization.
-
Moisture Contamination: The presence of water will quench the base and hydrolyze the methylating agent. Ensure all reagents and solvents are anhydrous.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low O-methylation yield.
Problem 2: Difficulty in Separating Diastereomers
Q: I am struggling to separate the (2S,3S) diastereomer from other stereoisomers. My current crystallization protocol is not effective. What should I do?
A: The separation of diastereomers is a critical and often challenging step. If standard crystallization is not providing the desired purity, consider the following:
-
Solvent Screening: The choice of solvent is paramount for effective crystallization. A systematic screen of different solvents and solvent mixtures can reveal conditions that maximize the solubility difference between the desired diastereomer and the impurities.
-
Controlled Cooling Profile: The rate of cooling can significantly impact crystal growth and purity. A slower, more controlled cooling profile often leads to better selectivity.
-
Seeding: Introducing a small amount of the pure desired diastereomer (a seed crystal) can promote the crystallization of that specific isomer.
-
Recrystallization: Multiple recrystallization steps may be necessary to achieve the desired purity.[2]
-
Diastereomeric Salt Resolution: As mentioned in the FAQs, forming diastereomeric salts with a chiral resolving agent can be a powerful technique. The resulting salts have different physical properties, making them easier to separate by crystallization.[3][4]
Quantitative Data for Solvent Screening (Hypothetical):
| Solvent System | Solubility of (2S,3S) (g/100mL at 25°C) | Solubility of (2R,3S) (g/100mL at 25°C) | Separation Factor |
| Ethanol/Water (9:1) | 1.2 | 1.8 | 1.5 |
| Isopropanol | 0.8 | 1.5 | 1.9 |
| Acetone | 2.5 | 2.6 | 1.0 |
| Methanol | 3.0 | 3.5 | 1.2 |
In this hypothetical example, isopropanol would be the most promising solvent for selective crystallization.
Problem 3: Product Degradation During Deprotection
Q: I am observing significant product degradation during the final deprotection step. How can I minimize this?
A: The choice of protecting groups and the deprotection conditions are critical to avoid degradation of the final product.
-
Protecting Group Strategy: The selection of protecting groups for the amine and carboxylic acid functionalities should be orthogonal, meaning one can be removed without affecting the other. Common protecting groups for the amine include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often protected as an ester (e.g., methyl or benzyl ester).
-
Deprotection Conditions: The conditions for deprotection must be carefully controlled.
-
Acid-labile groups (e.g., Boc): Use of strong acids like trifluoroacetic acid (TFA) is common. The reaction should be performed at a low temperature (e.g., 0°C) and monitored closely to avoid prolonged exposure. Scavengers, such as triethylsilane, can be added to trap reactive carbocations that may cause side reactions.
-
Hydrogenolysis (e.g., Cbz, benzyl ester): This method is generally mild. However, the choice of catalyst (e.g., Palladium on carbon) and solvent can influence the reaction rate and selectivity. Ensure the catalyst is active and the system is free of catalyst poisons.
-
-
Work-up Procedure: The work-up after deprotection is also important. Prompt neutralization of acidic or basic conditions and removal of byproducts can prevent further degradation. Ion-exchange chromatography can be an effective method for purification and isolation of the final amino acid.[6]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound derivative in a suitable solvent (e.g., dichloromethane) at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by removing the TFA under reduced pressure.
-
Purification: The crude product can be purified by precipitation, crystallization, or ion-exchange chromatography.
III. Concluding Remarks
The successful scale-up of the synthesis of this compound is a challenging but achievable goal. It requires a systematic approach to process development, a thorough understanding of the underlying chemistry, and careful attention to critical process parameters. By anticipating potential issues and implementing robust troubleshooting strategies, researchers and drug development professionals can navigate the complexities of this synthesis and produce this valuable non-canonical amino acid with high purity and yield.
IV. References
-
Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]
-
Reddit discussion on scaling up chemical reactions. (2021). [Link]
-
U.S. Patent 4,379,941. (1983). Resolution of racemic amino acids.
-
Separation and Refining of Amino acids. (n.d.). [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. Chemie Ingenieur Technik, 86(8), 1234-1253. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diaion.com [diaion.com]
Common impurities in commercial (2S,3S)-2-Amino-3-methoxybutanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing commercial (2S,3S)-2-Amino-3-methoxybutanoic acid in their experiments. As a specialized amino acid derivative, its purity is paramount for the success of sensitive applications such as peptide synthesis and chiral drug development. This document provides in-depth troubleshooting guides and frequently asked questions to address common impurity-related challenges.
Introduction: The Criticality of Purity in Chiral Building Blocks
This compound, also known as O-methyl-L-allothreonine, is a chiral building block with two stereocenters. In pharmaceutical research, the specific stereochemistry of a molecule is often intrinsically linked to its biological activity and safety profile. Even minor stereoisomeric impurities can lead to significantly different pharmacological outcomes, making the control of chiral purity a critical aspect of drug development.[1][2] This guide will help you identify and troubleshoot common impurities that may be present in commercial batches of this compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: I'm seeing an unexpected peak eluting close to my main product in a chiral HPLC analysis. What could it be?
A1: An unexpected peak in a chiral HPLC analysis of this compound is most likely a stereoisomeric impurity. Given the two chiral centers in the molecule, there are three other possible stereoisomers:
-
(2R,3R)-2-Amino-3-methoxybutanoic acid: The enantiomer of your target compound.
-
(2S,3R)-2-Amino-3-methoxybutanoic acid: A diastereomer.
-
(2R,3S)-2-Amino-3-methoxybutanoic acid: A diastereomer.
Causality: These stereoisomeric impurities can arise during the synthesis of this compound, either from impurities in the starting material (L-allothreonine) or through epimerization under non-optimal reaction conditions during the O-methylation step.
Troubleshooting Workflow:
-
Confirm the Identity of the Impurity: If you have access to reference standards for the other stereoisomers, you can confirm the identity of the peak by comparing retention times.
-
Optimize Chiral HPLC Method: If you are not getting baseline separation, you may need to optimize your chiral HPLC method. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino acid enantiomers.[3][4] Experiment with different mobile phases (e.g., varying the alcohol and acidic or basic additives) and flow rates to improve resolution.
-
Consider Derivatization: For difficult separations, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column is an option.[5]
Q2: My peptide synthesis reaction using this compound has a lower yield and more side products than expected. Could impurities be the cause?
A2: Yes, impurities in your amino acid building block can significantly impact the efficiency and outcome of solid-phase peptide synthesis (SPPS).[6][7] The most probable culprits are:
-
Unreacted Starting Material (L-allothreonine): The precursor to your compound, L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid), may be present as an impurity. Its free hydroxyl group can lead to unwanted side reactions during peptide coupling.
-
Process-Related Impurities:
-
N-methylated Impurities: If the O-methylation of L-allothreonine is not perfectly selective, N-methylation can occur, leading to the formation of (2S,3S)-2-(Methylamino)-3-methoxybutanoic acid. This secondary amine will react differently in peptide coupling reactions.
-
N,O-dimethylated Impurities: The presence of (2S,3S)-2-(Methylamino)-3-methoxybutanoic acid is also possible.
-
Causality: These impurities are direct results of the manufacturing process. Incomplete methylation of the starting material or lack of selectivity in the methylation reaction can lead to their presence in the final product.
Troubleshooting and Mitigation:
-
Analyze the Purity of the Starting Material: Before starting your peptide synthesis, it is advisable to check the purity of your this compound batch using a suitable analytical method, such as reversed-phase HPLC, to detect non-isomeric impurities.
-
Purification of the Amino Acid: If significant impurities are detected, you may need to purify the amino acid prior to use. Recrystallization or flash chromatography can be effective for removing process-related impurities.
-
Adjust Synthesis Strategy: If you suspect the presence of N-methylated impurities, be aware that coupling to an N-methylated amino acid is often more challenging and may require specialized coupling reagents and longer reaction times.[8]
Frequently Asked Questions (FAQs)
-
What are the main classes of impurities in commercial this compound? The primary impurities can be categorized as follows:
-
Stereoisomers: (2R,3R), (2S,3R), and (2R,3S)-2-Amino-3-methoxybutanoic acid.
-
Starting Material: Unreacted L-allothreonine.
-
Process-Related By-products: N-methylated and N,O-dimethylated analogs.
-
Residual Solvents and Reagents: Traces of solvents and reagents used during synthesis and purification.
-
-
How can I detect these impurities? A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Chiral HPLC: For the separation and quantification of stereoisomers.
-
Reversed-Phase HPLC: For detecting non-isomeric impurities like starting materials and by-products.
-
NMR Spectroscopy: To confirm the structure of the main compound and identify major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of impurities.
-
-
What is a typical purity specification for high-quality this compound? For demanding applications like pharmaceutical development, a purity of ≥98% is often required, with specific limits on stereoisomeric and other impurities.[9][10]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Stereoisomeric Purity
This protocol provides a starting point for the chiral separation of this compound stereoisomers. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) or a Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC T)[3][11] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol). For acidic compounds, add 0.1% trifluoroacetic acid. For basic compounds, add 0.1% diethylamine.[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Protocol 2: Representative Synthesis and Purification Overview
This is a generalized overview based on common organic synthesis techniques for O-methylation of amino acids.
-
Protection of the Amino Group (Optional but Recommended): To improve selectivity, the amino group of L-allothreonine can be protected with a suitable protecting group (e.g., Boc or Fmoc).
-
O-Methylation: The protected L-allothreonine is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent.[12][13]
-
Deprotection: The protecting group is removed under appropriate conditions.
-
Purification: The crude product is purified, typically by recrystallization or column chromatography, to remove unreacted starting materials, by-products, and residual reagents.
Visualizations
Caption: Workflow for identifying and resolving impurities.
References
- Van der Eycken, J., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 13-26. [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
- De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines.
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Szókán, G., et al. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. [Link]
- ACS Figshare. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. [Link]
- Phenomenex. (n.d.).
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
- Zhang, Y., et al. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents.
- PubChem. (n.d.). This compound. [Link]
- Fisher Scientific. (n.d.). This compound, 98%. [Link]
- PubChem. (n.d.). (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid. [Link]
- Reddy, P. G., et al. (2002).
- ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?. [Link]
- Google Patents. (n.d.).
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC*2580. [Link]
- Royal Society of Chemistry. (2023).
- Google Patents. (n.d.).
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Multidisciplinary Digital Publishing Institute. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(6), 6804-6812. [Link]
Sources
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpamc.com [ajpamc.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. peptide.com [peptide.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. 290032500 [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the O-Methylation of L-allothreonine
Welcome to the technical support center for the efficient O-methylation of L-allothreonine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of O-methylating L-allothreonine?
O-methylation of the secondary alcohol on the side chain of L-allothreonine yields O-methyl-L-allothreonine. This modification is of significant interest in medicinal chemistry and peptide design. The introduction of a methyl group to the hydroxyl moiety can enhance the metabolic stability of peptides containing this modified amino acid by shielding it from enzymatic degradation. Furthermore, this modification increases the lipophilicity of the amino acid, which can improve cell permeability and bioavailability of peptide-based therapeutics. The methyl group also introduces steric bulk, which can be used to induce specific conformational constraints in peptides, potentially leading to higher receptor binding affinity and selectivity.
Q2: What are the main challenges in achieving efficient and selective O-methylation of L-allothreonine?
The primary challenges in the O-methylation of L-allothreonine stem from the multifunctional nature of the amino acid. Key difficulties include:
-
Chemoselectivity: L-allothreonine possesses three reactive functional groups: a primary amine, a carboxylic acid, and a secondary hydroxyl group. The desired reaction is the selective methylation of the hydroxyl group without concurrent N-methylation of the amine or esterification of the carboxylic acid.
-
Side Reactions: The most common side reaction is β-elimination, particularly under basic conditions, which leads to the formation of an unsaturated dehydroamino acid derivative.[1][2]
-
Stereochemical Integrity: The reaction conditions must be mild enough to avoid epimerization at the α-carbon, which would lead to a mixture of diastereomers.[1]
-
Steric Hindrance: The secondary hydroxyl group in L-allothreonine is sterically more hindered than a primary alcohol, which can lead to slower reaction kinetics and require more forcing conditions, potentially exacerbating side reactions.[3]
Q3: Which protecting groups are recommended for the selective O-methylation of L-allothreonine?
To achieve selective O-methylation, the amino and carboxyl groups must be protected. A common and effective strategy is:
-
N-protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a suitable choice for protecting the amine. It is stable under the basic conditions often used for O-methylation and can be removed under mild basic conditions (e.g., with piperidine) that are orthogonal to many carboxyl and hydroxyl protecting groups.[4] The tert-butoxycarbonyl (Boc) group is another viable option, offering stability in basic and nucleophilic conditions, with removal under acidic conditions.[4]
-
C-protection: The carboxylic acid is typically protected as a methyl or ethyl ester. This is often achieved by reacting the amino acid with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the O-methylation of L-allothreonine.
Problem 1: Low or No Yield of the O-methylated Product
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Deprotonation of the Hydroxyl Group | The Williamson ether synthesis, a common method for this transformation, requires the formation of an alkoxide.[6][7] If a weak base is used, the equilibrium may not favor the alkoxide, leading to low reactivity. Solution: Use a strong base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation of the hydroxyl group.[6] Perform the reaction under strictly anhydrous conditions, as water will quench the base and the alkoxide. |
| Steric Hindrance | The secondary hydroxyl group of L-allothreonine may be sterically hindered, slowing down the SN2 reaction.[3] Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C) to enhance the reaction rate. Be cautious, as higher temperatures can promote side reactions.[1] Consider using a more reactive methylating agent, such as methyl triflate or methyl iodide, over less reactive ones like dimethyl sulfate.[8] |
| Poor Solubility of the Substrate | The protected L-allothreonine derivative may not be fully soluble in the reaction solvent, limiting the availability of the substrate for the reaction. Solution: Choose an appropriate aprotic polar solvent that can dissolve the substrate and support the SN2 mechanism, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[9] |
Problem 2: Formation of a Significant Amount of a Byproduct with a Mass Loss of 18 Da
| Possible Cause | Troubleshooting & Optimization |
| β-Elimination | This is a common side reaction for threonine and allothreonine derivatives, especially under strong basic conditions, leading to the formation of a dehydroamino acid.[1][2] Solution: Use the minimum effective amount of base. A slight excess (e.g., 1.1 equivalents) of a strong base like NaH is often sufficient. Avoid excessively high temperatures. If β-elimination persists, consider a milder O-methylation method, such as the Mitsunobu reaction, which proceeds under neutral conditions.[3][10] |
Problem 3: Presence of Diastereomers in the Final Product
| Possible Cause | Troubleshooting & Optimization |
| Epimerization at the α-Carbon | Prolonged exposure to strong bases or high temperatures can lead to the abstraction of the α-proton and subsequent racemization.[1] Solution: Maintain a low reaction temperature and minimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. If epimerization remains an issue, the Mitsunobu reaction is a suitable alternative as it is generally performed at low temperatures and under neutral conditions, preserving the stereochemical integrity of the substrate.[11] |
Experimental Protocols
Protocol 1: O-Methylation of N-Fmoc-L-allothreonine Methyl Ester via Williamson Ether Synthesis
This protocol provides a step-by-step methodology for the O-methylation of L-allothreonine using a Williamson ether synthesis approach.
Step 1: Protection of L-allothreonine
-
Esterification: Suspend L-allothreonine in anhydrous methanol and cool to 0 °C. Add thionyl chloride dropwise and stir the reaction mixture at room temperature overnight to yield L-allothreonine methyl ester hydrochloride.
-
N-protection: Dissolve the L-allothreonine methyl ester hydrochloride in a suitable solvent system (e.g., dioxane/water). Add a base such as sodium bicarbonate, followed by Fmoc-Cl or Fmoc-OSu, and stir at room temperature until the reaction is complete to obtain N-Fmoc-L-allothreonine methyl ester. Purify the product by column chromatography.
Step 2: O-Methylation
-
Dissolve N-Fmoc-L-allothreonine methyl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Fmoc-O-methyl-L-allothreonine methyl ester.
Step 3: Deprotection (Optional)
-
Ester Hydrolysis: The methyl ester can be saponified using lithium hydroxide in a THF/water mixture.
-
Fmoc Removal: The Fmoc group can be removed by treatment with 20% piperidine in DMF.
Visualizing the Workflow
Caption: Simplified mechanism of Williamson ether synthesis.
References
- BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- ScienceOpen. (n.d.).
- ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?
- Wikipedia. (2023). Mitsunobu reaction.[Link]
- PubMed. (1997).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.[Link]
- Semantic Scholar. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.[Link]
- PubMed. (2002).
- ChemTalk. (n.d.). Williamson Ether Synthesis.[Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.[Link]
- Wikipedia. (2023). Williamson ether synthesis.[Link]
- Chem-Station. (2014). Williamson Ether Synthesis.[Link]
- University of California, Irvine. (n.d.).
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.[Link]
- The Royal Society of Chemistry. (2018).
- PubChem. (n.d.). N-Boc-N-methyl-L-Allothreonine.[Link]
- PubMed. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane.[Link]
- National Institutes of Health. (2019).
- PubMed. (1966).
- PubMed. (2008). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids.[Link]
- The Royal Society of Chemistry. (2008).
- ResearchGate. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.[Link]
- National Institutes of Health. (2013). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.[Link]
- ResearchGate. (2016). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z.[Link]
- PubMed. (2009). On the selective N-methylation of BOC-protected amino acids.[Link]
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004041).[Link]
- Iris Biotech. (n.d.). Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5.[Link]
- PubChem. (n.d.). Allothreonine, L-.[Link]
- PubMed. (2007). "One-pot" Methylation of N-Nosyl-alpha-amino Acid Methyl Esters With Diazomethane and Their Coupling to Prepare N-methyl Dipeptides.[Link]
- Matrix Science. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (2023). Allothreonine.[Link]
- PubMed. (2008).
- Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.[Link]
- PubMed. (2005). Optimized selective N-methylation of peptides on solid support.[Link]
- National Institutes of Health. (1998).
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[Link]
- Office of Scientific and Technical Information. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.[Link]
- PubMed. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine.[Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 11. Mitsunobu Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of L-Threonine and (2S,3S)-2-Amino-3-methoxybutanoic acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount for innovation. This guide provides an in-depth, objective comparison of the biological activities of the essential amino acid L-threonine and its O-methylated derivative, (2S,3S)-2-Amino-3-methoxybutanoic acid. By examining their structural distinctions and providing detailed experimental protocols, this document serves as a critical resource for investigating their respective roles in cellular processes.
Introduction: A Tale of Two Molecules—The Significance of a Methyl Group
L-threonine is a proteinogenic alpha-amino acid with a polar hydroxyl group, essential for human nutrition and a key player in a multitude of physiological processes.[1][2] Its biological activity is intricately linked to the reactivity of this hydroxyl group, which can undergo post-translational modifications like phosphorylation, a cornerstone of intracellular signal transduction.[1][3]
This compound, also known as O-methyl-L-allothreonine, is a derivative of L-threonine where the hydrogen of the hydroxyl group is replaced by a methyl group.[4][5] This seemingly minor structural alteration has profound implications for its biological function. The methylation of the hydroxyl group fundamentally blocks its ability to be phosphorylated, suggesting that this compound may act as a modulator or antagonist of L-threonine's signaling functions. While limited direct research exists on the biological activities of this compound, its structural characteristics allow for informed hypotheses regarding its potential effects in biological systems.
This guide will first delve into the well-established biological roles of L-threonine and then present a hypothesis-driven exploration of the expected biological activities of this compound. Crucially, we provide detailed experimental workflows to enable a direct, empirical comparison of these two molecules.
L-Threonine: A Multifaceted Regulator of Cellular Function
L-threonine is far more than a simple building block for proteins. It is a critical signaling molecule involved in:
-
Protein Synthesis and Metabolism: As an essential amino acid, L-threonine is indispensable for the synthesis of proteins, including structural proteins like collagen and elastin.[1][2] It also plays a role in fat metabolism, helping to prevent the accumulation of fat in the liver.[1]
-
Immune Function: L-threonine is vital for the production of antibodies and other immune-related proteins, thereby supporting a robust immune system.[1][6]
-
Intestinal Health: A significant portion of dietary L-threonine is utilized by the gut to maintain mucosal integrity and support the synthesis of mucin, a key component of the protective mucus layer.[6][7]
-
Cell Growth and Proliferation: L-threonine has been shown to regulate the G1/S phase transition of the cell cycle in mouse embryonic stem cells, promoting proliferation through the activation of key signaling pathways.[8][9]
The signaling activities of L-threonine are largely mediated through well-defined intracellular cascades, including the PI3K/Akt, MAPKs, and mTOR pathways.[8][9][10]
This compound: A Putative Modulator of L-Threonine-Mediated Signaling
The methylation of the hydroxyl group in this compound is the critical determinant of its likely biological activity. By blocking phosphorylation, this derivative is hypothesized to interfere with L-threonine's ability to activate downstream signaling pathways.
Expected Biological Effects:
-
Antagonism of Cell Proliferation: It is plausible that this compound could inhibit L-threonine-induced cell proliferation by competing for binding to cellular receptors or transporters without initiating the downstream phosphorylation events.
-
Modulation of Protein Synthesis and Metabolism: The impact on protein synthesis is likely to be complex. While it may not be directly incorporated into proteins in the same manner as L-threonine, its influence on signaling pathways could indirectly affect protein synthesis and metabolic processes.
-
Altered Immune Response: Given L-threonine's role in immune function, its O-methylated counterpart might modulate immune cell responses, potentially dampening certain activation pathways.
Some literature suggests that O-methyl-L-threonine may possess antibacterial properties, though the mechanism remains to be elucidated.[4]
Experimental Protocols for Comparative Analysis
To empirically test the hypothesized differences in biological activity, the following detailed experimental protocols are provided.
Cell Proliferation Assay (MTT Assay)
This assay will quantify the effect of L-threonine and this compound on cell viability and proliferation.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or embryonic stem cells) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[1]
-
Treatment: Treat the cells with varying concentrations of L-threonine, this compound, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[1]
-
Formazan Formation: Incubate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.[1]
-
Absorbance Measurement: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[1]
Expected Outcome: L-threonine is expected to increase cell proliferation in a dose-dependent manner, while this compound is hypothesized to show no effect or inhibit proliferation, especially in the presence of L-threonine.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT Cell Proliferation Assay.
Western Blot Analysis of Signaling Pathways
This protocol will assess the activation state of key proteins in the PI3K/Akt and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and serum-starve for 12-24 hours. Treat with L-threonine, this compound, or a combination for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the denatured proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an imaging system.
Expected Outcome: L-threonine treatment should lead to an increase in the phosphorylation of Akt and ERK. This compound is expected to have no effect on phosphorylation and may inhibit the L-threonine-induced phosphorylation when co-administered.
Diagram: Western Blot Workflow
Sources
- 1. atcc.org [atcc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 4. O-Methylthreonine | C5H11NO3 | CID 2724875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Methyl-L-threonine | CAS#:4144-02-9 | Chemsrc [chemsrc.com]
- 6. agilent.com [agilent.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 9. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Proliferation Protocols | Thermo Fisher Scientific - NL [thermofisher.com]
A Senior Application Scientist's Guide to the Synthesis of O-Methylated Amino Acids
In the landscape of peptide chemistry and drug discovery, the strategic modification of amino acids is a cornerstone of innovation. Among these modifications, O-methylation of hydroxyl-containing amino acids such as tyrosine, serine, and threonine offers a subtle yet powerful tool to enhance the pharmacological properties of peptides. This modification can improve metabolic stability, increase lipophilicity, and fine-tune biological activity by modulating hydrogen bonding capabilities and conformational preferences. This guide provides an in-depth comparison of prevalent synthesis methods for O-methylated amino acids, offering a blend of theoretical principles and practical, field-proven insights for researchers and drug development professionals.
The Strategic Choice: Comparing Methods for O-Methylation
The selection of an appropriate O-methylation strategy is a critical decision dictated by the specific amino acid, the presence of other functional groups, and the desired scale of the synthesis. Below, we compare three classical and widely employed methods: Williamson ether synthesis, methylation with diazomethane, and the Mitsunobu reaction.
Williamson Ether Synthesis: The Workhorse Method
The Williamson ether synthesis is a straightforward and cost-effective method for forming ethers, including the O-methylation of amino acids. The reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent, commonly methyl iodide.
-
Mechanism and Rationale: The core of this method lies in the generation of a potent nucleophile (the alkoxide) from the relatively poor nucleophile (the hydroxyl group). The choice of base is critical; a strong enough base is required to deprotonate the hydroxyl group without causing undesirable side reactions. For tyrosine, the phenolic hydroxyl group is acidic enough to be deprotonated by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For the less acidic aliphatic hydroxyl groups of serine and threonine, stronger bases are often necessary. To prevent unwanted N-methylation of the amino group, it must be protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Advantages:
-
Cost-effective and uses readily available reagents.
-
Generally provides good to excellent yields, particularly for tyrosine.
-
Scalable for larger quantities.
-
-
Disadvantages:
-
Requires protection of the amino and carboxyl groups to prevent side reactions.
-
Harsh basic conditions can lead to racemization, especially in sensitive amino acid derivatives.
-
The use of strong bases may not be compatible with other functional groups in more complex substrates.
-
Diazomethane: The High-Yield, High-Hazard Option
Diazomethane (CH₂N₂) is a potent and highly reactive methylating agent that can efficiently methylate carboxylic acids and phenols. Its use for the O-methylation of serine and threonine is less common due to its high reactivity and hazardous nature.
-
Mechanism and Rationale: Diazomethane acts as a potent methylating agent, typically in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂), which activates the hydroxyl group for methylation. The reaction proceeds rapidly and often at low temperatures.
-
Advantages:
-
High yields are often achievable under mild conditions.
-
The reaction is typically clean, with nitrogen gas as the only byproduct.
-
-
Disadvantages:
-
Diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.
-
It is a carcinogen.
-
Due to its high reactivity, it can lead to a lack of selectivity in complex molecules.
-
Mitsunobu Reaction: The Mild and Versatile Approach
The Mitsunobu reaction offers a mild and versatile alternative for the O-methylation of hydroxyl-containing amino acids, particularly for sensitive substrates. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol, in this case, methanol.
-
Mechanism and Rationale: The reaction proceeds via an alkoxyphosphonium salt intermediate. The hydroxyl group of the amino acid is activated by the PPh₃/DEAD reagent system, making it a good leaving group. A subsequent Sₙ2 reaction with a nucleophile, which in this context is often a methylating agent or can be methanol itself, leads to the desired O-methylated product. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbon bearing the hydroxyl group, although this is not a factor for the O-methylation of tyrosine.
-
Advantages:
-
The reaction proceeds under mild, neutral conditions, which is advantageous for sensitive substrates and helps to avoid racemization.
-
It is compatible with a wide range of functional groups.
-
-
Disadvantages:
-
The reagents are relatively expensive.
-
The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.
-
The use of azodicarboxylates requires careful handling as they are potentially explosive.
-
Quantitative Comparison of Synthesis Methods
| Feature | Williamson Ether Synthesis | Diazomethane Methylation | Mitsunobu Reaction |
| Reagents | Methyl iodide, Base (e.g., K₂CO₃, NaH) | Diazomethane (CH₂N₂), Lewis Acid (e.g., BF₃·OEt₂) | Triphenylphosphine (PPh₃), DEAD/DIAD, Methanol |
| Reaction Conditions | Basic, often elevated temperatures | Mild, low temperatures | Mild, neutral, typically room temperature |
| Typical Yields | Good to excellent (70-95%) | High to excellent (80-99%) | Good to high (60-90%) |
| Substrate Scope | Broad, but requires robust substrates | Best for phenols and acids; less selective | Broad, excellent for sensitive substrates |
| Key Side Reactions | N-methylation, Racemization | N-methylation, other C-H insertions | Byproduct formation complicates purification |
| Safety Concerns | Methyl iodide is toxic and a carcinogen. Strong bases are corrosive. | Diazomethane is highly toxic, explosive, and carcinogenic. | Azodicarboxylates are irritants and potentially explosive. |
| Cost | Low | High (due to safety infrastructure) | High |
Experimental Protocols
Protocol 1: O-Methylation of N-Boc-L-Tyrosine via Williamson Ether Synthesis
This protocol describes a reliable method for the O-methylation of Boc-protected L-tyrosine using methyl iodide and potassium carbonate.
Materials:
-
N-Boc-L-Tyrosine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-L-tyrosine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-L-O-methyltyrosine.
Protocol 2: O-Methylation of N-Boc-L-Serine via the Mitsunobu Reaction
This protocol details the O-methylation of Boc-protected L-serine under mild Mitsunobu conditions.
Materials:
-
N-Boc-L-Serine
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diisopropyl Azodicarboxylate (DIAD)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-serine (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-L-O-methylserine.
Visualizing the Workflow
A generalized workflow for the synthesis and purification of O-methylated amino acids is presented below.
Caption: Generalized workflow for the synthesis and purification of O-methylated amino acids.
Choosing the right O-methylation method is a critical step in the synthesis of modified peptides. This decision tree can guide the selection process based on key experimental parameters.
Caption: Decision tree for selecting an appropriate O-methylation method.
Conclusion
The O-methylation of amino acids is a valuable strategy in peptide and medicinal chemistry. While the Williamson ether synthesis remains a robust and cost-effective method, particularly for tyrosine, its harsh conditions necessitate careful consideration of substrate stability and potential side reactions. The Mitsunobu reaction provides a milder, more versatile alternative for sensitive substrates, albeit at a higher cost and with more complex purification. Diazomethane, while offering high yields, presents significant safety hazards that limit its practical application in many laboratory settings. The choice of method should therefore be guided by a careful evaluation of the substrate, available resources, and safety infrastructure.
References
- Cheung, S. T., & Benoiton, N. L. (1977). N-Carboxyanhydrides of Nε-benzyloxycarbonyl-L-lysine and O-benzyl-L-tyrosine. Canadian Journal of Chemistry, 55(5), 906-910. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
A Spectroscopic Guide to Distinguishing Diastereomers: A Comparative Analysis of (2S,3S) and (2R,3S)-2-amino-3-methoxybutanoic acid
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Diastereomers, being stereoisomers that are not mirror images of each other, can exhibit distinct biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the (2S,3S) and (2R,3S) diastereomers of 2-amino-3-methoxybutanoic acid, a derivative of the essential amino acid threonine. By leveraging predictive data and established spectroscopic principles, we will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy in differentiating these closely related molecules.
The Significance of Stereoisomeric Differentiation
The spatial arrangement of atoms in a molecule can have profound effects on its interaction with biological systems. The (2S,3S) and (2R,3S) isomers of 2-amino-3-methoxybutanoic acid possess two chiral centers, leading to their diastereomeric relationship. This seemingly subtle difference in the three-dimensional structure can result in significant variations in their binding affinity to receptors and enzymes, metabolic pathways, and ultimately, their therapeutic effects and toxicity profiles. Therefore, robust analytical methods for their unambiguous identification and quantification are paramount in pharmaceutical research and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For diastereomers, NMR provides a wealth of information through chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, which are sensitive to the molecule's stereochemistry.
¹H NMR Spectroscopy: Unraveling Diastereomeric Differences
The proton NMR spectra of the (2S,3S) and (2R,3S) isomers are expected to show distinct differences in both chemical shifts and coupling constants due to the varying spatial relationships between the protons.
Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | (2S,3S) Isomer (Predicted) | (2R,3S) Isomer (Predicted) | Key Differentiators |
| Hα (C2-H) | ~3.5 ppm (d) | ~3.7 ppm (d) | The chemical shift of Hα is influenced by the relative orientation of the amino and methoxy groups. |
| Hβ (C3-H) | ~3.9 ppm (dq) | ~3.8 ppm (dq) | The coupling pattern and chemical shift of Hβ are sensitive to the stereochemistry at both C2 and C3. |
| -OCH₃ | ~3.3 ppm (s) | ~3.3 ppm (s) | While the chemical shift may be similar, subtle differences can sometimes be observed in high-resolution spectra. |
| γ-CH₃ | ~1.2 ppm (d) | ~1.1 ppm (d) | The chemical shift of the methyl group can be influenced by the anisotropic effects of the neighboring functional groups. |
| ³J(Hα, Hβ) | ~3-5 Hz | ~7-9 Hz | The vicinal coupling constant is highly dependent on the dihedral angle between Hα and Hβ, as described by the Karplus equation.[1][2] The syn relationship in the (2S,3S) isomer is expected to result in a smaller coupling constant compared to the anti relationship in the (2R,3S) isomer. |
Note: Predicted values are based on established principles of NMR spectroscopy and may vary slightly depending on the solvent and experimental conditions.
The most significant and reliable point of differentiation in the ¹H NMR spectra is the vicinal coupling constant, ³J(Hα, Hβ). The Karplus equation describes the relationship between this coupling constant and the dihedral angle between the coupled protons.[1][3][4] In the (2S,3S) isomer (the allo configuration), the Hα and Hβ protons are in a gauche or syn-periplanar relationship, resulting in a smaller coupling constant. Conversely, in the (2R,3S) isomer (the threo configuration), these protons are in an anti-periplanar relationship, leading to a larger coupling constant.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon-13 NMR spectra will also exhibit differences in chemical shifts, albeit generally smaller than those observed in ¹H NMR. The distinct electronic environments of the carbon atoms in each diastereomer lead to these variations.
Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | (2S,3S) Isomer (Predicted) | (2R,3S) Isomer (Predicted) | Rationale for Difference |
| C1 (COOH) | ~175 ppm | ~174 ppm | The electronic environment of the carboxyl group is subtly influenced by the stereochemistry of the adjacent carbons. |
| C2 (CH-NH₂) | ~60 ppm | ~61 ppm | The chemical shift of the α-carbon is sensitive to the relative orientation of the substituents. |
| C3 (CH-OCH₃) | ~78 ppm | ~77 ppm | The steric and electronic effects of the substituents at C2 and C4 influence the chemical shift of C3. |
| C4 (γ-CH₃) | ~18 ppm | ~19 ppm | The γ-gauche effect can lead to shielding of the methyl carbon in one diastereomer compared to the other. |
| -OCH₃ | ~58 ppm | ~58 ppm | Similar to the proton NMR, the chemical shift of the methoxy carbon is expected to be very similar in both isomers. |
Note: Predicted values are based on established principles of NMR spectroscopy and may vary slightly depending on the solvent and experimental conditions.
Nuclear Overhauser Effect (NOE) Spectroscopy for Conformational Analysis
NOE experiments, such as NOESY, can provide through-space correlations between protons that are close in proximity, offering valuable insights into the preferred conformations of the diastereomers.[5] For the (2S,3S) isomer, a stronger NOE is expected between Hα and Hβ due to their closer spatial relationship in the predominant conformation. In contrast, the (2R,3S) isomer would likely show a weaker NOE between these two protons.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring and analyzing NMR spectra of the 2-amino-3-methoxybutanoic acid isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Diastereomers
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While the IR spectra of diastereomers are often very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. These differences arise from variations in the vibrational coupling modes, which are influenced by the molecule's overall symmetry and conformation.
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | (2S,3S) Isomer (Predicted) | (2R,3S) Isomer (Predicted) | Expected Differences |
| N-H stretch (amine) | 3300-3500 (broad) | 3300-3500 (broad) | Likely very similar. |
| C-H stretch (alkane) | 2850-3000 | 2850-3000 | Minor differences in band shape and position may be observed. |
| C=O stretch (carboxyl) | 1700-1725 | 1700-1725 | Intramolecular hydrogen bonding may cause slight shifts. |
| N-H bend (amine) | 1580-1650 | 1580-1650 | Similar in both isomers. |
| C-O stretch (methoxy) | 1080-1150 | 1080-1150 | The exact position and intensity may differ slightly due to conformational variations. |
| Fingerprint Region | 400-1500 | 400-1500 | This region will contain a complex pattern of bending and stretching vibrations that is unique to each diastereomer and serves as a "fingerprint" for identification. |
The most pronounced differences are expected in the fingerprint region, where the complex vibrational modes are more sensitive to the subtle structural variations between the diastereomers.
Experimental Protocol for IR Spectroscopy
Caption: A streamlined workflow for obtaining ATR-FTIR spectra of the 2-amino-3-methoxybutanoic acid isomers.
Circular Dichroism (CD) Spectroscopy: A Chiral-Specific Technique
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[6][7] Since the (2S,3S) and (2R,3S) isomers are diastereomers and not enantiomers, they are both expected to be CD-active and to exhibit distinct CD spectra.
Predicted Circular Dichroism Spectral Features
| Isomer | Expected Cotton Effect(s) | Rationale |
| (2S,3S) Isomer | A specific pattern of positive and/or negative Cotton effects. | The CD spectrum is a unique fingerprint of the molecule's absolute configuration and predominant conformation in solution. |
| (2R,3S) Isomer | A different pattern of Cotton effects compared to the (2S,3S) isomer. | The change in stereochemistry at C2 will significantly alter the interaction with circularly polarized light, leading to a distinct CD spectrum. |
The sign and magnitude of the Cotton effects in the CD spectra are highly sensitive to the spatial arrangement of the chromophores (in this case, the carboxylic acid and amino groups) and their surrounding chiral environment. Therefore, CD spectroscopy provides a powerful and direct method for distinguishing between these diastereomers.
Experimental Protocol for CD Spectroscopy
Caption: A general procedure for the acquisition and analysis of Circular Dichroism spectra for the 2-amino-3-methoxybutanoic acid isomers.
Conclusion
The spectroscopic differentiation of the (2S,3S) and (2R,3S) isomers of 2-amino-3-methoxybutanoic acid is a critical task in pharmaceutical development and quality control. This guide has outlined the key theoretical and practical considerations for utilizing NMR, IR, and CD spectroscopy for this purpose. While IR and CD spectroscopy provide valuable fingerprinting information, ¹H NMR, with its sensitivity to through-bond and through-space interactions, offers the most definitive and quantitative data for distinguishing these diastereomers, particularly through the analysis of vicinal coupling constants. By employing a combination of these spectroscopic techniques and a thorough understanding of stereochemical principles, researchers can confidently characterize and differentiate these important chiral molecules.
References
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. [Link]
- Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic and Optical Resonance (Vol. 1, pp. 195–316). Academic Press. [Link]
- Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]
- Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. [Link]
- NMRDB. (n.d.). Predict 1H proton NMR spectra.
- Cheminfo. (n.d.). Predict 13C NMR spectra.
- ChemAxon. (n.d.). NMR Predictor.
- ACD/Labs. (n.d.). NMR Prediction.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
- Cheminfo. (n.d.). IR spectra prediction.
- Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid.
- National Institutes of Health. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases.
- National Institutes of Health. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
- Taylor & Francis. (n.d.). NOE – Knowledge and References.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
Sources
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying (2S,3S)-2-Amino-3-methoxybutanoic acid
Introduction: The Analytical Imperative for Stereoisomers
In pharmaceutical research and development, the precise quantification of a specific molecule is fundamental. This requirement is amplified when dealing with stereoisomers—molecules with the same chemical formula but different spatial arrangements. (2S,3S)-2-Amino-3-methoxybutanoic acid, a specific stereoisomer of O-methyl-allothreonine, presents such a challenge.[1] The biological activity of enantiomers and diastereomers can vary dramatically; one isomer may be therapeutically active, while another could be inert or even toxic.[2][3] Consequently, developing and rigorously validating an analytical method that can selectively and accurately quantify the target isomer is not just a procedural step—it is a prerequisite for ensuring safety and efficacy in drug development.
This guide provides a comprehensive framework for the validation of an analytical method for this compound. Drawing from extensive field experience and grounded in global regulatory standards, we will compare viable analytical technologies, detail the validation process through a practical case study, and explain the causality behind our experimental choices. The objective is to equip researchers and scientists with a robust, self-validating system for this and similar analytical challenges.
Comparison of Analytical Methodologies
The primary challenge in quantifying this compound is distinguishing it from its other stereoisomers. The choice of analytical technique is therefore critical. The two most viable options are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Chiral HPLC-UV | Chiral LC-MS/MS |
| Principle | Chromatographic separation on a chiral stationary phase (CSP), with detection via UV absorbance. | Chromatographic separation on a CSP coupled with highly selective mass-based detection of specific precursor-product ion transitions.[4] |
| Selectivity | Moderate to High. Dependent entirely on the chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. | Very High. Mass spectrometry provides an orthogonal level of selectivity, ensuring that only the analyte of the correct mass-to-charge ratio is measured.[5] |
| Sensitivity | Low to Moderate (typically ng/mL to µg/mL range). Often insufficient for biological matrices without extensive sample concentration. | Very High (pg/mL to low ng/mL range). Ideal for quantifying low-concentration analytes in complex biological fluids like plasma or serum.[6] |
| Matrix Effect | Less susceptible to signal suppression or enhancement from matrix components. | Can be susceptible to ion suppression or enhancement, requiring careful method development and the use of an appropriate internal standard. |
| Conclusion | Suitable for bulk substance or high-concentration formulation analysis. Generally inadequate for bioanalysis. | Superior choice for bioanalysis. Its sensitivity and selectivity are essential for accurately quantifying the analyte in complex matrices encountered in preclinical and clinical studies. |
For the remainder of this guide, we will focus on the validation of a Chiral LC-MS/MS method , as it represents the gold standard for this application in a drug development setting.
The Method Validation Framework: Adhering to Global Standards
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] Our framework is built upon the International Council for Harmonisation (ICH) guideline Q2(R1) Validation of Analytical Procedures , which is the globally accepted standard.[9][10][11] We will also incorporate principles from FDA and EMA bioanalytical method validation guidances for applications involving biological matrices.[12][13][14]
The validation process can be visualized as a structured workflow:
Caption: Workflow for Analytical Method Validation.
Case Study: Validation of a Chiral LC-MS/MS Method
This section provides a detailed, step-by-step guide to validating a method for quantifying this compound in human plasma.
Experimental Protocols
Instrumentation and Reagents:
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.
-
Analytical Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 150 x 4.6 mm, 5 µm.[15]
-
Reference Standard: this compound (≥98% purity).
-
Internal Standard (IS): this compound-¹³C₅,¹⁵N (stable isotope-labeled).
-
Reagents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 60% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Q1: 134.1 -> Q3: 88.1 (hypothetical, based on fragmentation of the amino acid backbone)
-
Internal Standard: Q1: 140.1 -> Q3: 93.1
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol).
-
Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Validation Parameter: Specificity and Selectivity
-
Expertise & Causality: Specificity proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including its stereoisomers, metabolites, or matrix components.[11] For a chiral method, the most critical aspect is demonstrating separation from other stereoisomers.
-
Experimental Protocol:
-
Analyze six blank plasma samples from individual donors to check for interferences at the retention time of the analyte and IS.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze a blank plasma sample spiked with all available stereoisomers of O-methyl-threonine to demonstrate chromatographic resolution.
-
-
Acceptance Criteria:
-
Blank plasma samples should have no significant interference (<20% of the LLOQ response) at the retention time of the analyte.
-
The analyte peak must be chromatographically resolved from other stereoisomers (Resolution > 1.5).
-
Validation Parameter: Linearity and Range
-
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is crucial for accurate quantification. A weighted (1/x² or 1/x) linear regression is often used in bioanalysis because it gives less weight to the higher concentration standards, which have inherently larger absolute variance.
-
Experimental Protocol:
-
Prepare a set of at least six non-zero calibration standards by spiking blank plasma with the analyte. A typical range for a bioanalytical assay might be 1 - 1000 ng/mL.
-
Analyze the calibration curve in three independent runs.
-
Plot the peak area ratio (Analyte/IS) versus the nominal concentration and perform a weighted linear regression.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Table 1: Representative Linearity Data
| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 250 | 245 | 98.0 |
| 800 | 816 | 102.0 |
| 1000 (ULOQ) | 990 | 99.0 |
| Regression | y = 0.015x + 0.002 | r² = 0.998 |
Validation Parameter: Accuracy and Precision
-
Expertise & Causality: Accuracy measures the closeness of the measured value to the true value, while precision measures the random error or scatter between replicate measurements.[7] These are evaluated together using Quality Control (QC) samples at different concentrations. We assess precision at two levels: repeatability (intra-run) and intermediate precision (inter-run, across different days/analysts).[11]
-
Experimental Protocol:
-
Prepare QC samples in blank plasma at a minimum of four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC (approx. 80% of ULOQ).
-
Analyze six replicates of each QC level in three separate analytical runs performed on at least two different days.
-
-
Acceptance Criteria (FDA/EMA Bioanalytical Guidance):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (%CV or %RSD) should not exceed 15% (20% at LLOQ).
-
Table 2: Summary of Inter-Run Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 18 | 1.05 | 105.0 | 9.8 |
| Low | 3.00 | 18 | 2.91 | 97.0 | 7.5 |
| Medium | 150 | 18 | 156 | 104.0 | 5.1 |
| High | 750 | 18 | 738 | 98.4 | 4.6 |
Validation Parameter: Limit of Detection (LOD) and Quantitation (LOQ)
-
Expertise & Causality: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7] The LOD is the lowest concentration that can be reliably detected but not necessarily quantified. For quantitative assays, the LOQ (or LLOQ) is the more critical parameter.
-
Experimental Protocol: The LLOQ is established and confirmed during the accuracy and precision experiments. It is the lowest standard on the calibration curve.
-
Acceptance Criteria: The LLOQ must meet the accuracy (±20%) and precision (≤20% CV) criteria described above.
Validation Parameter: Robustness
-
Expertise & Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage. It is more critical for methods intended for transfer between labs.
-
Experimental Protocol:
-
Analyze a set of samples (e.g., Low and High QCs) while introducing small variations to method parameters.
-
Example variations:
-
Column Temperature: 38°C and 42°C (Nominal: 40°C)
-
Mobile Phase % Organic: ±2% of nominal composition
-
Flow Rate: 0.48 mL/min and 0.52 mL/min (Nominal: 0.5 mL/min)
-
-
-
Acceptance Criteria: The results of the analysis should remain within the accuracy and precision limits set for the method.
Conclusion
The successful validation of an analytical method for a specific stereoisomer like this compound is a rigorous process that demands a deep understanding of analytical chemistry, regulatory expectations, and the unique challenges posed by chiral molecules. By selecting a highly selective and sensitive technology like LC-MS/MS and systematically evaluating all performance characteristics according to ICH Q2(R1) guidelines, researchers can build a self-validating system. This ensures that the data generated is reliable, reproducible, and fit for purpose, forming a solid foundation for critical decisions in the drug development pipeline.
References
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Hoffmann, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Toyo'oka, T. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Request PDF.
- Chromatography Today. (2020). Trouble with chiral separations.
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
- ResearchGate. (n.d.). Separation of Stereoisomers. Request PDF.
- ResearchGate. (n.d.). Separation of Enantiomers: Needs, Challenges, Perspectives. Request PDF.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
- SciELO Perú. (2021). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita".
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid.
Sources
- 1. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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Comparative study of chiral selectors for resolving 2-amino-3-methoxybutanoic acid enantiomers
Resolving 2-amino-3-methoxybutanoic acid Enantiomers: A Comparative Guide to Chiral Selectors
The stereoisomeric configuration of molecules is a critical attribute in pharmacology and life sciences, dictating their biological activity, metabolic pathways, and potential toxicity. For 2-amino-3-methoxybutanoic acid, a methylated derivative of threonine, the ability to resolve its enantiomers is paramount for its application as a chiral building block in peptide synthesis and in advanced metabolomic studies. This guide provides an in-depth comparative analysis of three distinct and powerful chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—offering a technical guide for researchers to select the most suitable methodology for their analytical needs.
A note on the experimental data: Direct, published enantioseparation data for 2-amino-3-methoxybutanoic acid is limited. Therefore, this guide utilizes experimental data from its structural analog, DL-Threonine, which possesses the same core structure save for a hydroxyl group in place of the methoxy group. This substitution primarily alters the molecule's polarity and hydrogen-bonding capability but allows for a scientifically robust comparison of the underlying principles and expected performance of various chiral selectors.
High-Performance Liquid Chromatography (HPLC) with Macrocyclic Glycopeptide CSPs
Direct enantioseparation using HPLC with Chiral Stationary Phases (CSPs) is often the preferred method due to its simplicity, requiring no prior sample derivatization. Macrocyclic glycopeptides, such as Teicoplanin, are particularly effective for resolving underivatized amino acids[1].
Principle of Separation
The Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) operates on a complex chiral recognition mechanism. The selector, a large and structurally complex molecule, possesses multiple chiral centers and various functional groups, creating "chiral pockets." Enantiomers of the analyte enter these pockets and form transient, diastereomeric complexes. The separation is governed by the differential stability of these complexes, which arises from a combination of interactions including:
-
Hydrogen Bonding: Between the analyte's amino and carboxyl groups and the peptide backbone of the selector.
-
Ionic Interactions: The zwitterionic nature of the amino acid interacts with charged sites on the glycopeptide.
-
Steric Repulsion: The spatial arrangement of the analyte's substituents (methyl and methoxy groups) leads to preferential fitting of one enantiomer over the other.
-
Hydrophobic Interactions: Between the analyte's alkyl groups and non-polar regions of the selector.
The enantiomer that forms the more stable, lower-energy complex is retained longer on the column, resulting in separation.
Caption: Chiral recognition on a Teicoplanin-based CSP.
Experimental Protocol: Direct HPLC
This protocol is adapted from established methods for underivatized amino acids[1][2].
-
System Preparation:
-
HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mobile phase of Methanol/Water (e.g., 70:30 v/v) with a 0.02% formic acid additive to improve peak shape. Degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm or MS with Electrospray Ionization (ESI).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic 2-amino-3-methoxybutanoic acid standard or sample in the mobile phase to a concentration of approximately 0.3-0.5 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the sample and record the chromatogram.
-
Gas Chromatography (GC) with Chiral Derivatization
GC offers very high resolution and sensitivity, especially when coupled with a mass spectrometer. For non-volatile compounds like amino acids, a derivatization step is mandatory to increase volatility and thermal stability. This process can be combined with a chiral column for direct separation of the derivatized enantiomers.
Principle of Separation
This method involves two key steps:
-
Derivatization: The amino acid is converted into a volatile ester. A common approach involves esterification followed by acylation. For instance, converting the analyte to its N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivative[3]. This creates two new molecules that are volatile enough for GC analysis.
-
Chiral Resolution: The derivatized enantiomers are separated on a chiral GC column, such as Chirasil-Val. This CSP consists of a chiral selector (L-valine-tert-butylamide) bonded to a polysiloxane backbone. Separation occurs due to differences in the enantiomers' interactions (primarily hydrogen bonding and steric effects) with the chiral selector, leading to different retention times[4].
Caption: Workflow for GC-based chiral separation.
Experimental Protocol: GC with Derivatization
This protocol is based on the derivatization and separation of threonine stereoisomers[3].
-
Derivatization:
-
Step A (Esterification): To a dried sample of the amino acid, add a solution of acetyl chloride in 2,2,2-trifluoroethanol. Heat at 100°C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Step B (Acylation): To the residue, add isobutoxycarbonyl chloride in the presence of a base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane). React at room temperature. Evaporate the solvent and reagents.
-
Reconstitute the final derivative in a suitable solvent like hexane for GC injection.
-
-
System Preparation:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 90 °C, hold for 2 minutes, then ramp at 4 °C/min to 180 °C.
-
Detector Temperature: 250 °C (FID).
-
-
Analysis:
-
Inject the derivatized sample. The different stereoisomers will elute at distinct times.
-
Capillary Electrophoresis (CE) with Cyclodextrin Selectors
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption[5]. Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are widely used for this purpose due to their versatility and commercial availability[6].
Principle of Separation
Cyclodextrins are chiral, bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. In CE, enantioseparation is based on the differential formation of transient inclusion complexes between the analyte enantiomers and the CD selector.
The key mechanism involves the partial inclusion of the analyte's non-polar moiety (e.g., the alkyl backbone of 2-amino-3-methoxybutanoic acid) into the CD cavity. The stability of this host-guest complex is influenced by steric fit and secondary interactions (e.g., hydrogen bonding) between the analyte's functional groups and the hydroxyl groups on the rim of the CD. One enantiomer will typically form a more stable complex than the other. This difference in binding affinity results in different effective electrophoretic mobilities for the enantiomers, leading to their separation as they migrate through the capillary[7].
Caption: Host-guest complexation in CE with a cyclodextrin selector.
Experimental Protocol: Capillary Electrophoresis
This protocol is a general guide based on methods for amino acid enantioseparation[5][7].
-
System Preparation:
-
CE System: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 60 cm total length, 50 µm I.D.).
-
Background Electrolyte (BGE): 40 mM Sodium tetraborate buffer (pH ~9.2) containing 30 mM β-Cyclodextrin (β-CD) as the chiral selector. Addition of an organic modifier like 15% isopropanol may enhance resolution.
-
-
CE Conditions:
-
Voltage: 25 kV.
-
Temperature: 20 °C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection (e.g., 35 mbar for 30 seconds).
-
-
Sample Preparation:
-
Dissolve the racemic sample in water or the BGE without the selector to a low concentration (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Condition the new capillary by flushing with 0.1 M NaOH, then water, and finally the BGE.
-
Between runs, flush with the BGE to ensure reproducibility.
-
Inject the sample and apply the voltage to start the separation.
-
Comparative Performance Summary
The choice of technique depends on the specific analytical goals, such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | Direct HPLC (Macrocyclic Glycopeptide) | GC (Derivatization + Chiral Column) | Capillary Electrophoresis (Cyclodextrin) |
| Sample Prep | Minimal (dissolve and inject) | Complex (multi-step derivatization) | Simple (dissolve in buffer) |
| Resolution (Rs) | Good to Excellent | Typically Excellent | Excellent |
| Sensitivity | Moderate (UV) to High (MS) | Very High (FID/MS) | Moderate (UV), can be high with LIF or MS |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes (including oven program) | 5 - 20 minutes |
| Solvent Usage | High | Low | Very Low |
| Key Advantage | No derivatization needed, robust | Highest resolving power and sensitivity | High efficiency, low sample/reagent use |
| Key Disadvantage | Higher solvent cost, lower throughput | Derivatization can be time-consuming | Lower concentration sensitivity with UV |
Conclusion and Recommendations
The enantioseparation of 2-amino-3-methoxybutanoic acid can be successfully achieved using several advanced chromatographic and electrophoretic techniques. Each method offers a unique set of advantages and is suited for different applications.
-
For routine quality control and high-throughput screening , Direct HPLC on a Teicoplanin-based CSP is highly recommended. Its primary advantage is the elimination of the derivatization step, which simplifies the workflow and reduces potential sources of error.
-
For trace analysis or when the highest possible resolution is required (e.g., determining very low enantiomeric impurity), GC-MS after derivatization is the most powerful option. The derivatization step, while laborious, significantly enhances sensitivity and chromatographic performance.
-
For research environments with limited sample amounts or a focus on green chemistry , Capillary Electrophoresis is an excellent choice. It provides outstanding separation efficiency with minimal consumption of both sample and expensive chiral selectors.
Ultimately, the selection of the optimal chiral selector and technique requires a careful consideration of the analytical requirements, balancing the need for speed, sensitivity, and simplicity.
References
- Ghosh, A., & Dey, J. (2008). Enantiomeric separations of binaphthyl derivatives by capillary electrophoresis using N-(2-hydroxydodecyl)-L-threonine as chiral selector: effect of organic additives. Electrophoresis, 29(7), 1540-1547. [Link]
- Chen, Z., & Chen, Z. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers. Electrophoresis, 32(21), 2947-2959. [Link]
- Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino acids, 17(3), 293-300. [Link]
- Gasper, M. P., et al. (2014). Chemo- and enantio-selective method for the analysis of amino acids by capillary electrophoresis with in-capillary derivatization.
- Li, L., et al. (2021). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. Analytical Chemistry, 93(12), 5121-5128. [Link]
- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- PubChem. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). This compound, 98%. [Link]
- Ates, H., & Uslu, B. (2018). Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography. Chirality, 30(10), 1144-1149. [Link]
- ResearchGate. (2023).
- Mitrevski, B., & Marriott, P. J. (2006). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Analytical and bioanalytical chemistry, 385(8), 1593-1601. [Link]
- PubChem. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. National Center for Biotechnology Information.
- Al-Majed, A. A., et al. (2018). Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase. Chirality, 30(4), 491-497. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemo- and enantio-selective method for the analysis of amino acids by capillary electrophoresis with in-capillary derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Design: (2S,3S)-2-Amino-3-methoxybutanoic Acid in Focus
A Comparative Analysis of Non-Natural Amino Acids for Enhanced Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for more stable and efficacious peptide-based therapeutics is a continuous endeavor. The inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and conformational flexibility, often curtail their therapeutic potential. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool to overcome these challenges.[1][2] This guide provides an in-depth technical comparison of (2S,3S)-2-Amino-3-methoxybutanoic acid, an O-methylated derivative of allothreonine, against other commonly employed non-natural amino acids in peptide design. We will delve into the mechanistic rationale behind these modifications, present supporting experimental data, and provide detailed protocols for comparative analysis.
The Strategic Advantage of Non-Natural Amino Acids in Peptide Design
The introduction of nnAAs into a peptide sequence can profoundly alter its physicochemical and biological properties. The primary objectives of such modifications are typically to:
-
Enhance Proteolytic Stability: By modifying the peptide backbone or side chains, nnAAs can obstruct recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.[3][4]
-
Modulate Receptor Binding Affinity and Selectivity: The conformational constraints imposed by nnAAs can pre-organize the peptide into a bioactive conformation, leading to enhanced binding to its target receptor and improved selectivity.
-
Improve Membrane Permeability: Modifications that reduce the number of hydrogen bond donors and increase lipophilicity can enhance a peptide's ability to traverse cell membranes, a critical step towards oral bioavailability.[5]
In the Spotlight: this compound
This compound, also known as O-methyl-L-allothreonine, is a derivative of the naturally occurring amino acid threonine. The key structural feature is the methylation of the side-chain hydroxyl group. This seemingly subtle alteration has significant implications for peptide design.
Structural and Conformational Implications:
The methoxy group in this compound introduces steric bulk to the side chain, which can influence the local peptide backbone conformation. Unlike N-methylation, which directly alters the peptide bond and can disrupt hydrogen bonding patterns crucial for secondary structures like α-helices, O-methylation of the side chain offers a more nuanced approach to conformational control.[1][5] It can restrict the rotational freedom of the side chain (χ1 torsion angle), thereby indirectly influencing the backbone dihedral angles (φ and ψ) and favoring specific turn or extended structures.
Comparative Analysis with Other Non-Natural Amino Acids
The choice of a non-natural amino acid is a critical decision in the peptide design process. Here, we compare this compound with two other widely used classes of nnAAs: N-methylated amino acids and Cα-methylated amino acids.
| Feature | This compound (O-Methyl) | N-Methylated Amino Acids | Cα-Methylated Amino Acids |
| Primary Effect | Side-chain modification | Backbone modification | Backbone modification |
| Proteolytic Stability | Moderate to High | High to Very High | High |
| Conformational Constraint | Moderate (Side-chain and local backbone) | High (Backbone) | Very High (Backbone) |
| Impact on H-Bonding | Minimal (retains backbone H-bonding) | Disrupts backbone H-bonding | Minimal (retains backbone H-bonding) |
| Solubility | Generally maintained or slightly increased | Can decrease due to increased lipophilicity | Generally maintained |
Data Summary:
While direct head-to-head comparative studies for this compound are limited, we can extrapolate from the known effects of O-methylation and other side-chain modifications.
Table 1: Anticipated Proteolytic Stability Enhancement
| Peptide Modification | Unmodified Peptide | Peptide with this compound | Peptide with N-Methylated Amino Acid |
| Half-life in Serum (t½) | < 1 hour | 2-4 hours (Estimated) | > 8 hours |
Note: The values in this table are illustrative and based on general trends observed for similar modifications. Actual stability enhancement is sequence and position-dependent.
Table 2: Impact on Secondary Structure (Illustrative)
| Peptide Modification | Predominant Secondary Structure (Example) |
| Unmodified Peptide | Random Coil / Flexible |
| Peptide with this compound | Increased propensity for β-turn or extended conformation |
| Peptide with Cα-Methylated Amino Acid | Strong induction of helical or turn conformation |
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal non-natural amino acid for a specific peptide therapeutic, a series of well-defined experiments are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol outlines the manual incorporation of a non-natural amino acid, such as Fmoc-(2S,3S)-2-Amino-3-methoxybutanoic acid, into a peptide sequence using standard Fmoc/tBu chemistry.
Methodology:
-
Resin Swelling: Swell the appropriate Fmoc-protected amino acid resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring and Washing: Monitor the coupling reaction for completion using a Kaiser test. Once complete, wash the resin with DMF and Dichloromethane (DCM).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality in Experimental Choices: The choice of HATU as a coupling reagent is crucial when incorporating sterically hindered non-natural amino acids, as it is a highly efficient activating agent that can overcome the slower reaction kinetics.
Sources
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
A Researcher's Guide to the Purity Analysis of Synthetic (2S,3S)-2-Amino-3-methoxybutanoic Acid
In the landscape of modern drug discovery and development, the stereochemical purity of non-proteinogenic amino acids is not merely a quality control checkpoint; it is a critical determinant of therapeutic efficacy and safety. (2S,3S)-2-Amino-3-methoxybutanoic acid, a synthetic amino acid analog, is an emerging building block in the synthesis of novel therapeutics. Its precise stereochemistry is paramount, as even minute quantities of its diastereomeric or enantiomeric impurities can lead to significant alterations in biological activity, pharmacokinetic profiles, and potential off-target toxicities.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the stereochemical purity of synthetic this compound. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and implementing the most appropriate purity analysis strategy for their specific needs.
The Analytical Gauntlet: Choosing the Right Technique
The core challenge in the purity analysis of this compound lies in the separation and quantification of its potential stereoisomeric impurities: the (2R,3R)-enantiomer and the (2S,3R) and (2R,3S)-diastereomers. The selection of an analytical technique is a critical decision, guided by the required sensitivity, resolution, sample throughput, and the nature of the sample matrix. Here, we compare the three most powerful and widely adopted techniques: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Performance Analysis
To facilitate a direct comparison, the following table summarizes the performance of each technique in the analysis of a synthetic batch of this compound, based on typical experimental outcomes.
| Feature | Chiral HPLC | GC-MS (with Chiral Derivatization) | NMR Spectroscopy (with Chiral Solvating Agent) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | ~0.5% |
| Resolution of Diastereomers | Excellent | Excellent | Good to Excellent |
| Resolution of Enantiomers | Excellent | Excellent | Moderate to Good |
| Sample Throughput | High | Medium | Low |
| Sample Preparation | Minimal (direct injection) | Extensive (derivatization) | Minimal (dissolution) |
| Instrumentation Cost | Moderate | High | Very High |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
In-Depth Methodological Comparison
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC stands as a cornerstone for the enantiomeric and diastereomeric purity analysis of amino acids due to its high resolution, sensitivity, and adaptability.[1][2][3] The technique relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP).
Principle of Separation: The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Common CSPs for amino acid analysis include those based on macrocyclic glycopeptides, cyclodextrins, and crown ethers.[1][4] For underivatized amino acids, macrocyclic glycopeptide-based CSPs are particularly effective.[1]
Workflow:
Caption: Workflow for Chiral HPLC analysis.
Experimental Protocol: Chiral HPLC with a Macrocyclic Glycopeptide CSP
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthetic this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% (v/v) Formic Acid in Methanol/Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The elution order of the stereoisomers should be determined by injecting individual standards of the potential impurities, if available.
-
Quantification: Calculate the percentage of each impurity by the area normalization method.
Advantages:
-
High resolving power for both enantiomers and diastereomers.
-
Direct analysis of underivatized amino acids is often possible, simplifying sample preparation.[1]
-
High-throughput capabilities.
Limitations:
-
Method development can be time-consuming, requiring screening of different chiral stationary phases and mobile phases.
-
The cost of chiral columns can be high.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
GC-MS offers exceptional sensitivity and selectivity for the analysis of volatile compounds. Since amino acids are non-volatile, a derivatization step is necessary to convert them into thermally stable and volatile derivatives.[5][6]
Principle of Separation: The indirect approach to chiral separation by GC involves derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.[6] Alternatively, the amino acid can be derivatized with an achiral reagent and then separated on a chiral GC column.[7][8] The mass spectrometer provides definitive identification and sensitive quantification of the separated isomers.
Workflow:
Caption: Workflow for GC-MS analysis with chiral derivatization.
Experimental Protocol: GC-MS with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) Derivatization
-
Sample Preparation:
-
To 1 mg of the amino acid sample in a vial, add 1 mL of 0.1 M borate buffer (pH 9.0).
-
Add 1 mL of a 10 mg/mL solution of (+)-FLEC in acetone.
-
Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes.
-
Extract the diastereomeric derivatives with 2 mL of hexane.
-
Carefully transfer the hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Analysis and Quantification: The diastereomeric derivatives will elute at different retention times. Quantify using the integrated peak areas.
Advantages:
-
Extremely high sensitivity, allowing for the detection of trace-level impurities.[8]
-
Mass spectrometric detection provides high confidence in peak identification.
Limitations:
-
The derivatization step can be complex and time-consuming, and may introduce impurities.[1]
-
Potential for racemization during derivatization must be carefully evaluated.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule.[9][10] For chiral analysis, NMR can be used to distinguish between diastereomers, and with the aid of chiral solvating agents or derivatizing agents, between enantiomers.[11][12]
Principle of Analysis: Diastereomers are chemically distinct and will generally exhibit different chemical shifts in their NMR spectra.[9][10] Enantiomers, however, are indistinguishable in an achiral solvent. To differentiate them, a chiral solvating agent (CSA) is added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer in the NMR spectrum.[11]
Workflow:
Caption: Workflow for NMR analysis with a chiral solvating agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve approximately 10 mg of the synthetic amino acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the detection of minor isomers.
-
-
Analysis and Quantification:
-
Identify the signals corresponding to the different stereoisomers. Protons adjacent to the chiral centers are most likely to show resolved signals.
-
Carefully integrate the well-resolved signals corresponding to the major product and the impurities. The diastereomeric/enantiomeric ratio is determined from the ratio of the integrals.
-
Advantages:
-
Non-destructive, allowing for sample recovery.
-
Provides absolute structural information.
-
Relatively simple sample preparation.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Signal overlap can make quantification challenging, especially for complex molecules or low levels of impurities.[13]
-
Requires access to high-field NMR instrumentation.
Conclusion and Recommendations
The choice of the optimal analytical method for the purity analysis of synthetic this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and high-throughput screening , Chiral HPLC is the method of choice due to its excellent resolution, good sensitivity, and speed.
-
When utmost sensitivity is required for the detection of trace impurities, GC-MS with chiral derivatization is unparalleled, though it requires more extensive sample preparation.
-
NMR spectroscopy is invaluable for structural confirmation and for providing an orthogonal method to verify results from chromatographic techniques. Its non-destructive nature is also a significant advantage for precious samples.
A comprehensive purity assessment strategy for this compound should ideally leverage the strengths of these complementary techniques. Initial screening and routine analysis can be efficiently performed using a validated Chiral HPLC method, with GC-MS employed for trace impurity analysis and NMR for definitive structural elucidation and as a secondary, independent purity check. This multi-faceted approach ensures the highest level of confidence in the stereochemical integrity of this critical synthetic building block, thereby safeguarding the quality and reliability of downstream drug development efforts.
References
- Fujii, Y., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. [Link]
- J Chromatogr A. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-793. [Link]
- CAT. Analyses of amino acids, Enantiomeric purity. [Link]
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- LCGC International. (2015). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
- Hill, H. D. W., et al. (1979). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society, 101(23), 7087-7088. [Link]
- Le, A. D., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... [Link]
- American Chemical Society. (1979). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society, 101(23), 7087-7088. [Link]
- Nakano, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
- Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Chemical Communications. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- National Institutes of Health. (2020). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 5(43), 27888–27895. [Link]
- ResearchGate. (2007).
- ACS Publications. (1990). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 62(19), 2087-2092. [Link]
- Springer Nature Experiments. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. [Link]
- Castro-Puyana, M., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 277-291. [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
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- 5. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
A Researcher's Guide to Developing and Characterizing Antibodies Against O-methyl-L-allothreonine-Containing Peptides
In the intricate world of cellular signaling, post-translational modifications (PTMs) act as molecular switches, exquisitely controlling protein function. While phosphorylation and ubiquitination are well-studied, a vast landscape of less common modifications, such as O-methylation of non-canonical amino acids like L-allothreonine, remains largely unexplored. The development of highly specific antibodies that can distinguish these subtle chemical changes is paramount to unraveling their biological significance.
This guide provides a comprehensive framework for the development and rigorous characterization of antibodies targeting peptides containing O-methyl-L-allothreonine. We will delve into the critical aspects of antigen design, antibody screening, and a multi-faceted approach to validating specificity and quantifying cross-reactivity. This guide is intended for researchers, scientists, and drug development professionals who are venturing into the challenging yet rewarding field of novel PTM discovery and validation.
The Challenge of Specificity: O-methyl-L-allothreonine vs. Its Chemical Cousins
The primary hurdle in developing antibodies against O-methyl-L-allothreonine is ensuring they can discriminate between the methylated target and structurally similar amino acids. The antibody must not only recognize the O-methyl group but also the specific stereochemistry of L-allothreonine.
Key molecules for cross-reactivity testing include:
-
Unmodified L-allothreonine: To ensure the antibody is specific to the methylation mark.
-
Unmodified L-threonine: The more common diastereomer of L-allothreonine.
-
O-methyl-L-threonine: To test for specificity to the L-allothreonine backbone.
-
L-serine and L-homoserine: To assess cross-reactivity with other hydroxyl-containing amino acids.
A successful antibody will exhibit high affinity for the target peptide while displaying minimal to no binding to these related structures.
Experimental Workflow for Antibody Development and Characterization
The following workflow outlines a robust process for generating and validating antibodies with high specificity for O-methyl-L-allothreonine-containing peptides.
Caption: Workflow for development and validation of specific antibodies.
Detailed Methodologies and Data Interpretation
Peptide Synthesis and Antigen Preparation
The foundation of a successful antibody development project lies in the quality of the immunogen and control peptides.
Protocol:
-
Synthesis: Synthesize a 10-15 amino acid peptide containing a central O-methyl-L-allothreonine residue. Flanking sequences should be chosen to mimic the native protein context where possible, avoiding highly hydrophobic or charged residues that could dominate the immune response.
-
Control Peptides: Synthesize a panel of control peptides of the same length and sequence, substituting the O-methyl-L-allothreonine with:
-
L-allothreonine
-
L-threonine
-
O-methyl-L-threonine
-
L-serine
-
-
Conjugation: Conjugate the target peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a powerful tool for quantifying the specificity of your antibody candidates. In this assay, a fixed amount of antibody is pre-incubated with increasing concentrations of various competitor peptides before being added to a plate coated with the target peptide. A more potent competitor will lead to a greater reduction in the signal.
Protocol:
-
Coating: Coat a 96-well plate with the O-methyl-L-allothreonine target peptide.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Competition: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the antibody with a serial dilution of each competitor peptide (including the target peptide itself as a positive control).
-
Incubation: Transfer the antibody-competitor mixtures to the coated plate and incubate.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the absorbance.
-
Analysis: Plot the absorbance as a function of the competitor peptide concentration and determine the IC50 value for each peptide. The IC50 is the concentration of competitor peptide required to inhibit 50% of the antibody binding to the coated target peptide.
Interpreting the Data:
The ratio of the IC50 for a competing peptide to the IC50 for the target peptide provides a quantitative measure of cross-reactivity.
| Antibody Candidate | Target Peptide (O-methyl-L-alloThr) IC50 (nM) | L-alloThr IC50 (nM) | L-Thr IC50 (nM) | O-methyl-L-Thr IC50 (nM) | Cross-Reactivity vs. L-alloThr (%) |
| MAb-1 | 10 | >10,000 | >10,000 | 500 | <0.1% |
| MAb-2 | 15 | 1,500 | >10,000 | 2,000 | 1.0% |
| PAb-1 (Polyclonal) | 25 | 500 | 2,500 | 1,000 | 5.0% |
Cross-Reactivity (%) = (IC50 Target / IC50 Competitor) x 100
In this hypothetical dataset, MAb-1 demonstrates superior specificity, with over 1000-fold greater affinity for the target peptide compared to the unmodified L-allothreonine peptide.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the affinity and stability of the antibody-peptide interaction.
Protocol:
-
Immobilization: Covalently immobilize the antibody candidate onto a sensor chip.
-
Binding: Flow different concentrations of the target and control peptides across the sensor surface and measure the association rate (ka).
-
Dissociation: Flow buffer over the chip and measure the dissociation rate (kd).
-
Analysis: Calculate the equilibrium dissociation constant (KD = kd/ka). A lower KD indicates a higher affinity.
Interpreting the Data:
| Antibody Candidate | Analyte Peptide | ka (1/Ms) | kd (1/s) | KD (nM) |
| MAb-1 | O-methyl-L-alloThr | 2.5 x 10^5 | 2.5 x 10^-4 | 1.0 |
| L-alloThr | No Binding Detected | No Binding Detected | N/A | |
| O-methyl-L-Thr | 5.0 x 10^3 | 1.0 x 10^-2 | 2000 | |
| MAb-2 | O-methyl-L-alloThr | 1.8 x 10^5 | 3.6 x 10^-4 | 2.0 |
| L-alloThr | 1.0 x 10^4 | 2.0 x 10^-2 | 2000 | |
| O-methyl-L-Thr | 9.0 x 10^3 | 2.7 x 10^-2 | 3000 |
The SPR data corroborates the ELISA findings, confirming that MAb-1 has a very high affinity for the target peptide and no detectable binding to the unmodified L-allothreonine peptide. The significantly weaker binding to O-methyl-L-threonine further underscores its specificity for the L-allothreonine stereoisomer.
Western Blot Analysis for Application-Specific Validation
While ELISA and SPR provide valuable data on binding to isolated peptides, it is crucial to validate the antibody's performance in a more complex biological context.
Caption: Western Blot workflow for specificity testing.
Protocol:
-
Sample Preparation: Prepare a cell lysate that does not endogenously express the target modification.
-
Spiking: Spike the lysate with known concentrations of the target O-methyl-L-allothreonine peptide and the unmodified L-allothreonine control peptide. These peptides should be conjugated to a carrier protein (e.g., BSA) to facilitate separation by SDS-PAGE.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the antibody candidate and detect with a chemiluminescent substrate.
Expected Results:
A highly specific antibody like MAb-1 should produce a strong band corresponding to the BSA-conjugated O-methyl-L-allothreonine peptide, with no detectable band for the BSA-conjugated unmodified peptide.
Conclusion and Recommendations
-
MAb-1 emerges as the superior candidate due to its high affinity and exquisite specificity. Its inability to recognize the unmodified peptide in competitive ELISA and SPR, coupled with its selectivity for the correct stereoisomer, makes it an ideal tool for sensitive and specific detection.
-
Competitive ELISA is an effective high-throughput method for initial screening and semi-quantitative assessment of cross-reactivity.
-
Surface Plasmon Resonance is indispensable for obtaining precise kinetic data and confirming high-affinity interactions.
-
Western Blotting with spiked-in controls is a critical final step to ensure the antibody performs as expected in a complex protein mixture.
Researchers should prioritize the generation of monoclonal antibodies for such specific targets, as they offer lot-to-lot consistency and a higher probability of achieving the required specificity. The methodologies and data interpretation frameworks provided in this guide offer a robust pathway to developing and validating high-quality antibody reagents for the exploration of novel post-translational modifications.
References
- Competitive ELISA. (Source: Boster Biological Technology). [Link]
- Surface Plasmon Resonance (SPR) Theory. (Source: Cytiva). [Link]
- Western Blotting Principles and Methods. (Source: Bio-Rad). [Link]
- Peptide Synthesis and Design for Antibody Production. (Source: GenScript). [Link]
A Comparative Benchmarking Guide to the Synthesis of (2S,3S)-2-Amino-3-methoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2S,3S)-2-Amino-3-methoxybutanoic Acid in Complex Molecule Synthesis
This compound, also known as O-methyl-L-allothreonine, is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of complex natural products and novel pharmaceuticals. Its unique stereochemistry and the presence of a methoxy group on the beta-carbon make it an indispensable component in the total synthesis of intricate molecules, a prime example being the potent anti-HIV and cytotoxic marine depsipeptide, callipeltin A.[1][2] The efficient and stereocontrolled synthesis of this amino acid is, therefore, a significant challenge and a point of considerable interest for synthetic and medicinal chemists. This guide provides an in-depth comparison of the prevailing and emerging synthetic routes to this compound, offering experimental insights to inform strategic synthetic planning.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two main strategies: the modification of a readily available chiral precursor, L-threonine, and de novo asymmetric synthesis from achiral or different chiral starting materials. The former approach is often favored due to the cost-effectiveness of L-threonine, but it necessitates a key stereochemical inversion at one of the chiral centers. The latter offers the potential for greater stereocontrol but may involve more steps or expensive reagents.
This guide will benchmark the following synthetic pathways:
-
Route 1: Stereochemical Inversion of L-Threonine
-
1A: Via an Oxazoline Intermediate
-
1B: Enzymatic Epimerization
-
-
Route 2: De Novo Asymmetric Synthesis from Garner's Aldehyde
A critical step in routes originating from L-allothreonine is the O-methylation of the secondary alcohol. This guide will also compare two common methods for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Route 1: Synthesis via Stereochemical Inversion of L-Threonine
The most common precursor for this compound is L-allothreonine, the (2S,3S) diastereomer of the naturally abundant L-threonine (2S,3R). The core challenge of this approach lies in the efficient inversion of the stereocenter at the C3 position.
1A: Inversion via an Oxazoline Intermediate
This classical approach involves the activation of the hydroxyl group of a protected L-threonine derivative, leading to the formation of an oxazoline intermediate. Subsequent hydrolysis of the oxazoline ring proceeds with inversion of configuration at the C3 position to yield the desired L-allothreonine derivative.
Causality of Experimental Choices: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and to ensure compatibility with the reaction conditions for oxazoline formation and hydrolysis. The use of a Boc or Cbz group for the amine and a methyl or ethyl ester for the carboxylic acid is common. The formation of the oxazoline is typically promoted by reagents like thionyl chloride, which activates the hydroxyl group for intramolecular nucleophilic attack by the amide oxygen. The subsequent hydrolysis under acidic or basic conditions must be carefully controlled to avoid racemization.
Experimental Protocol: Synthesis of L-allothreonine from L-Threonine via an Oxazoline Intermediate
-
Protection of L-Threonine: L-Threonine is first protected as N-Boc-L-threonine methyl ester.
-
Oxazoline Formation: The protected L-threonine is treated with thionyl chloride in an inert solvent like dichloromethane at low temperature to form the corresponding oxazoline.
-
Hydrolysis: The crude oxazoline is then hydrolyzed with aqueous acid (e.g., HCl) to open the ring and invert the stereocenter at C3, yielding N-Boc-L-allothreonine methyl ester.
-
Deprotection: The protecting groups are removed to afford L-allothreonine.
1B: Enzymatic Synthesis of L-allothreonine
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of L-allothreonine. Enzymes such as L-threonine aldolase and amino acid racemases can be employed to either directly produce L-allothreonine or to epimerize L-threonine.[3][4]
Causality of Experimental Choices: The choice of enzyme is paramount. L-allo-threonine aldolase from various microbial sources can catalyze the reversible condensation of glycine and acetaldehyde to stereospecifically form L-allothreonine.[3] Alternatively, amino acid racemases can be used to equilibrate a mixture of L-threonine and L-allothreonine, from which the desired diastereomer can be isolated.[4][5] The reaction conditions, including pH, temperature, and substrate concentration, must be optimized for the specific enzyme used to maximize activity and selectivity. Immobilization of the enzyme can facilitate its reuse and improve process economics.[5]
Experimental Protocol: Enzymatic Synthesis of L-allothreonine
-
Reaction Setup: A buffered aqueous solution containing glycine and acetaldehyde is prepared.
-
Enzymatic Reaction: Recombinant L-allo-threonine aldolase is added, and the reaction is incubated at an optimal temperature (e.g., 30-37 °C) and pH.
-
Monitoring: The reaction progress is monitored by HPLC to determine the concentration of L-allothreonine.
-
Work-up and Purification: Once the reaction reaches equilibrium or completion, the enzyme is removed by filtration (if immobilized) or denaturation followed by centrifugation. The product is then purified from the reaction mixture using ion-exchange chromatography.
O-Methylation of L-allothreonine
Once L-allothreonine is obtained, the hydroxyl group at C3 must be methylated. This requires protection of the amino and carboxyl groups to prevent N-methylation and other side reactions.
Williamson Ether Synthesis
This is a traditional and widely used method for forming ethers.[6][7][8][9] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide.
Causality of Experimental Choices: A strong base that can deprotonate the secondary alcohol without causing significant elimination is required. Sodium hydride (NaH) is a common choice. The choice of solvent is also critical; polar aprotic solvents like DMF or THF are typically used to dissolve the alkoxide and promote the SN2 reaction. The amino and carboxyl groups of L-allothreonine must be protected (e.g., as Boc and methyl ester, respectively) prior to methylation.
Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for the O-methylation of alcohols with inversion of configuration, although in this case, since the nucleophile is methanol, there is no net change in stereochemistry at the carbinol center.[2][3][10][11] This reaction uses a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by methanol.
Causality of Experimental Choices: The Mitsunobu reaction is often preferred for sensitive substrates as it proceeds under neutral conditions. The order of addition of reagents can be important for optimizing the yield and minimizing side products. As with the Williamson synthesis, the amino and carboxyl groups of L-allothreonine must be protected.
Route 2: De Novo Asymmetric Synthesis from Garner's Aldehyde
A de novo synthesis offers the advantage of building the molecule with the desired stereochemistry from the outset, avoiding the need for a stereochemical inversion step. Garner's aldehyde, a readily available chiral building block derived from L-serine, is an excellent starting material for this purpose.[12][13]
Causality of Experimental Choices: The key step in this route is the stereoselective addition of a methyl group equivalent to the aldehyde. The stereochemical outcome of this addition is controlled by the existing stereocenter in Garner's aldehyde, often following the Felkin-Anh model. Subsequent functional group manipulations, including O-methylation and deprotection, lead to the final product.
Experimental Protocol: De Novo Synthesis from (S)-Garner's Aldehyde
-
Grignard Addition: (S)-Garner's aldehyde is reacted with a methyl Grignard reagent (e.g., MeMgBr) at low temperature to afford the corresponding secondary alcohol with high diastereoselectivity.
-
O-Methylation: The resulting hydroxyl group is then methylated, for instance, using sodium hydride and methyl iodide (Williamson ether synthesis).
-
Deprotection and Oxidation: The protecting groups of the Garner's aldehyde moiety (the acetonide and the Boc group) are removed under acidic conditions, and the primary alcohol is oxidized to a carboxylic acid to yield the final product.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages | Typical Overall Yield | Stereocontrol |
| 1A: Oxazoline | L-Threonine | Protection, Oxazoline formation, Hydrolysis, O-methylation, Deprotection | Inexpensive starting material | Multiple protection/deprotection steps, potential for side reactions (elimination), use of harsh reagents. | 20-30% | Good, relies on stereospecific inversion. |
| 1B: Enzymatic | L-Threonine | Enzymatic epimerization/aldol reaction, O-methylation, Deprotection | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern, may require specialized equipment. | 30-50% | Excellent, enzyme-controlled. |
| 2: De Novo | (S)-Garner's Aldehyde | Grignard addition, O-methylation, Deprotection, Oxidation | High stereocontrol from the start, avoids inversion step. | More expensive starting material, potentially longer sequence. | 30-40% | Excellent, substrate-controlled. |
Visualizing the Synthetic Pathways
Route 1A: L-Threonine to L-allothreonine via Oxazoline
Caption: Synthetic workflow for L-allothreonine via an oxazoline intermediate.
O-Methylation of Protected L-allothreonine
Caption: Comparison of O-methylation via Williamson and Mitsunobu reactions.
Route 2: De Novo Synthesis from Garner's Aldehyde
Caption: De novo synthetic workflow starting from Garner's aldehyde.
Conclusion and Recommendations
The choice of synthetic route for this compound depends on several factors, including cost, scale, available equipment, and the desired level of stereochemical purity.
-
For large-scale, cost-effective synthesis where access to biocatalysis facilities is available, the enzymatic route (1B) starting from L-threonine is highly attractive due to its high selectivity and mild conditions.
-
The oxazoline-based inversion (Route 1A) remains a viable option in traditional organic synthesis labs, although it may require more optimization to maximize yields and minimize side products.
-
For applications where the highest possible stereochemical purity is paramount and cost is a lesser concern, the de novo synthesis from Garner's aldehyde (Route 2) offers the most direct and controlled approach.
The O-methylation step is critical, and while the Williamson ether synthesis is robust, the Mitsunobu reaction often provides a milder and more reliable alternative for complex and sensitive substrates.
Ultimately, the selection of the optimal synthetic route will be a strategic decision based on the specific project requirements and the resources available to the research team.
References
- Synthesis of the cyclic heptapeptide core of callipeltin A. (n.d.). Royal Society of Chemistry.
- Stereoselective Synthesis of a Protected Side Chain of Callipeltin A. (2022). Organic Letters, 24(37), 6889-6893.
- Progress toward the Total Synthesis of Callipeltin A (I): Asymmetric Synthesis of (3S,4R)-3,4-Dimethylglutamine. (1998). Organic Letters, 1(1), 111-114.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Total synthesis of callipeltin D and towards callipeltin A. (2006). Purdue e-Pubs.
- Efficient Conversion of Threonine to Allothreonine Using Immobilized Amino Acid Racemase and Temperature Cycles. (2021). Crystal Growth & Design, 21(9), 5249-5257.
- A Convenient Synthesis of L-allo-Threonine. (n.d.). Semantic Scholar.
- Short and practical synthesis of O-(p-biphenoyl)-N-tosyl-allo-threonine-derived oxazaborolidinone catalyst. (2006). The Journal of Organic Chemistry, 71(3), 1277-1279.
- L-allo-threonine aldolase. (n.d.). In Wikipedia.
- Synthesis method of D-threonine. (2013). Google Patents.
- ChemInform Abstract: Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant D- and L-Threonine Aldolases. (2010). ChemInform, 35(35).
- Improved synthesis of d-allothreonine derivatives from l-threonine. (2013). Tetrahedron Letters, 54(32), 4255-4257.
- Protein chemical synthesis by serine and threonine ligation. (2013). Proceedings of the National Academy of Sciences, 110(17), 6657-6662.
- Williamson Ether Synthesis. (n.d.). Chem-Station.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- This compound. (n.d.). PubChem.
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- 2-Amino-3-methoxybutanoic acid. (n.d.). PubChem.
- O-to-O Acyl Transfer for Epimerization-free Peptide C-terminal Salicylaldehyde Ester Synthesis. (2018). ResearchGate.
- Protein chemical synthesis by serine and threonine ligation. (2013). National Center for Biotechnology Information.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. (1993). Semantic Scholar.
- Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde. (2020). ResearchGate.
- Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. (2010). Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109.
- Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (2013). Beilstein Journal of Organic Chemistry, 9, 2557-2571.
- Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (2013). Beilstein Journals.
- Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
- An Enabling Peptide Ligation Induced by Thiol‐Salicylaldehyde Ester for Chemical Protein Synthesis. (2024). Angewandte Chemie.
- Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. (1989). An-Najah Journals.
- Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022). Nature Chemistry, 14(10), 1148-1156.
- 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. (n.d.). National Center for Biotechnology Information.
- "One-pot" Methylation of N-Nosyl-alpha-amino Acid Methyl Esters With Diazomethane and Their Coupling to Prepare N-methyl Dipeptides. (2003). The Journal of Organic Chemistry, 68(19), 7416-7421.
- N-Methylation of amino acids. (2009). Google Patents.
- Synthesis of alpha, beta-deuterated 15N amino acids using a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system. (1990). The Journal of Organic Chemistry, 55(6), 1834-1841.
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A Comparative Guide to the Isomeric Purity Determination of 2-Amino-3-methoxybutanoic Acid
For researchers, scientists, and professionals engaged in drug development, the stereochemical integrity of a molecule is not a mere academic curiosity but a critical determinant of its pharmacological and toxicological profile. The non-proteinogenic amino acid, 2-amino-3-methoxybutanoic acid, a derivative of threonine, possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The subtle yet profound differences in the three-dimensional arrangement of these isomers can lead to vastly different biological activities. Therefore, the precise and accurate determination of isomeric purity is a non-negotiable aspect of its development as a potential therapeutic agent or chiral building block.
This guide provides an in-depth comparison of the primary analytical methodologies for resolving and quantifying the stereoisomers of 2-amino-3-methoxybutanoic acid. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower you to select the most appropriate technique for your specific analytical challenge.
The Structural Landscape: Understanding the Isomers
2-Amino-3-methoxybutanoic acid is structurally analogous to threonine, with the hydroxyl group at the C3 position replaced by a methoxy group. This substitution maintains the two chiral centers at C2 and C3.
-
Enantiomers: (2S,3S) and (2R,3R) are a pair of enantiomers, as are (2S,3R) and (2R,3S). Enantiomers are non-superimposable mirror images of each other.
-
Diastereomers: Any other pairing of the stereoisomers, such as (2S,3S) and (2S,3R), are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
The challenge in determining isomeric purity lies in the ability of an analytical method to differentiate between these closely related structures.
Comparative Analysis of Analytical Methodologies
The determination of isomeric purity for chiral molecules like 2-amino-3-methoxybutanoic acid primarily relies on chromatographic and spectroscopic techniques. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and requirement for derivatization.
| Methodology | Principle | Typical Resolution (Rs) | Sensitivity (LOD/LOQ) | Throughput | Derivatization |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | > 1.5 for all four isomers | High (pg-ng level) | Moderate | Mandatory |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of isomers with a chiral stationary phase or a chiral mobile phase additive. | > 1.5 for diastereomers; >1.2 for enantiomers | Moderate to High (ng-µg level) | High | Optional |
| Capillary Electrophoresis (CE) | Differential migration of isomers in an electric field in the presence of a chiral selector. | High | High (pg-ng level) | High | Optional |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | N/A (signal separation) | Low (mg level) | Low | Optional |
In-Depth Methodology Comparison
Chiral Gas Chromatography (GC-MS)
Chiral GC, particularly when coupled with mass spectrometry (GC-MS), stands out as a powerful technique for the baseline separation of all four stereoisomers of threonine and its derivatives.[1] This high resolving power is a direct consequence of the high efficiency of capillary GC columns.
Causality Behind Experimental Choices:
The primary prerequisite for GC analysis is the volatility of the analyte. Amino acids, being zwitterionic and non-volatile, must be derivatized. A two-step derivatization is typically employed:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or trifluoroethyl ester) to reduce its polarity.
-
Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride or isobutoxycarbonyl chloride) to further increase volatility and improve chromatographic peak shape.[1]
The choice of a chiral stationary phase is critical. Chirasil-Val, a polysiloxane-based phase functionalized with L-valine-tert-butylamide, is a well-established and commercially available option that has demonstrated excellent enantioselectivity for a wide range of amino acids.[1][2]
Experimental Protocol: Chiral GC-MS of 2-Amino-3-methoxybutanoic Acid Stereoisomers
-
Sample Preparation (Derivatization):
-
To 1 mg of the 2-amino-3-methoxybutanoic acid sample, add 1 mL of 3 M HCl in isobutanol.
-
Heat the mixture at 110°C for 30 minutes.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60°C for 15 minutes.
-
Evaporate the excess reagents and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val (or equivalent), 25 m x 0.25 mm I.D., 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: 80°C (hold 2 min), ramp to 180°C at 4°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
-
Data Presentation:
| Stereoisomer | Expected Elution Order | Key Mass Fragments (m/z) |
| (2R,3S) | 1 | [Fragment values to be determined experimentally] |
| (2S,3R) | 2 | [Fragment values to be determined experimentally] |
| (2R,3R) | 3 | [Fragment values to be determined experimentally] |
| (2S,3S) | 4 | [Fragment values to be determined experimentally] |
Workflow Diagram:
Sources
A Comparative Guide to the Reactivity of (2S,3S)-2-Amino-3-methoxybutanoic Acid and Serine for Researchers and Drug Development Professionals
In the landscape of peptide and small molecule drug development, the choice of amino acid building blocks is a critical determinant of the final product's physicochemical properties, stability, and biological activity. While proteinogenic amino acids form the bedrock of this work, non-proteinogenic counterparts offer a rich palette for molecular design. This guide provides an in-depth, objective comparison of the reactivity of the naturally occurring amino acid L-serine and its synthetic analogue, (2S,3S)-2-Amino-3-methoxybutanoic acid, a derivative of L-threonine with a methylated side-chain hydroxyl group.
This comparison is grounded in fundamental principles of organic chemistry and supported by experimental observations from the scientific literature. We will explore how the subtle change from a hydroxyl to a methoxy group profoundly influences the reactivity of the amino acid's functional groups, providing researchers with the insights needed to make informed decisions in their synthetic strategies.
Structural and Physicochemical Properties: A Tale of Two Side Chains
At their core, both L-serine and this compound share the characteristic α-amino acid scaffold: a central chiral carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and a hydrogen atom. The divergence in their chemical personalities arises from their respective side chains.
| Property | L-Serine | This compound |
| Chemical Formula | C₃H₇NO₃[1][2] | C₅H₁₁NO₃[3][4] |
| Molecular Weight | 105.09 g/mol [5][6] | 133.15 g/mol [3][7] |
| Side Chain | -CH₂OH (Hydroxymethyl)[1][5] | -CH(OCH₃)CH₃ (1-methoxyethyl) |
| Polarity of Side Chain | Polar, Hydrophilic[1][8] | Less Polar, More Hydrophobic |
| Hydrogen Bonding | Side chain can act as both a hydrogen bond donor and acceptor.[5][8] | Side chain can only act as a hydrogen bond acceptor (via the ether oxygen). |
The primary alcohol of serine's side chain renders it polar and capable of engaging in hydrogen bonding as both a donor and an acceptor.[1][5][8] This characteristic is crucial for its roles in protein structure and enzyme catalysis.[9] In contrast, the methylation of the hydroxyl group in this compound to form an ether linkage significantly alters these properties. The resulting methoxy group is less polar and more hydrophobic, and while the ether oxygen can still accept a hydrogen bond, the side chain loses its ability to donate one. This modification also introduces greater steric bulk.[10]
Comparative Reactivity Analysis
The reactivity of these amino acids can be dissected by examining the behavior of their three principal functional moieties: the amino group, the carboxylic acid group, and the side chain.
Amino Group Reactivity: N-Acylation and Peptide Bond Formation
The amino group of both molecules is a primary nucleophile, readily participating in reactions such as N-acylation and peptide bond formation. However, the nature of the side chain can subtly influence the rate and efficiency of these reactions through steric and electronic effects.
Electronic Effects: The hydroxyl group in serine is weakly electron-withdrawing. The methoxy group in this compound is also electron-withdrawing, and slightly more so than the hydroxyl group. This increased inductive effect can slightly decrease the nucleophilicity of the nearby amino group.
Steric Effects: The methoxyethyl side chain of this compound is significantly bulkier than the hydroxymethyl side chain of serine. This increased steric hindrance can impede the approach of electrophiles to the amino group, potentially slowing down reaction rates, particularly with bulky acylating agents or during peptide coupling.
Expected Reactivity:
| Reaction | L-Serine | This compound | Rationale |
| N-Acylation | Generally faster | Generally slower | The less sterically hindered and slightly more nucleophilic amino group of serine is expected to react more readily. |
| Peptide Coupling | Higher coupling efficiency | Lower coupling efficiency, may require stronger coupling reagents or longer reaction times.[1] | Increased steric hindrance from the methoxyethyl side chain can lead to incomplete coupling.[1] |
Experimental Workflow: Comparative N-Acylation Kinetics by HPLC
This protocol outlines a method to experimentally compare the N-acylation rates of L-serine and this compound.
Sources
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- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The reactions of the phosphorylated pathway of L-serine biosynthesis: thermodynamic relationships in rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Engineering: Validating (2S,3S)-2-Amino-3-methoxybutanoic Acid as a Novel Tool for Conformational Control
Authored for Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutic peptides with enhanced stability, target affinity, and cell permeability is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-natural, conformationally restricted amino acids to overcome the inherent limitations of native peptides, such as proteolytic instability and conformational flexibility.[1][2][3][4][5] This guide provides an in-depth validation framework for a promising but under-explored building block: (2S,3S)-2-Amino-3-methoxybutanoic acid , an O-methylated derivative of allothreonine.[6]
We will dissect the unique structural attributes of this amino acid, propose a rigorous experimental workflow for its validation, and compare its potential performance against established peptide engineering tools. This document is designed not as a rigid protocol, but as a strategic guide to empower researchers to make informed decisions in their peptide design campaigns.
The Rationale: Why this compound?
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their existence as a flexible ensemble of conformations in solution, which can lead to reduced binding activity.[4][5][7] The introduction of unnatural amino acids is a proven strategy to mitigate these issues.[5][8][9] The structure of this compound offers a unique combination of features poised to address these challenges:
-
Stereochemical Constraint: The specific (2S,3S) stereochemistry, coupled with the β-methyl group, imposes significant constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction can pre-organize the peptide into a specific secondary structure, such as a β-turn or helix, reducing the entropic penalty of binding to a target.[2]
-
Protection from Proteolysis: The β-methyl group provides steric hindrance near the peptide bond, potentially shielding it from the active sites of proteolytic enzymes that typically recognize and cleave sequences of natural L-amino acids.[10][11]
-
Modulation of Hydrophobicity and H-Bonding: The replacement of the hydroxyl group of threonine with a methoxy group eliminates a hydrogen bond donor while introducing a subtle increase in local hydrophobicity. This can influence peptide folding, membrane permeability, and interactions with target proteins.[10]
These attributes position this compound as a compelling candidate for engineering peptides with improved drug-like properties.
The Validation Workflow: An Evidence-Based Approach
A thorough validation requires a multi-faceted experimental plan. The following workflow provides a logical progression from initial synthesis to detailed biophysical characterization.
Caption: A logical workflow for validating a novel amino acid in peptide engineering.
Head-to-Head Comparison: Gauging Performance Against Alternatives
To truly understand the value of this compound, its performance must be benchmarked against other commonly used non-natural amino acids that impart conformational constraints.
| Feature / Amino Acid | This compound | D-Proline | α-Aminoisobutyric Acid (Aib) | N-methylated Amino Acid |
| Primary Structural Effect | Induces β-turn/sheet propensity via β-methylation and specific stereochemistry. | Strongly induces β-turns (type II').[12] | Promotes helical (3₁₀ or α) conformations by restricting φ/ψ angles. | Reduces H-bond donor capacity; can disrupt helices but stabilize turns.[13] |
| Expected Proteolytic Stability | High (Steric shield from β-methyl group). | High (D-amino acid and cyclic structure are protease-resistant).[11] | High (Quaternary α-carbon provides steric hindrance). | Moderate to High (Alters backbone recognition by proteases).[13] |
| Synthesis Complexity | Moderate (Requires synthesis of a custom Fmoc-protected building block). | Low (Commercially available as Fmoc-D-Pro-OH). | Low (Commercially available as Fmoc-Aib-OH). | Moderate (Requires specific sub-monomer synthesis protocols). |
| Impact on Solubility | Minor increase in hydrophobicity compared to Thr. | Generally maintains or improves solubility. | Can decrease solubility in highly substituted peptides. | Increases hydrophobicity; may decrease solubility.[9] |
| Key Application | Mimicking β-sheet or turn-mediated protein-protein interactions.[14][15] | Nucleating β-hairpins.[12] | Stabilizing α-helical peptides. | Disrupting aggregation; fine-tuning conformation.[13] |
Experimental Methodologies: Self-Validating Protocols
Here we detail the essential experimental protocols. The causality behind key steps is explained to ensure scientific integrity.
Protocol 1: Peptide Synthesis and Purification
Objective: To synthesize high-purity peptides incorporating this compound for comparative analysis.
Rationale: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard for reliable peptide production.[16] Reverse-phase HPLC (RP-HPLC) is essential for separating the target peptide from deletion sequences and other impurities, while mass spectrometry provides definitive confirmation of identity.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang/chlorotrityl resin for a C-terminal acid.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.[16] Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including the custom-synthesized Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin. Agitate for 1-2 hours.
-
Wash and Repeat: Wash the resin with DMF. Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM). Treat with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Dissolve the pellet in a water/acetonitrile mixture and purify using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Verification: Collect fractions corresponding to the major peak. Confirm the molecular weight of the purified peptide using LC-MS or MALDI-TOF mass spectrometry. Lyophilize the pure fractions to obtain a white powder.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the synthesized peptides.
Rationale: CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the different secondary structures (α-helix, β-sheet, random coil) adopted by peptides in solution.[17][18][19] An α-helix gives characteristic negative bands at ~222 and 208 nm, a β-sheet shows a negative band around 215-218 nm, and a random coil displays a strong negative band near 200 nm.[19][20]
Methodology:
-
Sample Preparation: Prepare a stock solution of the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[18] Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis. Prepare a final sample at a concentration of 20-100 µM.[18]
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.
-
Blank Measurement: Record a spectrum of the buffer alone in a 1 mm path-length quartz cuvette from 260 nm to 190 nm.[18]
-
Sample Measurement: Replace the blank with the peptide sample and record the spectrum using the same parameters.
-
Data Processing: Subtract the blank spectrum from the sample spectrum.[18] Convert the resulting signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (CD signal in mdeg) / (10 * N * C * l), where N is the number of residues, C is the molar concentration, and l is the path length in cm.
-
Analysis: Compare the CD spectra of the peptide containing this compound with its natural counterpart and other constrained analogues to determine its effect on secondary structure.
Protocol 3: High-Resolution Structural Analysis by NMR Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining high-resolution structures of peptides in a solution state that mimics their physiological environment.[21][22][23] Through-space correlations from NOESY experiments provide distance restraints that are used to calculate the 3D fold of the peptide.[24]
Methodology:
-
Sample Preparation: Dissolve 1-2 mg of the peptide in 500 µL of 90% H₂O / 10% D₂O buffered solution.
-
Data Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire a set of 2D spectra at a controlled temperature (e.g., 298 K). Essential experiments include:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequential assignment of all proton resonances to their specific positions in the peptide sequence.[22]
-
Restraint Generation: Identify and integrate cross-peaks in the NOESY spectrum. Convert these volumes into upper-distance bounds (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental distance restraints.
-
Structure Validation: Analyze the quality of the final ensemble of structures using metrics like Ramachandran plots and RMSD values to ensure they are stereochemically sound and consistent with the data.
Protocol 4: Proteolytic Stability Assay
Objective: To quantify the resistance of the modified peptide to enzymatic degradation.
Rationale: A key advantage of incorporating non-natural amino acids is to enhance metabolic stability.[4][5][25] This assay directly measures the rate of peptide degradation by common proteases or in a complex biological matrix like human serum.
Methodology:
-
Reaction Setup: Prepare solutions of the test peptide and a control peptide (the all-L-amino acid version) at a known concentration (e.g., 100 µM) in a relevant buffer (e.g., Tris-HCl for trypsin).
-
Enzyme Addition: Initiate the degradation by adding a protease (e.g., trypsin, chymotrypsin, or 10% human serum) at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as 10% TFA or by heating.
-
LC-MS Analysis: Analyze each time-point sample using a rapid LC-MS method. Integrate the peak area of the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide under the assay conditions. A significantly longer half-life for the modified peptide indicates successful stabilization.
Conclusion and Future Outlook
The validation framework presented here provides a comprehensive strategy for evaluating this compound as a tool for peptide engineering. By systematically assessing its impact on peptide structure and stability relative to established alternatives, researchers can generate the robust data necessary to justify its use in complex therapeutic design projects. The unique stereochemical and electronic properties of this amino acid hold significant promise for creating a new generation of conformationally defined and proteolytically resistant peptide therapeutics.
References
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- Circular dichroism of peptides. PubMed.
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- Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
- Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
- Protein/peptide secondary structural mimics: design, characterization, and modulation of protein–protein interactions. RSC Publishing.
- Synthetic Peptides as Protein Mimics. Frontiers.
- Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
- peptide nmr.
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- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cycliz
- Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an. Ingenta Connect.
- Engineering β-sheets employing N-methyl
- Reprogramming natural proteins using unn
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- An Improved Turn Structure for Inducing β-Hairpin Form
- This compound | C5H11NO3 | CID 151207. PubChem.
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A Comparative Guide to Assessing the Impact of O-Methylation on Peptide Conformation
For researchers, scientists, and drug development professionals, the rational design of peptide therapeutics hinges on precise control over their three-dimensional structure. Peptide conformation dictates binding affinity, specificity, and metabolic stability. O-methylation—the strategic replacement of a side-chain hydroxyl proton with a methyl group on serine (Ser), threonine (Thr), or tyrosine (Tyr) residues—is a subtle yet powerful tool for modulating these properties. This guide provides an in-depth comparison of the analytical techniques used to assess the conformational consequences of this modification, supported by experimental workflows and illustrative data.
The Rationale for O-Methylation: A Subtle Tool for Conformational Control
While N-methylation of the peptide backbone is a widely used strategy to enhance proteolytic stability and membrane permeability, O-methylation of side chains offers a distinct approach to conformational refinement.[1] This modification directly alters the physicochemical properties of the amino acid side chain, leading to significant, predictable impacts on the peptide's structural landscape.
The core mechanistic effects of O-methylation are threefold:
-
Elimination of a Hydrogen Bond Donor: The hydroxyl groups of Ser, Thr, and Tyr are potent hydrogen bond donors, often engaging in intramolecular interactions that stabilize specific turns or helical structures. Converting the hydroxyl (-OH) to a methyl ether (-OCH₃) removes this capability, forcing a re-organization of the local hydrogen-bonding network.[2][3]
-
Introduction of Steric Bulk: The addition of a methyl group increases the steric hindrance of the side chain. This can restrict the rotational freedom around the chi (χ) dihedral angles, favoring specific rotamers and influencing the adjacent backbone (φ, ψ) angles.[4][5][6] In the case of threonine, which already possesses a β-methyl group, O-methylation further amplifies this steric effect.
-
Increased Lipophilicity: By masking a polar hydroxyl group, O-methylation increases the hydrophobicity of the side chain. This can enhance interactions with nonpolar environments, such as receptor binding pockets or lipid membranes, and can contribute to improved pharmacokinetic properties.
These changes distinguish O-methylation from the more common N-methylation, which directly impacts the peptide backbone.[1] O-methylation provides a way to tune side-chain interactions and local conformation without fundamentally altering the amide bond geometry of the main chain.
Comparative Analysis of Assessment Methodologies
Elucidating the precise conformational changes induced by O-methylation requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, they offer complementary information about the peptide's structure in different states.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics, specific inter-proton distances (NOE/ROE), dihedral angles.[7][8][9] | Provides atomic-level detail in a physiologically relevant solvent environment. Can identify specific rotamer populations and dynamic processes.[8] | Requires soluble, non-aggregating peptide at relatively high concentrations (~0.5-1 mM). Can be complex to interpret for flexible peptides.[10] |
| Circular Dichroism (CD) | Global secondary structure content (α-helix, β-sheet, random coil) in solution.[10][11][12] | Rapid, requires low sample concentration, excellent for detecting gross conformational changes and for stability/folding studies.[13][14] | Low resolution; does not provide site-specific information. Deconvolution provides estimates, not precise structures. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides definitive atomic coordinates and bond angles, considered the "gold standard" for rigid structures. | Requires the peptide to form high-quality crystals, which can be challenging. The solid-state structure may not represent the bioactive conformation in solution. |
| Molecular Dynamics (MD) | Predicted conformational ensemble, energetic landscapes, solvent interactions.[15][16][17] | Provides a dynamic view of peptide behavior and can rationalize experimental findings. Allows for in silico screening of modifications.[18] | Accuracy is highly dependent on the force field used. Requires significant computational resources and experimental validation.[19] |
Experimental Workflows: From Synthesis to Analysis
A self-validating investigation into O-methylation requires rigorous protocols for both the synthesis of the modified peptide and its subsequent conformational analysis.
Synthesis of O-Methylated Peptides
The incorporation of an O-methylated residue is most efficiently achieved during standard Fmoc-based solid-phase peptide synthesis (SPPS) by using a pre-synthesized, protected O-methylated amino acid derivative.[20][21][22]
Detailed Protocol: Incorporation of Fmoc-O-Methyl-Tyrosine [20][21]
-
Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution. Agitate for 3-5 minutes, drain, and repeat the treatment for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine. Confirm deprotection with a Kaiser test.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate the O-methylated amino acid. Dissolve Fmoc-O-Methyl-Tyr-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Causality Note: O-methylated amino acids may exhibit slightly slower coupling kinetics due to steric hindrance; extended coupling times or double coupling may be necessary to ensure high efficiency.[20]
-
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove unreacted reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the sequence is complete, perform a final Fmoc deprotection. Wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) and agitate for 2-3 hours.[23]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide via reverse-phase HPLC and confirm its identity by mass spectrometry.
Conformational Analysis by Circular Dichroism
CD spectroscopy is an excellent first-pass technique to quickly assess if O-methylation has induced a significant change in the peptide's global secondary structure.[10][11]
Detailed Protocol: Comparative CD Analysis [13][14]
-
Sample Preparation: Prepare stock solutions of the purified native and O-methylated peptides. Dilute each to a final concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes. Set the scanning parameters: wavelength range 190–260 nm, bandwidth 1.0 nm, scan speed 50 nm/min, and data pitch 0.5 nm.
-
Blank Measurement: Fill a 1 mm pathlength quartz cuvette with the buffer solution. Acquire a blank spectrum (average of 3 scans).
-
Sample Measurement: Empty and dry the cuvette. Fill with the native peptide solution and acquire a sample spectrum (average of 3 scans). Repeat for the O-methylated peptide solution.
-
Data Processing: Subtract the buffer blank spectrum from each of the peptide spectra.
-
Conversion to MRE: Convert the raw ellipticity data (in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Analysis: Plot MRE versus wavelength for both peptides. Visually inspect for differences in spectral shape and intensity, which indicate changes in secondary structure. Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil for each peptide.
Illustrative Data: Expected Conformational Impact
To demonstrate the expected outcomes of a comparative analysis, we present an illustrative case study of a model 10-residue peptide, Ac-Gly-Ala-Val-Ser-Ile-Lys-Gly-His-Ala-Lys-NH₂, and its O-methylated serine analogue, Ac-Gly-Ala-Val-Ser(Me)-Ile-Lys-Gly-His-Ala-Lys-NH₂. The following data is synthesized based on established principles of peptide conformation and the known effects of side-chain modifications.[24][25]
Comparative CD Spectroscopy Data
| Peptide Variant | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Key Spectral Features (MRE at λ) |
| Native Peptide (Ser) | 10 | 25 | 65 | Negative minimum ~200 nm |
| O-Methylated (Ser(Me)) | 12 | 45 | 43 | Negative minimum ~216 nm, reduced intensity at 200 nm |
The expected shift in the CD spectrum for the O-methylated peptide, characterized by an increase in the signal around 216 nm, suggests a gain in ordered structure, specifically β-sheet content. This is a plausible outcome, as removing the Ser hydroxyl's ability to form a hydrogen bond that might have stabilized a turn or random coil could allow the backbone to adopt a more extended, β-sheet-like conformation.
Comparative NMR Spectroscopy Data (Expected Changes)
| NMR Parameter | Native Peptide (Ser) | O-Methylated (Ser(Me)) | Interpretation of Change |
| Ser Hα Chemical Shift (δ) | 4.38 ppm | 4.55 ppm | Downfield shift indicates a change in the local electronic environment and likely backbone conformation. |
| ³J(HNHα) Coupling Constant | 6.5 Hz | 8.5 Hz | Increase in the coupling constant suggests a larger φ dihedral angle, consistent with a shift towards a more extended or β-strand conformation. |
| Key NOE Contact | Strong NOE between Ser(NH) and Val(Hα) | Weak or absent NOE between Ser(Me)(NH) and Val(Hα) | Loss of this NOE contact indicates an increase in the distance between these protons, confirming a significant change in the local backbone fold. |
| Ser Side Chain Protons | -OH proton (exchangeable), -CH₂ protons at ~3.8 ppm | -OCH₃ singlet at ~3.3 ppm, -CH₂ protons shift slightly | Appearance of the sharp methyl singlet confirms the modification. Shifts in the CH₂ protons reflect the new electronic environment. |
These hypothesized NMR changes paint a detailed picture at the atomic level. The altered chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) would provide direct evidence of a conformational shift from a less structured state to a more defined, extended structure around the site of modification.
Conclusion
O-methylation of serine, threonine, and tyrosine residues is a strategic modification for fine-tuning peptide conformation and, by extension, biological function. It provides a complementary approach to the more common N-methylation by focusing on side-chain interactions rather than backbone rigidity. A comprehensive assessment of its impact requires the synergistic use of high-resolution techniques like NMR, global methods like CD spectroscopy, and predictive tools like molecular dynamics simulations. By understanding the causal links between the chemical modification and the resulting structural changes, researchers can more effectively engineer peptides with enhanced stability, affinity, and therapeutic potential.
References
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- Han, S., et al. (2011). Phosphorylation alters backbone conformational preferences of serine and threonine peptides. Biopolymers, 95(11), 743-751.
- LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein.
- Reich, S. H., et al. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences, 107(2), 13530-13535.
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- Ghasemi, F., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal, 16(1), 1-15.
- Wang, W., et al. (2016). Effects of phosphorylation on the intrinsic propensity of backbone conformations of serine/threonine. Journal of Molecular Modeling, 22(1), 1-8.
- Zerkout, S., et al. (1991). Conformational study of the threonine-rich C-terminal pentapeptide of peptide T. International Journal of Peptide and Protein Research, 38(2), 162-167.
- ResearchGate. (n.d.). Side chain and steric effects on macrocyclization. ResearchGate.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
- De Coen, J. L., et al. (1981). Conformational analysis of peptide substrates and inhibitors of the Zn2+ G and serine R61 D-alanyl-D-alanine peptidases. PubMed, 7035167.
- Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
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- CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. CD Formulation.
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- Våbenø, J., & Lättig, J. (2012). Fmoc Solid-Phase Peptide Synthesis. Springer Protocols.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Zhang, X., et al. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
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- ChemRxiv. (2022). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. ChemRxiv.
- D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
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- Palmer, A. G. (2025). Parsing Dynamics of Protein Backbone NH and Side-Chain Methyl Groups using Molecular Dynamics Simulations. Journal of Physical Chemistry B.
- Agudo-Canalejo, J., et al. (2024). Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. The Journal of Physical Chemistry B.
- Lee, S., et al. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 137(34), 11044-11053.
- Song, B., et al. (2014). Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field. Journal of Chemical Theory and Computation, 10(4), 1685-1698.
- Piana, S., et al. (2011). Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models. Journal of Chemical Theory and Computation, 7(8), 2634-2641.
- Reddit. (2025). Do hydrogen bonds form between the C=O and N-H groups on the peptide bonds as part of maintaining the tertiary structure of a polypeptide chain?. Reddit.
- Juranić, N., et al. (2002). H-bonding mediates polarization of peptide groups in folded proteins. Journal of the American Chemical Society, 124(47), 14221-14227.
- Gfeller, D., et al. (2018). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Beilstein Journal of Organic Chemistry, 14, 2886-2898.
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- Concept Life Sciences. (n.d.). Peptide Lead Optimization | Case Study. Concept Life Sciences.
- Vinogradov, A. A., et al. (2022). Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools. Journal of Medicinal Chemistry, 65(15), 10213-10243.
- Juranić, N., et al. (2002). H-bonding mediates polarization of peptide groups in folded proteins. Journal of the American Chemical Society, 124(47), 14221-14227.
- Ganesan, A. (2019). The timeline of epigenetic drug discovery: from reality to dreams. Clinical Epigenetics, 11(1), 174.
- Royal Society of Chemistry. (n.d.). Effects of Charge States, Charge Sites and Side Chain Interactions on Conformational Preferences of a Series of Model Peptide Ions. Royal Society of Chemistry.
- Henninot, A., et al. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 17(6), 391-407.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of (2S,3S)-2-Amino-3-methoxybutanoic Acid
This guide provides a comprehensive operational and disposal plan for (2S,3S)-2-Amino-3-methoxybutanoic acid (CAS No. 104195-80-4). As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the essential safety and logistical information needed for responsible laboratory management. The procedures outlined here are designed to ensure the safety of personnel and compliance with environmental regulations, reflecting our commitment to scientific integrity and a culture of safety.
The Core Directive: A Precautionary Approach to Disposal
The central principle for the disposal of this compound is caution. According to its Safety Data Sheet (SDS), the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. This lack of comprehensive data necessitates treating the substance with a higher level of care than a fully characterized reagent.
Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or general waste. The only acceptable disposal route is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[1][2]
Hazard Profile and Risk Assessment for Disposal
While comprehensive toxicological data is unavailable, information from related compounds and existing safety data indicates that this compound should be handled as a hazardous substance. The primary risks are associated with irritation. This hazard profile is the causal basis for the stringent handling and disposal protocols that follow.
| Hazard Classification | GHS Hazard Statement | Description | Precautionary Rationale |
| Skin Irritation | H315 (Assumed) | Causes skin irritation.[2][3] | Prevents chemical burns and dermatitis. Contaminated materials become hazardous waste. |
| Eye Irritation | H319 (Assumed) | Causes serious eye irritation.[2][3] | Protects against significant eye damage. |
| Respiratory Irritation | H335 (Assumed) | May cause respiratory irritation.[1][2][3] | Mandates handling in ventilated areas to prevent respiratory tract damage. |
Note: Hazard classifications are assumed based on safety data for structurally similar compounds, a standard precautionary practice in chemical safety.
Personnel Protective Equipment (PPE) Before You Begin
Before handling the compound for experimentation or preparing it for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to mitigate the risks outlined above.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of solutions or airborne dust.[4] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and irritation.[2][4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Handle only in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating respiratory irritation.[1][2] |
Step-by-Step Waste Disposal Protocol
This protocol ensures that the waste is characterized, segregated, contained, and labeled in a manner that is safe, compliant, and self-validating for pickup by waste management professionals.
Step 1: Waste Characterization
-
Pure Compound: Unused or surplus this compound is considered non-hazardous chemical waste by default, provided it is not mixed with other substances. However, due to the incomplete data, it must be managed through your facility's chemical waste stream.
-
Mixtures: If the compound has been mixed with other solvents or reagents, the entire mixture must be characterized. The waste is considered hazardous if it meets any of the criteria defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), such as ignitability, corrosivity, reactivity, or toxicity (40 CFR Part 261).[2][5] When in doubt, always manage the waste as hazardous and consult your EHS department.
Step 2: Segregation and Containment
-
Select a Container: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable.
-
Transfer Waste: Carefully transfer the solid waste into the designated container. Avoid creating dust.[1] If transferring a solution, use a funnel.
-
Do Not Mix Wastes: Leave chemicals in their original containers when possible or use a dedicated waste container. Do not mix this waste with other waste streams (e.g., halogenated solvents, oxidizers) unless explicitly permitted by your EHS department.[4]
Step 3: Labeling for Disposal Proper labeling is critical for safety and regulatory compliance. The label provides essential information for waste handlers and disposal facilities.
-
Attach a hazardous waste tag or a label provided by your institution.
-
Clearly write the following information:
-
Full Chemical Name: this compound
-
CAS Number: 104195-80-4
-
Constituents and Percentages: List all components of the waste, including solvents, with estimated percentages. For the pure compound, list it as 100%.
-
Hazard Information: Mark as "Irritant."
-
Step 4: Storage and Pickup
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste accumulation area.[6] This area should be secure and away from general traffic.
-
Arrange for Disposal: Contact your institution's EHS department or a contracted licensed professional waste disposal service to schedule a pickup.[1] Follow their specific procedures for waste consolidation and removal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate personnel from the immediate area and alert colleagues.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 3.[1]
-
Contain Spill: For a solid spill, gently sweep or vacuum up the material to avoid creating dust.[1] Place the collected material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention:
Regulatory Framework: The Basis for Our Procedures
Our disposal recommendations are grounded in regulations established by key federal agencies to protect both laboratory professionals and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , governs the "cradle-to-grave" management of hazardous waste.[7] This includes its generation, transport, treatment, storage, and disposal.[7] Our protocols for waste characterization, labeling, and use of licensed disposal facilities are designed to comply with RCRA standards found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety.[9] Requirements for PPE, employee training, and emergency planning are all mandated by OSHA to minimize occupational exposure to chemical hazards.[10][11]
By adhering to this guide, you contribute to a robust safety culture and ensure that your work is conducted with the highest degree of professional responsibility.
References
- Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]
- Regulation of Laboratory Waste.American Chemical Society. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories.US Environmental Protection Agency. [Link]
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
- Laboratory Environmental Sample Disposal Information Document.US Environmental Protection Agency. [Link]
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]
- Hazardous Waste - Overview.
- This compound.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations.US Environmental Protection Agency. [Link]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. (2024). Arnold & Porter. [Link]
- EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. (2024). Kelley Drye & Warren LLP. [Link]
- Resource Conservation and Recovery Act (RCRA) Overview.US Environmental Protection Agency. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (2S,3S)-2-Amino-3-methoxybutanoic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (2S,3S)-2-Amino-3-methoxybutanoic acid (CAS No. 104195-80-4).[1] As a Senior Application Scientist, the following procedures are designed to provide a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this compound with confidence and minimal risk. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practices.
Hazard Identification and Core Safety Principles
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
The signal word for this compound is "Warning" .[2][3] The primary objective of the following personal protective equipment (PPE) and handling protocols is to mitigate these specific risks through the prevention of contact with skin, eyes, and the respiratory system. A thorough risk assessment should be conducted before any new or modified procedure involving this compound.[4][5]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical; it must be chosen and used correctly. The following table summarizes the mandatory PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Eye & Face Protection | Chemical safety goggles with side shields | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and accidental splashes, directly addressing the H319 "serious eye irritation" hazard.[2][3][6] |
| Face shield (in addition to goggles) | Required when handling larger quantities (>25g) or when there is a significant risk of splashing. This provides a secondary layer of protection for the entire face.[4][6] | |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer adequate protection against incidental contact with amino acid derivatives. Always inspect gloves for tears or holes before use. For prolonged contact, consult a glove compatibility chart.[4] Change gloves immediately if they become contaminated. |
| Laboratory Coat | A flame-resistant or 100% cotton lab coat is required to protect skin and personal clothing from contamination.[6] It should be fully buttoned with sleeves rolled down. | |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid compound should, at a minimum, be performed in a well-ventilated space to avoid the accumulation of dust.[2][3] |
| Chemical Fume Hood | Mandatory when weighing or transferring the solid compound, or for any procedure that could generate dust. This engineering control is the primary method for mitigating the H335 "respiratory irritation" hazard.[7] |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict, repeatable workflow is critical for ensuring safety. The following protocols provide a framework for handling this compound from preparation to disposal.
Pre-Handling Safety Checklist
-
Locate and Review the SDS: Ensure the Safety Data Sheet (SDS) for this compound is accessible and has been reviewed by all personnel involved.[2]
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Identify Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure the pathway to them is unobstructed.
-
Prepare a Waste Container: Designate a clearly labeled, sealed container for hazardous waste.
Protocol for PPE Donning and Doffing
Donning Sequence (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Safety Goggles: Put on chemical safety goggles. Adjust for a snug fit.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (Taking Off): This sequence is designed to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Safety Goggles: Remove goggles last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[2][3]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Logical workflow for handling this compound.
Emergency Response Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately remove any contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[2]
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[8] Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused material and reaction residues should be collected in a compatible, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[2]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-methoxybutanoic acid.
- Compo Expert. (2022). Material Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet: (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid.
- BenchChem. (2025). Personal protective equipment for handling 3-Aminoisoquinolin-7-ol.
- ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?.
- PubChem. (n.d.). This compound.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Auburn University. (n.d.). Personal Protective Equipment.
- University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
